3-Bromo-5-trifluoromethylthioanisole
Description
Properties
IUPAC Name |
1-bromo-3-methylsulfanyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3S/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVCLKAKVIMBLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674590 | |
| Record name | 1-Bromo-3-(methylsulfanyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-92-3 | |
| Record name | 1-Bromo-3-(methylthio)-5-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-(methylsulfanyl)-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
solubility of 3-Bromo-5-trifluoromethylthioanisole in organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-5-trifluoromethylthioanisole in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS: 1072944-92-3). As a fluorinated aromatic compound, it serves as a critical building block in medicinal chemistry and materials science.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes like crystallization, and formulation development. Due to the limited availability of direct quantitative solubility data in published literature, this document emphasizes predictive analysis based on molecular structure and provides detailed, field-proven experimental protocols for its determination. This guide is intended for researchers, chemists, and drug development professionals who require practical, reliable methods for handling this and structurally similar compounds.
Introduction and Physicochemical Profile
This compound is a substituted aromatic compound with a molecular structure that imparts a unique combination of polar and non-polar characteristics. Its key physicochemical properties are foundational to predicting its behavior in various solvent systems.
-
IUPAC Name: 3-bromo-5-(trifluoromethyl)phenyl methyl sulfide[2]
-
Molecular Formula: C₈H₆BrF₃S[3]
-
Appearance: Typically a liquid[2]
The structure features a benzene ring, which is inherently non-polar. However, the substituents—a bromine atom, a highly electronegative trifluoromethyl (-CF₃) group, and a thioanisole (methylthio, -SCH₃) group—introduce significant polarity and dipole moments. The principle of "like dissolves like" dictates that the solubility of a solute in a solvent is maximized when their intermolecular forces are similar.[4][5] Based on this, this compound is anticipated to be a moderately polar molecule.
Predicted Solubility Profile
The molecular structure of this compound suggests it will not be soluble in highly polar protic solvents like water but will exhibit good solubility in a range of common organic solvents.[6] Its solubility is expected to be highest in polar aprotic solvents that can engage in dipole-dipole interactions and lowest in non-polar aliphatic solvents.
The following table summarizes the predicted solubility and provides a template for recording experimental findings.
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale for Prediction | Experimental Value (e.g., g/100mL) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | High polarity effectively solvates the polar groups. | |
| N,N-Dimethylformamide (DMF) | Highly Soluble | High polarity effectively solvates the polar groups. | ||
| Acetone | Soluble | Ketone group provides sufficient polarity. | ||
| Tetrahydrofuran (THF) | Soluble | Ether oxygen allows for good interaction with the solute. | ||
| Moderately Polar | Dichloromethane (DCM) | Soluble | Halogenated solvent with moderate polarity.[6] | |
| Ethyl Acetate | Soluble | Ester group provides moderate polarity. | ||
| Polar Protic | Methanol | Moderately Soluble | Polarity is high, but hydrogen bonding may be less effective than with more polar solutes. | |
| Ethanol | Moderately Soluble | Similar to methanol, with slightly lower polarity. | ||
| Non-Polar | Toluene | Sparingly Soluble | Aromatic ring allows for some π-π stacking interactions. | |
| Hexanes | Insoluble | Aliphatic nature lacks the polarity to effectively solvate the molecule. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocols progress from a rapid qualitative assessment to a rigorous quantitative measurement.
Protocol 1: Qualitative Solubility Screening
Objective: To rapidly screen a range of solvents to identify suitable candidates for further quantitative analysis. This method is based on visual observation of dissolution.[7]
Materials:
-
This compound
-
Selection of organic solvents (see Table 1)
-
Small test tubes or 1-dram vials
-
Vortex mixer
-
Calibrated dropper or pipette
Procedure:
-
Place approximately 25 mg of this compound into a clean, dry test tube.[8]
-
Add the selected solvent in 0.25 mL increments.
-
After each addition, cap the test tube and vortex vigorously for 30-60 seconds.[9]
-
Continue adding solvent up to a total volume of 1.0 mL.
-
Observe the mixture carefully. Record the compound as "soluble" if the solution is clear, "partially soluble" if some solid remains, or "insoluble" if the compound does not appear to dissolve at all.[9]
-
Repeat this process for each solvent of interest.
Trustworthiness: This protocol is self-validating through direct observation. Inconsistent results between duplicate tests would indicate an issue such as insufficient mixing or contamination.
Protocol 2: Quantitative Gravimetric Solubility Determination
Objective: To determine the precise solubility of the compound in a given solvent at a specific temperature (e.g., 25 °C). This method relies on the preparation of a saturated solution and the gravimetric analysis of the solute content.[5]
Materials:
-
This compound
-
Chosen solvent(s) from Protocol 1
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.2 μm, PTFE or other solvent-compatible material)
-
Pre-weighed glass vials for evaporation
-
Analytical balance
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a scintillation vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is critical to ensure saturation.[5]
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) for at least 24 hours. This extended time ensures the system reaches equilibrium.
-
Sample Extraction: After equilibration, allow the vial to stand undisturbed for several hours to let undissolved solids settle. Carefully draw a known volume of the supernatant (e.g., 1.0 mL) using a syringe. Do not disturb the solid at the bottom.
-
Filtration: Attach a 0.2 μm syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry glass vial. This step is crucial to remove any microscopic undissolved particles, which would artificially inflate the final mass.
-
Solvent Evaporation: Place the vial in a drying oven at a temperature well below the boiling point of the solvent to allow for slow evaporation. Alternatively, use a vacuum desiccator. This prevents loss of solute due to splattering.[5]
-
Final Weighing: Once the solvent has completely evaporated and the vial has reached a constant weight, record the final mass.
-
Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Mass of vial + solute) - (Mass of empty vial)] / (Volume of aliquot taken in mL) * 100
Experimental Workflow Diagram
The following diagram illustrates the logical flow for determining the solubility of this compound.
Caption: Workflow for solubility determination of this compound.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds (halogenated, fluorinated aromatics) should be used to guide handling procedures.[10][11][12]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[10]
-
Skin and Eye Contact: This class of compounds can cause skin and serious eye irritation.[12] In case of contact, immediately flush the affected area with plenty of water. For eye contact, continue rinsing for at least 15 minutes and seek medical attention.[10]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour solutions down the drain.
Conclusion
This guide provides a robust framework for approaching the solubility of this compound. By combining a predictive analysis based on its molecular structure with rigorous, step-by-step experimental protocols, researchers can confidently and accurately determine its solubility in a wide range of organic solvents. The resulting data is crucial for the successful design of synthetic routes, purification schemes, and the formulation of final products, thereby accelerating research and development in its target applications.
References
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- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline.
- Sigma-Aldrich. (2014, June 29). Safety Data Sheet for 5-Bromo-5-nitro-1,3-dioxane.
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- Sigma-Aldrich. (2025, November 6). Safety Data Sheet for 4-Bromo-α,α,α-trifluorotoluene.
- BLD Pharm. (n.d.). 3-Bromo-5-((trifluoromethyl)thio)aniline.
- Fisher Scientific. (2025, December 25). Safety Data Sheet for 3-Bromo-5-(trifluoromethoxy)benzaldehyde.
- Fisher Scientific. (2015, June 2). Safety Data Sheet for 3-Bromo-5-fluorobenzonitrile.
- PubChem. (n.d.). 3-Bromo-5-fluoroanisole.
- ECHEMI. (n.d.). 3-Bromo-5-(trifluoromethyl)benzoicacid SDS.
- Bouling Chemical Co., Limited. (n.d.). 3-Bromo-5-Nitrobenzotrifluoride.
- BLD Pharm. (n.d.). 3-Bromo-5-trifluoromethylbenzenethiol.
- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
- Benchchem. (n.d.). Solubility of 3-(Bromomethyl)selenophene in Organic Solvents: An In-depth Technical Guide.
- ChemicalBook. (n.d.). 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis.
- PubChem. (n.d.). 3-Bromo-5-fluorobenzotrifluoride.
- BLD Pharm. (n.d.). 8-BROMO-5-FLUORO-3-ISOTHIOCYANATOISOQUINOLINE.
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-nitrobenzene in Organic Solvents.
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role of trifluoromethylthio group in medicinal chemistry
An In-Depth Technical Guide to the Role of the Trifluoromethylthio Group in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to overcome perennial challenges in drug development. Among these, the trifluoromethylthio (-SCF3) group has emerged as a uniquely powerful moiety. It is distinguished by its extreme lipophilicity and potent electron-withdrawing nature, which can profoundly and predictably alter the physicochemical and pharmacokinetic profiles of drug candidates. This guide provides an in-depth analysis of the -SCF3 group, detailing its core properties, strategic applications in drug design, and the synthetic methodologies required for its incorporation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this functional group to enhance potency, improve metabolic stability, and optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of novel therapeutic agents.
Introduction: A Paradigm Shift in Bioisosterism
For decades, medicinal chemists have relied on classical bioisosteres—substituents like methyl (-CH3), chloro (-Cl), or cyano (-CN)—to modulate the properties of lead compounds. While effective, these groups offer a somewhat limited range of physicochemical diversity. The introduction of fluorinated groups has significantly expanded the drug discovery toolbox.[1] The trifluoromethylthio (-SCF3) group, in particular, is not merely an incremental improvement but represents a paradigm shift. It offers a unique combination of properties that cannot be replicated by other single functional groups, making it an invaluable tool for addressing complex drug design challenges.[2]
The primary value of the -SCF3 group lies in its ability to confer a dramatic increase in lipophilicity while simultaneously acting as a strong electron-withdrawing group. This duality allows chemists to enhance a molecule's ability to cross cellular membranes while also modulating its electronic character to improve target binding or block metabolic pathways.[3][4]
Core Physicochemical Properties of the Trifluoromethylthio Moiety
The utility of the -SCF3 group is a direct consequence of its distinct electronic and steric properties. Understanding these foundational characteristics is critical to its rational application in drug design.
Extreme Lipophilicity: The Hansch Parameter
Lipophilicity, often quantified by the logarithm of the partition coefficient (logP) or the Hansch lipophilicity parameter (π), is a critical determinant of a drug's ADME profile. The -SCF3 group is one of the most lipophilic substituents available in medicinal chemistry.[3] Its Hansch parameter (π) value of +1.44 is significantly higher than that of other common groups, indicating its profound ability to increase a molecule's hydrophobicity.
Causality: The high lipophilicity arises from the three fluorine atoms, which create a large, non-polar surface area. This property is instrumental in enhancing a drug's ability to permeate lipid-rich biological membranes, such as the intestinal wall or the blood-brain barrier, thereby improving oral bioavailability and distribution to target tissues.[3]
| Functional Group | Hansch Lipophilicity Parameter (π) | Hammett Parameter (σp) |
| -H | 0.00 | 0.00 |
| -CH3 | 0.56 | -0.17 |
| -Cl | 0.71 | 0.23 |
| -CF3 | 0.88 | 0.54 |
| -SCF3 | 1.44 [5] | 0.50 |
| Table 1: Comparison of the physicochemical parameters of the -SCF3 group with other common substituents. |
Potent Electron-Withdrawing Effects
The -SCF3 group is strongly electron-withdrawing, comparable in strength to a nitro group, as indicated by its positive Hammett parameter (σp ≈ 0.50). This effect is primarily inductive, stemming from the high electronegativity of the fluorine atoms pulling electron density through the sulfur atom and into the trifluoromethyl moiety.
Causality: This strong electron-withdrawing capability can significantly lower the pKa of nearby acidic or basic centers, altering the ionization state of a molecule at physiological pH. This modulation can be crucial for optimizing interactions with a biological target (e.g., strengthening a hydrogen bond) or for tuning solubility and permeability. Furthermore, by withdrawing electron density from an aromatic ring, the -SCF3 group can render it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4]
Enhanced Metabolic Stability
A frequent failure point for drug candidates is rapid metabolic degradation. The -SCF3 group can confer significant metabolic stability through two primary mechanisms:
-
Steric Shielding: The bulky nature of the -SCF3 group can physically block access of metabolic enzymes to nearby vulnerable sites on the molecule.
-
Electronic Protection: As mentioned, its powerful electron-withdrawing nature deactivates adjacent positions, particularly on aromatic rings, making them less prone to enzymatic oxidation.[3] The C-S bond itself is also relatively stable to in-vivo oxidation.[3]
dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "Core Properties of -SCF3" direction LR A[High Lipophilicity(π = +1.44)]; B[Strong Electron-Withdrawing Effect(σp = +0.50)]; C[Metabolic Resistance(Steric & Electronic Shielding)]; end
subgraph "Impact on Drug Design" direction LR D[Improved Membrane Permeability(e.g., BBB, Gut Wall)]; E[Modulated pKa & Target Binding]; F[Increased Half-Life(Reduced Metabolic Clearance)]; end
A -- "Enhances" --> D; B -- "Modulates" --> E; C -- "Leads to" --> F;
D -- "Improves Bioavailability" --> G((Drug Efficacy)); E -- "Optimizes Potency/Selectivity" --> G; F -- "Improves PK Profile" --> G;
A [fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [fillcolor="#FBBC05", fontcolor="#202124"]; D [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [fillcolor="#34A853", fontcolor="#FFFFFF"]; F [fillcolor="#34A853", fontcolor="#FFFFFF"]; G [shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; } enddot Diagram 1: Logical relationship between the core properties of the -SCF3 group and its impact on key drug design parameters.
Strategic Implementation in Drug Discovery Programs
The decision to introduce an -SCF3 group should be a data-driven, strategic choice aimed at solving specific problems in a drug discovery cascade.
Enhancing Membrane Permeability and Bioavailability
Problem: A lead compound shows high in-vitro potency but poor oral bioavailability due to low permeability across the gut wall.
-SCF3 Strategy: Introduction of an -SCF3 group at a position tolerant of steric bulk can dramatically increase lipophilicity, thereby enhancing passive diffusion across the intestinal epithelium.[3] This can lead to a significant improvement in the fraction of drug absorbed (Fa) and overall oral bioavailability. This strategy is also highly relevant for central nervous system (CNS) targets, where increased lipophilicity can facilitate passage across the blood-brain barrier.[6]
Modulating Target Affinity and Selectivity
Problem: A compound binds to its target, but potency is suboptimal. The binding pocket contains a hydrophobic region adjacent to a site where electronic modulation could be beneficial.
-SCF3 Strategy: The -SCF3 group can engage in productive hydrophobic interactions within the target's binding site. Simultaneously, its electron-withdrawing nature can alter the charge distribution of the molecule, potentially strengthening key hydrogen bonds or other electrostatic interactions with protein residues, leading to increased binding affinity and potency.[6]
Case Study: Blocking Aromatic Ring Oxidation
Consider a hypothetical drug candidate, "Parent-H," which suffers from rapid metabolic clearance due to hydroxylation at the para-position of a terminal phenyl ring.
| Compound | Key Property | Result |
| Parent-H | LogP | 2.5 |
| In-vitro half-life (microsomes) | 5 minutes | |
| Oral Bioavailability | < 5% | |
| Analog-SCF3 (para-SCF3) | LogP | 3.9 (2.5 + 1.44) |
| In-vitro half-life (microsomes) | > 60 minutes | |
| Oral Bioavailability | 45% | |
| Table 2: A hypothetical case study demonstrating the validated impact of -SCF3 installation on key drug properties. |
By replacing the para-hydrogen with an -SCF3 group, we introduce a metabolically robust substituent that deactivates the entire aromatic ring towards oxidative attack. The resulting "Analog-SCF3" is resistant to the primary metabolic pathway, leading to a drastically increased half-life and improved bioavailability. This is a classic and highly effective application of the -SCF3 moiety.[3]
Synthetic Strategies for -SCF3 Incorporation
The successful application of the -SCF3 group in drug discovery hinges on the availability of reliable and scalable synthetic methods. Modern organic chemistry offers several robust pathways for its introduction.[4][7]
Overview of Trifluoromethylthiolation Reactions
-
Electrophilic Trifluoromethylthiolation: This is the most common approach, utilizing reagents that deliver an "SCF3+" synthon to a nucleophilic substrate (e.g., an enolate, an electron-rich arene, or a heterocycle). Shelf-stable, crystalline reagents have been developed that are highly effective and user-friendly.[5][8][9]
-
Nucleophilic Trifluoromethylthiolation: These methods use a source of "SCF3-", such as copper(I) trifluoromethanethiolate (CuSCF3), to displace a leaving group or react with an electrophilic partner.[10]
-
Radical Trifluoromethylthiolation: This approach involves the generation of the SCF3• radical, which can then be added across double bonds or engage in other radical-mediated processes.[7]
Detailed Protocol: Electrophilic Trifluoromethylthiolation of an Activated Heterocycle
This protocol describes a self-validating system for the direct C-H trifluoromethylthiolation of an electron-rich heterocycle, such as an indole, using a modern, shelf-stable electrophilic reagent. The choice of this method is based on its broad applicability, mild conditions, and high functional group tolerance, reflecting field-proven expertise.[5]
Objective: To synthesize 3-(Trifluoromethylthio)indole from indole.
Materials & Reagents:
-
Indole (Substrate)
-
N-Trifluoromethylthio-dibenzenesulfonimide (Electrophilic SCF3 Reagent)[5]
-
Dichloromethane (DCM), anhydrous (Solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (Eluent)
Experimental Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add indole (117 mg, 1.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add N-Trifluoromethylthio-dibenzenesulfonimide (410 mg, 1.1 mmol, 1.1 equiv.).
-
Solvent Addition: Dissolve the solids in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Stir the reaction mixture at room temperature (approx. 20-25 °C). The reaction is typically complete within 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until full conversion of the starting material is observed.[5]
-
Aqueous Workup: Upon completion, quench the reaction by adding 15 mL of saturated NaHCO3 solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 3-(trifluoromethylthio)indole.
Self-Validation & Characterization: The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS). A successful reaction will show the disappearance of the proton signal at the 3-position of the indole ring and the appearance of a characteristic singlet in the 19F NMR spectrum.
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
A [label="1. Reaction Setup\n- Add Indole to flask"]; B [label="2. Reagent Addition\n- Add Electrophilic SCF3 Reagent"]; C [label="3. Reaction\n- Dissolve in DCM\n- Stir at RT for 24h"]; D [label="4. Monitoring\n- TLC / LC-MS"]; E [label="5. Quench & Workup\n- Add NaHCO3\n- Extract with DCM"]; F [label="6. Purification\n- Dry, concentrate\n- Silica Gel Chromatography"]; G [label="7. Characterization\n- NMR (1H, 13C, 19F), HRMS", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D; D -> E [label="Reaction Complete"]; E -> F -> G; } enddot Diagram 2: Experimental workflow for the electrophilic trifluoromethylthiolation of indole.
Challenges and Future Perspectives
While powerful, the use of the -SCF3 group is not without challenges. The development of more cost-effective and environmentally benign trifluoromethylthiolating reagents is an ongoing area of research. Furthermore, expanding the synthetic toolbox to allow for the late-stage introduction of the -SCF3 group into complex, highly functionalized molecules remains a key objective. Future innovations will likely focus on catalytic methods that offer greater control over regioselectivity and stereoselectivity, further enhancing the utility of this remarkable functional group in the synthesis of next-generation therapeutics.
Conclusion
The trifluoromethylthio group is a privileged functional group in modern medicinal chemistry, offering a unique and powerful combination of extreme lipophilicity, potent electronic modulation, and metabolic stability. Its rational incorporation into drug candidates can be a highly effective strategy for overcoming common challenges related to ADME and potency. By understanding its fundamental physicochemical properties and leveraging robust synthetic methodologies, drug discovery teams can effectively utilize the -SCF3 group to design and develop safer and more efficacious medicines.
References
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Thulluri, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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Yin, G., & Liu, G. (n.d.). Introduction of Trifluoromethylthio Group into Organic Molecules. Accessed from ResearchGate. Available at: [Link]
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Chen, Y., et al. (n.d.). Synthesis of Trifluoromethylthio Compounds from Sulfur-Containing Precursors. Accessed from ResearchGate. Available at: [Link]
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Zaragoza-Gomez, D., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
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Xu, C., et al. (2016). N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. Available at: [Link]
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Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed. Available at: [Link]
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Franco, F., et al. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PubMed Central. Available at: [Link]
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Danoun, G., et al. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Zhang, H., et al. (2024). Pharmaceutical and agrochemical products containing the trifluoromethylthio moiety. Accessed from ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Electrophilicity of the Trifluoromethylthio Group
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethylthio (-SCF3) group has emerged as a uniquely powerful functional moiety in modern chemistry, particularly within the pharmaceutical and agrochemical industries. Its profound impact on molecular properties—such as lipophilicity, metabolic stability, and electron-withdrawing character—stems from a complex interplay of electronic effects centered on the sulfur atom.[1] This guide provides a comprehensive technical analysis of the electrophilic nature of the -SCF3 group. It delves into the underlying electronic principles, surveys the landscape of reagents designed to deliver an "SCF3+" synthon, elucidates key reaction mechanisms, and presents actionable experimental protocols. By synthesizing foundational theory with practical application, this document serves as a critical resource for scientists seeking to strategically leverage the -SCF3 group in molecular design and synthesis.
Introduction: The Rise of the Trifluoromethylthio Group in Modern Chemistry
The strategic incorporation of fluorine and fluorinated groups is a cornerstone of contemporary drug design.[2] Among these, the trifluoromethylthio (-SCF3) group has garnered significant attention for its ability to confer a unique constellation of properties upon a parent molecule.[3] Unlike its more common cousin, the trifluoromethyl (-CF3) group, the -SCF3 moiety introduces a sulfur atom that fundamentally alters its steric and electronic profile, opening new avenues for chemical synthesis and molecular engineering.
The Unique Physicochemical Properties of the -SCF3 Moiety
The value of the -SCF3 group is rooted in two primary characteristics:
-
High Lipophilicity : The -SCF3 group is one of the most lipophilic functional groups used in medicinal chemistry, with a Hansch lipophilicity parameter (π) of 1.44.[4] This feature can dramatically enhance a drug candidate's ability to cross cellular membranes, potentially improving bioavailability and tissue distribution.[1]
-
Strong Electron-Withdrawing Nature : The powerful inductive effect of the three fluorine atoms makes the -SCF3 group strongly electron-withdrawing.[3] This can increase the metabolic stability of a molecule by shielding adjacent positions from oxidative enzymatic degradation.
This combination allows chemists to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile, often leading to improved efficacy and safety.[2]
Historical Context and Evolution of -SCF3 Chemistry
Early methods for introducing the -SCF3 group often relied on harsh conditions or utilized reagents that were difficult to handle, such as the highly toxic and gaseous trifluoromethanesulfenyl chloride (CF3SCl).[5] These challenges largely confined its use to specialized laboratories. The "renaissance" of -SCF3 chemistry was sparked by the development of stable, easy-to-handle electrophilic trifluoromethylthiolating reagents that deliver an "SCF3+" equivalent to a wide range of nucleophiles.[6] This breakthrough democratized access to trifluoromethylthiolated compounds, paving the way for their broader application.
Significance in Medicinal Chemistry and Agrochemicals
The strategic placement of an -SCF3 group can profoundly influence a molecule's biological activity. In drug development, it is used to enhance metabolic stability, improve membrane permeability, and modulate binding affinity with biological targets.[3] Similarly, in the agrochemical sector, the -SCF3 group contributes to the potency and environmental persistence of pesticides and herbicides. The growing number of patents and clinical candidates featuring this moiety underscores its established importance.
Unraveling the Electronic Nature of the Trifluoromethylthio Group
The reactivity of the -SCF3 group is a direct consequence of its electronic structure. The highly electronegative CF3 substituent polarizes the C-S bond, rendering the sulfur atom electron-deficient and thus susceptible to nucleophilic attack. This makes the sulfur atom the center of electrophilicity.
Inductive vs. Resonance Effects: A Dichotomy of Influence
The electronic character of the -SCF3 group is dominated by a strong electron-withdrawing inductive effect (-I) from the CF3 moiety. This effect is transmitted through the sulfur atom to the rest of the molecule. Unlike groups such as methoxy (-OCH3) or even methylthio (-SCH3), the sulfur atom's lone pairs in the -SCF3 group are less available for resonance donation (+R) due to the powerful pull of the fluorines. This results in a net electron-withdrawing character that is significantly stronger than that of a simple thioether.
Quantifying Electrophilicity: Theoretical and Experimental Approaches
The electron-withdrawing strength of substituents is often quantified using Hammett (σ) and Taft (σ*) parameters, which are derived from the ionization of benzoic acids and the hydrolysis of esters, respectively. These parameters provide a valuable scale for comparing electronic effects.
Table 1: Comparison of Hammett (σp) and Taft (σ) Parameters for -SCF3 and Related Groups*
| Substituent Group | Hammett Constant (σp) | Taft Constant (σ*) | Key Characteristic |
| -SCF3 | 0.50 | 0.95 | Strongly Electron-Withdrawing, Lipophilic |
| -CF3 | 0.54 | 0.92 | Strongly Electron-Withdrawing |
| -SMe | 0.00 | 0.15 | Weakly Donating/Withdrawing |
| -Cl | 0.23 | 0.47 | Moderately Electron-Withdrawing |
| -NO2 | 0.78 | 1.39 | Very Strongly Electron-Withdrawing |
Data compiled from authoritative sources on physical organic chemistry.[7]
As shown in Table 1, the Hammett constant for -SCF3 (σp = 0.50) confirms its status as a potent electron-withdrawing group, comparable in strength to the -CF3 group itself.
The Role of the Sulfur Atom: A Gateway for Electrophilic Attack
In an electrophilic trifluoromethylthiolating reagent (e.g., SCF3-LG, where LG is a leaving group), the S-LG bond is highly polarized. The sulfur atom bears a partial positive charge (δ+) and acts as the electrophilic center. When a nucleophile (Nu:) attacks, it forms a new bond with the sulfur, displacing the leaving group. The stability of the leaving group anion (LG:-) is a critical factor driving the reaction's efficiency.[8][9]
Generation and Reactivity of Electrophilic Trifluoromethylthiolating Reagents
The key to harnessing the electrophilicity of the -SCF3 group lies in the design of reagents that can effectively transfer it to a nucleophile. Modern reagents are typically shelf-stable solids or liquids that are far safer and easier to handle than early predecessors like CF3SCl.[5]
Overview of Reagent Classes
Electrophilic trifluoromethylthiolating reagents can be broadly categorized based on the nature of the leaving group attached to the sulfur atom.
Caption: Classification of Electrophilic Trifluoromethylthiolating Reagents.
-
N-SCF3 Reagents : These reagents, such as N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide, are highly effective and versatile.[8][10] The reactivity is driven by the formation of a very stable saccharin or dibenzenesulfonimide anion as the leaving group.[8][9]
-
Sulfonium Salts : Reagents developed by Yagupolskii and Umemoto are powerful trifluoromethylating and trifluoromethylthiolating agents.[11][12] These are typically diaryl(trifluoromethyl)sulfonium salts.[11]
-
Hypervalent Iodine Reagents : Togni and others have developed hypervalent iodine compounds that can serve as sources of electrophilic -SCF3 groups, often involving radical pathways.[13][14]
-
Trifluoromethanesulfenates : These reagents are also effective for the trifluoromethylthiolation of a wide range of nucleophiles.[15]
Mechanistic Pathways of Trifluoromethylthiolation
The transfer of the -SCF3 group to a nucleophile generally proceeds via a polar substitution mechanism, although single-electron transfer (SET) pathways can also be involved, particularly with hypervalent iodine reagents.[16]
Electrophilic -SCF3 reagents react readily with a broad spectrum of soft and hard nucleophiles, including enolates, electron-rich arenes, amines, alcohols, and thiols.[4][9] The choice of reagent and reaction conditions is crucial and depends on the nucleophilicity of the substrate. For instance, highly reactive reagents like N-trifluoromethylthiodibenzenesulfonimide can trifluoromethylthiolate even unactivated arenes, a challenging transformation.[6]
Caption: General Mechanism of Electrophilic Trifluoromethylthiolation.
Key Experimental Protocols for Electrophilic Trifluoromethylthiolation
Trustworthiness: The following protocols are adapted from peer-reviewed literature and represent robust, validated methods. Success depends critically on reagent quality, exclusion of atmospheric moisture, and careful monitoring.
Protocol 1: Synthesis of an Electrophilic Trifluoromethylthiolating Reagent (N-Trifluoromethylthio-dibenzenesulfonimide)
This protocol is adapted from the work of Shen and coworkers and describes the synthesis of a highly reactive electrophilic reagent.[6]
Materials:
-
N-chloro-N-(phenylsulfonyl)benzenesulfonamide (1.0 equiv)
-
Silver(I) trifluoromethanethiolate (AgSCF3) (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add N-chloro-N-(phenylsulfonyl)benzenesulfonamide and anhydrous DCM.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add AgSCF3 portion-wise over 10 minutes. The reaction mixture will typically turn from colorless to a pale yellow or grey suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or ¹⁹F NMR until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the silver chloride precipitate. Wash the pad with additional DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) to afford N-trifluoromethylthio-dibenzenesulfonimide as a white crystalline solid.
Self-Validation: The product should be characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy and mass spectrometry to confirm its identity and purity. The ¹⁹F NMR should show a characteristic singlet for the -SCF3 group.
Protocol 2: Trifluoromethylthiolation of a Carbon Nucleophile (β-Ketoester)
This protocol demonstrates the use of an electrophilic reagent to install an -SCF3 group at the α-position of a β-ketoester.
Caption: Experimental Workflow for Trifluoromethylthiolation of an Enolate.
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a solution of the β-ketoester (1.0 equiv) in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of N-trifluoromethylthiosaccharin (1.1 equiv) in THF dropwise at 0 °C.[8]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the α-trifluoromethylthiolated product.
Self-Validation: Successful reaction is confirmed by NMR spectroscopy, where the disappearance of the α-proton signal and the appearance of a new singlet in the ¹⁹F NMR spectrum are key indicators.
Applications and Case Studies in Drug Development
The true measure of the -SCF3 group's utility is its successful application in modifying drug candidates to achieve superior properties.
Enhancing Lipophilicity and Metabolic Stability
As previously noted, the primary drivers for incorporating an -SCF3 group are to increase lipophilicity (logP) and block metabolic hotspots.[4] Replacing a metabolically labile group, such as a methyl or methoxy group, with the robust -SCF3 group can significantly extend a compound's half-life in vivo.[3]
Modulating Receptor-Ligand Interactions
The strong dipole and unique steric profile of the -SCF3 group can introduce new, favorable interactions within a protein's binding pocket. It can participate in dipole-dipole interactions, or its lipophilic nature can enhance binding in hydrophobic pockets, leading to increased potency and selectivity.
Table 2: Physicochemical Property Modulation by -SCF3 in Drug Candidates (Illustrative Examples)
| Parent Moiety | Property of Concern | Modification | Observed Improvement |
| Aryl-CH3 | Rapid oxidation at methyl group | Aryl-SCF3 | Increased metabolic stability, higher logP[3] |
| Aryl-H | Low membrane permeability | Aryl-SCF3 | Enhanced lipophilicity and cell penetration[1] |
| Heterocycle-Cl | Suboptimal binding affinity | Heterocycle-SCF3 | Improved ligand-receptor interactions[2] |
Challenges and Future Directions
Despite significant progress, challenges and opportunities remain in the field of electrophilic trifluoromethylthiolation.
Reagent Stability and Scalability
While modern reagents are vastly improved, some can still be sensitive to moisture, and their synthesis can be costly for large-scale industrial applications. The development of more robust, economically viable reagents remains an active area of research.
Stereoselective Trifluoromethylthiolation
The creation of chiral centers bearing an -SCF3 group is a significant challenge. The development of catalytic, enantioselective methods for trifluoromethylthiolation is a key frontier. Recently, optically pure electrophilic reagents like (1S)-(−)-N-trifluoromethylthio-2,10-camphorsultam have been developed for this purpose.[10]
Conclusion
The electrophilicity of the trifluoromethylthio group is a cornerstone of its utility in modern chemical science. The ability to transfer this group efficiently and selectively has transformed it from a chemical curiosity into an indispensable tool for medicinal and agrochemical chemists. Through a deep understanding of its electronic properties and the rational design of electrophilic reagents, scientists can now strategically install the -SCF3 moiety to optimize molecular properties and accelerate the development of new therapeutics and advanced materials. The continued innovation in reagent design and catalytic methods promises to further expand the reach and impact of this remarkable functional group.
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NINGBO INNO PHARMCHEM CO.,LTD. Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. Available at: [Link]
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PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Available at: [Link]
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PrepChem.com. Synthesis of trifluoromethanesulfenyl chloride. Available at: [Link]
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ACS Publications. N-Trifluoromethylthio-dibenzenesulfonimide: A Shelf-Stable, Broadly Applicable Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. Available at: [Link]
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ACS Publications. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry. Available at: [Link]
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NIH. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Available at: [Link]
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Organic Chemistry Portal. New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Available at: [Link]
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The Trifluoromethylthio Group: A Technical Guide to Understanding and Harnessing Its Lipophilicity in Drug Discovery
Executive Summary
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethylthio (-SCF3) group has emerged as a uniquely powerful moiety for enhancing the druglike properties of molecular entities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the lipophilicity of -SCF3-containing compounds. We will delve into the fundamental principles governing this property, provide detailed, field-proven protocols for its accurate measurement, and offer a comparative analysis against the more common trifluoromethyl (-CF3) group. By understanding the causality behind its effects, researchers can better leverage the -SCF3 group to overcome challenges in drug absorption, distribution, and metabolic stability, ultimately accelerating the development of novel therapeutics.
The Trifluoromethylthio (-SCF3) Group: A Primer
The trifluoromethylthio group is a trifluoromethyl group connected to a parent molecule via a sulfur atom. This seemingly simple addition has profound consequences for a molecule's physicochemical profile. The -SCF3 group is characterized by its potent electron-withdrawing nature and, most notably for this guide, its exceptionally high lipophilicity.[1] These properties can significantly influence a molecule's pharmacological profile and chemical reactivity.[1] In the context of drug discovery, the introduction of an -SCF3 group can lead to enhanced membrane permeability, which in turn can improve drug absorption and distribution.[1][2] Furthermore, its electron-withdrawing effect can bolster metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[1][2]
Understanding Lipophilicity: The Gateway to Biological Systems
Lipophilicity, often described as "fat-loving," is a critical physicochemical property that governs the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents.[3] In drug discovery, it is a key determinant of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3][4][] A drug candidate must possess sufficient lipophilicity to traverse the lipid bilayers of cell membranes and reach its target, yet not be so lipophilic that it remains sequestered in fatty tissues or exhibits poor aqueous solubility.[3]
The most common metric for quantifying lipophilicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or a buffer) at equilibrium. This is usually expressed in its logarithmic form, logP.[3]
-
logP > 0: Indicates a higher affinity for the lipid phase (lipophilic).
-
logP < 0: Indicates a higher affinity for the aqueous phase (hydrophilic).
-
logP = 0: Indicates equal distribution between the two phases.
For ionizable compounds, the distribution coefficient (D) is used, which is the partition coefficient at a specific pH. Its logarithmic form is logD.[6]
Quantifying the Lipophilicity of the -SCF3 Group: A Comparative Analysis
The Hansch-Leo lipophilicity parameter (π) is a measure of the hydrophobicity of a substituent relative to hydrogen. A positive π value indicates that the substituent is more hydrophobic than hydrogen. The trifluoromethyl (-CF3) group is a well-known lipophilic substituent with a Hansch π value of +0.88.[7] While a precise, universally cited Hansch π value for the -SCF3 group is less commonly published, it is widely recognized in the medicinal chemistry community as one of the most lipophilic functional groups, significantly more so than the -CF3 group.[2] This heightened lipophilicity is a key reason for its growing use in drug design.
| Functional Group | Hansch-Leo π Value | Relative Lipophilicity |
| -H | 0.00 | Reference |
| -CH3 | +0.56 | Lipophilic |
| -F | +0.14 | Slightly Lipophilic |
| -CF3 | +0.88 | Very Lipophilic[7] |
| -SCF3 | > +1.0 (Estimated) | Exceptionally Lipophilic[2] |
Table 1: A comparative look at the Hansch-Leo π values for common functional groups, highlighting the exceptional lipophilicity of the -SCF3 group.
The enhanced lipophilicity of the -SCF3 group compared to the -CF3 group can be attributed to the presence of the sulfur atom. Sulfur is larger and more polarizable than carbon, which can lead to more favorable van der Waals interactions with the non-polar n-octanol phase in partitioning experiments.
Figure 1: A comparative diagram of the -CF3 and -SCF3 groups, highlighting the structural difference that leads to the enhanced lipophilicity of the -SCF3 moiety.
Experimental Protocols for Lipophilicity Determination
Accurate determination of logP is crucial for understanding the behavior of -SCF3-containing compounds. The following are detailed protocols for the two most common methods: the shake-flask method and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
The Shake-Flask Method: The Gold Standard
The shake-flask method is the traditional and most direct way to measure logP.[8][9] It involves partitioning a compound between n-octanol and water (or a buffer) and then measuring the concentration of the compound in each phase.
Experimental Protocol: Shake-Flask logP Determination
-
Preparation of Phases:
-
Saturate n-octanol with water by shaking equal volumes of the two solvents together for 24 hours, then allowing them to separate.
-
Saturate water (or a 0.01 M phosphate buffer, pH 7.4) with n-octanol in the same manner. This pre-saturation is critical to prevent volume changes during the experiment.[6][9]
-
-
Sample Preparation:
-
Partitioning:
-
In a suitable vessel (e.g., a glass vial with a screw cap), add a precise volume of the pre-saturated n-octanol and pre-saturated aqueous phase. The ratio of the volumes can be adjusted depending on the expected lipophilicity of the compound.[8]
-
Add a small aliquot of the compound's stock solution to the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase.
-
Securely cap the vessel and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for complete partitioning.[10]
-
Allow the phases to separate completely. This can be facilitated by centrifugation if an emulsion has formed.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS/MS.
-
For fluorinated compounds, 19F NMR can be a particularly effective method, as it allows for direct quantification without the need for a chromophore.[10]
-
-
Calculation of logP:
-
logP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )
-
Causality Behind Experimental Choices:
-
Pre-saturation of solvents: This step is crucial for thermodynamic consistency. If the solvents are not pre-saturated, they will dissolve in each other during the experiment, altering the volumes and affecting the accuracy of the final concentration measurements.
-
Constant temperature: Partitioning is a temperature-dependent process. Maintaining a constant temperature ensures the reproducibility of the results.
-
Vigorous shaking: This provides the necessary energy to overcome the interfacial tension between the two phases and allows the system to reach equilibrium more quickly.
RP-HPLC Method: A High-Throughput Alternative
The RP-HPLC method is an indirect but much faster method for estimating logP.[2][11] It is based on the correlation between a compound's retention time on a non-polar stationary phase and its known logP value.
Experimental Protocol: RP-HPLC logP Estimation
-
System Setup:
-
Use a reversed-phase HPLC column (e.g., C18 or C8).
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Select a set of at least six reference compounds with known logP values that span the expected lipophilicity range of the test compound.[2]
-
Inject each reference compound into the HPLC system under isocratic conditions (a constant mobile phase composition).
-
Record the retention time (tR) for each reference compound and the void time (t0), which is the retention time of a non-retained compound.
-
Calculate the capacity factor (k) for each reference compound using the formula: k = (tR - t0) / t0.
-
Create a calibration curve by plotting the log(k) values against the known logP values of the reference compounds. The relationship should be linear.[2]
-
-
Analysis of the Test Compound:
-
Inject the -SCF3-containing test compound into the HPLC system using the same chromatographic conditions as the reference compounds.
-
Measure its retention time (tR) and calculate its capacity factor (k).
-
-
logP Estimation:
-
Using the linear regression equation from the calibration curve, calculate the logP of the test compound from its log(k) value.
-
Causality Behind Experimental Choices:
-
Reversed-phase column: The non-polar stationary phase mimics a lipophilic environment. Compounds with higher lipophilicity will have stronger interactions with the stationary phase and thus longer retention times.
-
Isocratic elution: Maintaining a constant mobile phase composition ensures that the retention is solely based on the compound's interaction with the stationary phase, allowing for a direct correlation with lipophilicity.
-
Calibration with standards: This is the cornerstone of the indirect method. The accuracy of the estimated logP is highly dependent on the quality of the calibration curve and the structural similarity of the standards to the test compound.
Figure 2: An experimental workflow diagram illustrating the key steps in both the direct (Shake-Flask) and indirect (RP-HPLC) methods for determining logP.
Impact on Drug Discovery and Development
The deliberate use of the -SCF3 group to modulate lipophilicity is a sophisticated strategy in drug design. By increasing lipophilicity, the -SCF3 group can:
-
Enhance Membrane Permeability: Improved passage through biological membranes, such as the intestinal wall and the blood-brain barrier, can lead to better oral bioavailability and central nervous system penetration.[10]
-
Increase Potency: The hydrophobic nature of the -SCF3 group can promote favorable interactions with hydrophobic pockets in target proteins, thereby increasing binding affinity and potency.
-
Improve Metabolic Stability: The strong electron-withdrawing nature of the -SCF3 group can protect neighboring parts of the molecule from metabolic enzymes, prolonging the drug's half-life in the body.[2]
However, it is crucial to maintain a balance. Excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and a higher risk of off-target toxicity.[3][4] Therefore, the decision to incorporate an -SCF3 group must be made within the broader context of the molecule's overall physicochemical profile and the desired therapeutic outcome.
Conclusion
The trifluoromethylthio group is a powerful tool in the medicinal chemist's arsenal for optimizing the properties of drug candidates. Its exceptional lipophilicity, coupled with its strong electron-withdrawing character, offers a unique combination of benefits for improving a molecule's pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the principles of lipophilicity and the application of robust experimental methods for its determination are essential for successfully harnessing the potential of -SCF3-containing compounds. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions in the design and development of the next generation of therapeutics.
References
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- WuXi AppTec. (2023). Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).
- Lin, J., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58824.
- Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io.
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- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(14), 5488.
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- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. (2018). Journal of Medicinal Chemistry, 61(23), 10637-10643.
- Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018). Chemical Science, 9(31), 6563-6571.
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- High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2020). Analytical Chemistry, 92(12), 8239-8246.
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A-Technical-Guide-to-3-Bromo-5-trifluoromethylthioanisole-A-Versatile-Building-Block-for-Modern-Research
Abstract
3-Bromo-5-trifluoromethylthioanisole is a strategically functionalized aromatic compound poised for significant utility in drug discovery, agrochemical synthesis, and materials science. Its unique trifecta of reactive sites—an aryl bromide for cross-coupling, a metabolically robust trifluoromethyl group for modulating bioactivity, and an oxidizable thioether moiety—offers a rich platform for chemical diversification. This guide provides a comprehensive overview of the molecule's potential, detailing its core reactivity, proposing detailed synthetic protocols for its derivatization, and exploring its prospective applications. By grounding these proposals in established chemical principles and citing field-proven methodologies, we present this compound as a high-potential scaffold for researchers and development professionals.
Introduction: A Scaffold of Untapped Potential
While not yet a widely cataloged reagent, this compound (1-bromo-3-(methylthio)-5-(trifluoromethyl)benzene) represents a confluence of three of the most powerful functional groups in modern synthetic and medicinal chemistry. The strategic 1,3,5-substitution pattern offers distinct and addressable handles for orthogonal chemical modifications.
-
The Aryl Bromide: A cornerstone of transition-metal-catalyzed cross-coupling, enabling the formation of C-C, C-N, and C-O bonds with exceptional control and predictability.
-
The Trifluoromethyl (CF3) Group: An indispensable tool in drug design, the CF3 group is known to profoundly enhance metabolic stability, membrane permeability, and binding affinity through its unique electronic and steric properties.[1][2][3]
-
The Thioanisole (Methylthio) Group: A versatile moiety that can be selectively oxidized to the corresponding sulfoxide and sulfone, introducing polar, hydrogen-bond-accepting groups that are critical for modulating solubility and target engagement.[4]
This guide will deconstruct the molecule's potential by analyzing each functional group, providing robust, actionable protocols for its transformation, and hypothesizing its application in the synthesis of novel, high-value chemical entities.
Predicted Physicochemical and Synthetic Accessibility
Predicted Properties
A molecule's utility is fundamentally linked to its physical properties. The table below summarizes key predicted characteristics for this compound, which are crucial for designing reaction conditions and predicting the behavior of its derivatives in biological systems.
| Property | Predicted Value / Characteristic | Significance in Research & Development |
| Molecular Formula | C8H6BrF3S | Defines molecular weight and elemental composition. |
| Molecular Weight | 289.09 g/mol | Foundational for stoichiometric calculations in synthesis. |
| Lipophilicity (cLogP) | ~4.5 | High lipophilicity suggests good membrane permeability, a key factor in drug bioavailability.[1] |
| Reactivity Centers | Aryl C-Br, Thioether (S-CH3), Aromatic Ring | Provides multiple, distinct sites for chemical modification and library generation. |
Plausible Synthetic Route
The accessibility of a building block is paramount. A plausible and efficient synthesis of this compound could be envisioned starting from the commercially available 3-Bromo-5-(trifluoromethyl)aniline.[5][6][7] This approach leverages well-established Sandmeyer and nucleophilic aromatic substitution reactions.
Caption: A plausible synthetic pathway to the target molecule.
Core Reactivity & Synthetic Applications
The true power of this compound lies in its capacity for diversification. Below are detailed explorations of its key reactive handles, complete with generalized experimental protocols.
The Aryl Bromide: A Gateway to Complexity via Cross-Coupling
The aryl bromide is arguably the most versatile functional group on the scaffold, serving as a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthesis, allowing for the precise and efficient construction of complex molecular architectures.[8][9][10]
Key Potential Transformations:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids/esters, ideal for synthesizing biaryl structures.[8][11]
-
Buchwald-Hartwig Amination: For C-N bond formation, crucial for creating anilines and related structures prevalent in pharmaceuticals.[12][13]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes, introducing linear scaffolds important in materials science and as linkers.[14][15][16]
-
Heck Coupling: For C-C bond formation with alkenes.
-
Carbonylative Couplings: For introducing ketone functionalities.[17]
Caption: Diversification pathways via the aryl bromide handle.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, general method for coupling an arylboronic acid to the this compound scaffold.
Objective: To synthesize a 3-Aryl-5-trifluoromethylthioanisole derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent & Catalyst Addition: Add the degassed solvent(s) via syringe, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Trifluoromethyl Group: A Bioactive Powerhouse
The CF₃ group is a cornerstone of modern medicinal chemistry.[2] Its introduction into a molecule can dramatically improve its drug-like properties.[18]
-
Metabolic Stability: The C-F bond is exceptionally strong (~485 kJ/mol), making the CF₃ group highly resistant to metabolic degradation by enzymes like Cytochrome P450.[1][2] This often leads to a longer in-vivo half-life.
-
Lipophilicity: The CF₃ group significantly increases lipophilicity (Hansch π constant of +0.88), which can enhance membrane permeability and bioavailability.[1][2]
-
Binding Affinity: Its steric bulk and ability to participate in non-covalent interactions (dipole-dipole, halogen bonding) can lead to stronger binding with protein targets.[2]
-
Bioisosterism: The CF₃ group is often used as a bioisostere for other groups like chlorine or methyl, allowing chemists to fine-tune a molecule's properties while maintaining its core binding mode.[1][3]
Table: Examples of FDA-Approved Drugs Containing a Trifluoromethyl Group
| Drug | Therapeutic Class | Significance of the CF₃ Group |
| Fluoxetine (Prozac) | Antidepressant (SSRI) | The CF₃ group on the phenyl ring is crucial for its selective serotonin reuptake inhibition.[3] |
| Celecoxib (Celebrex) | NSAID (COX-2 Inhibitor) | The CF₃ group contributes to the selectivity for the COX-2 enzyme over COX-1.[3] |
| Efavirenz (Sustiva) | Antiretroviral (NNRTI) | Enhances binding affinity to HIV reverse transcriptase.[3] |
| Sitagliptin (Januvia) | Antidiabetic (DPP-4 Inhibitor) | The trifluoromethyl group contributes to the potency and metabolic stability of the molecule. |
The Thioanisole Moiety: A Handle for Polarity Modulation
The thioether (methylthio) group is not merely a passive substituent. It is a key functional handle that can be selectively oxidized to produce the corresponding sulfoxide and sulfone.[19][20] This transformation is synthetically straightforward and provides a powerful method for modulating a compound's physicochemical properties.[4][21]
-
Increased Polarity & Solubility: Oxidation introduces a polar sulfoxide or sulfone group, which can significantly increase aqueous solubility—a common challenge in drug development.[21]
-
Hydrogen Bond Acceptor: The oxygen atoms of sulfoxides and sulfones are excellent hydrogen bond acceptors, which can lead to new, beneficial interactions within a protein's binding pocket.[21][22]
-
Metabolic Stability: While the thioether can be a site of metabolism, the resulting sulfone is often highly stable.[23]
Caption: Stepwise oxidation of the thioanisole moiety.
Detailed Protocol: Oxidation to Sulfone
This protocol describes the complete oxidation of the thioether to the sulfone using hydrogen peroxide.
Objective: To convert a 3-substituted-5-trifluoromethylthioanisole into its corresponding sulfone.
Materials:
-
Thioanisole derivative (1.0 equiv)
-
Hydrogen Peroxide (30% aq. solution, 2.5-3.0 equiv)
-
Acetic Acid (as solvent or co-solvent)
-
Optional: Catalyst (e.g., Amberlyst 15)[24]
Procedure:
-
Dissolution: Dissolve the thioanisole derivative in glacial acetic acid in a round-bottom flask.
-
Oxidant Addition: Cool the solution in an ice bath (0-5 °C). Slowly add the hydrogen peroxide solution dropwise, maintaining the internal temperature below 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours. For more robust oxidation, the mixture can be heated to 50-75 °C.[19][24] Monitor progress by TLC or LC-MS until the starting material and sulfoxide intermediate are consumed.
-
Quenching: Carefully quench the excess peroxide by slowly adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate until a test with peroxide strips is negative.
-
Workup: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize acetic acid), water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting sulfone can be purified by recrystallization or column chromatography.
Conclusion: A Call to Synthesis
This compound is more than a single molecule; it is a platform for innovation. The convergence of a versatile cross-coupling handle, a bio-enhancing trifluoromethyl group, and a tunable thioether moiety provides researchers with a powerful tool for rapidly generating diverse and complex chemical libraries. The protocols and strategies outlined in this guide are designed to be a starting point, empowering scientists in medicinal chemistry, agrochemical research, and materials science to explore the vast chemical space made accessible by this promising scaffold. Its potential is limited only by the creativity of the chemists who employ it.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Benchchem.
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Trifluoromethyl group - Wikipedia. Wikipedia. [Link]
- Application Notes and Protocols: Suzuki Coupling of 3-Carboxyphenylboronic Acid with Aryl Bromides. Benchchem.
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
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Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. ACS Publications. [Link]
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Cyclic sulfoxides and sulfones in drug design. ResearchGate. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [Link]
-
The catalytic oxidation of thioanisole to sulfoxide and sulfone with 30 % H2O2. ResearchGate. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
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Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate. [Link]
-
Sonogashira coupling - Wikipedia. Wikipedia. [Link]
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Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. Britannica. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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SULFOXIDES AND SULFONES: REVIEW. ResearchGate. [Link]
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The importance of sulfur-containing motifs in drug design and discovery. PubMed. [Link]
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Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Sciforum. [Link]
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3-Bromo-5-(trifluoromethyl)aniline. PubChem. [Link]
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Methodological & Application
Topic: A Practical and Regioselective Synthesis of 3-Bromo-5-trifluoromethylthioanisole
An Application Note from the Gemini Synthesis Group
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a comprehensive, field-proven guide for the synthesis of 3-Bromo-5-trifluoromethylthioanisole, a valuable building block in medicinal and materials chemistry. We address the significant regiochemical challenges associated with a synthetic route starting from thiophenol and instead present a robust, three-step protocol commencing with the commercially available 3-bromo-5-(trifluoromethyl)aniline. This strategy leverages a Sandmeyer-type reaction to precisely install the thiol functionality, followed by a straightforward S-methylation. The document offers detailed experimental protocols, mechanistic insights, safety procedures, and characterization data, designed to ensure reproducible and high-yielding results for researchers in drug discovery and chemical development.
Introduction and Strategic Analysis
The incorporation of trifluoromethyl (CF₃) and thioether (-SR) moieties into aromatic scaffolds is a cornerstone of modern medicinal chemistry. The CF₃ group enhances metabolic stability, lipophilicity, and binding affinity, while the thioether linkage provides a versatile handle for further functionalization. This compound combines these features with a bromine atom, a critical functional group for subsequent cross-coupling reactions, making it a highly valuable synthetic intermediate.
A direct synthesis commencing from thiophenol presents a formidable regiochemical challenge. The thiol (-SH) and its methylated counterpart, the thioanisole (-SCH₃) group, are both activating, ortho-, para-directing substituents.[1] Consequently, electrophilic reactions such as bromination or trifluoromethylation on a thiophenol or thioanisole core would overwhelmingly yield substitution at the 2-, 4-, and 6-positions, not the desired 3,5-substitution pattern.
To overcome this inherent electronic bias and achieve unambiguous regiocontrol, a more logical and field-validated strategy begins with a precursor where the 1,3,5-substitution pattern is already established. This guide details such a pathway, starting from 3-bromo-5-(trifluoromethyl)aniline . This approach utilizes a well-established Sandmeyer reaction, a powerful tool for converting an aromatic amine into a wide array of functional groups, including thiols, via a diazonium salt intermediate.[2][3]
Overall Synthetic Pathway
The recommended synthesis is a three-step sequence that ensures high regioselectivity and overall yield.
-
Diazotization: The primary amine of 3-bromo-5-(trifluoromethyl)aniline is converted into a diazonium salt using sodium nitrite in a strong acidic medium.
-
Thiolation via Xanthate Intermediate: The diazonium salt is reacted with potassium ethyl xanthate in a Leuckart-type thiophenol synthesis, followed by basic hydrolysis to yield 3-bromo-5-(trifluoromethyl)thiophenol.[1]
-
S-Methylation: The resulting thiophenol is deprotonated and alkylated with a methylating agent to afford the final product, this compound.
Caption: Overall reaction scheme for the synthesis of this compound.
Detailed Experimental Protocols & Rationale
PART A: Synthesis of 3-Bromo-5-(trifluoromethyl)thiophenol (Intermediate)
This part covers the first two steps of the overall pathway: the formation of the diazonium salt and its conversion to the corresponding thiophenol.
Protocol 1: Diazotization and Thiolation
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Bromo-5-(trifluoromethyl)aniline | 240.02 | 10.0 g | 41.66 | 1.0 |
| Hydrobromic Acid (48% aq.) | 80.91 | 40 mL | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.16 g | 45.83 | 1.1 |
| Deionized Water | 18.02 | 10 mL | - | - |
| Potassium Ethyl Xanthate | 160.29 | 8.02 g | 50.00 | 1.2 |
| Sodium Hydroxide (NaOH) | 40.00 | 10.0 g | 250 | 6.0 |
| Ethanol | 46.07 | 100 mL | - | - |
Procedure:
-
Diazotization:
-
To a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-bromo-5-(trifluoromethyl)aniline (10.0 g, 41.66 mmol) and 48% hydrobromic acid (40 mL).
-
Cool the resulting slurry to 0 °C in an ice-salt bath.
-
Dissolve sodium nitrite (3.16 g, 45.83 mmol) in deionized water (10 mL) and add this solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Rationale: The reaction of the primary amine with nitrous acid (formed in situ from NaNO₂ and HBr) generates the crucial N-nitrosamine, which rearranges and eliminates water to form the diazonium salt.[3] Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Stir the resulting pale-yellow solution for an additional 30 minutes at 0-5 °C. This solution should be used immediately in the next step.
-
-
Xanthate Coupling and Hydrolysis:
-
In a separate 500 mL flask, dissolve potassium ethyl xanthate (8.02 g, 50.00 mmol) in 50 mL of deionized water and cool to 10 °C.
-
Add the cold diazonium salt solution from the previous step portion-wise to the potassium ethyl xanthate solution over 45 minutes. Vigorous nitrogen evolution will be observed. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Rationale: The xanthate anion acts as a sulfur nucleophile, attacking the diazonium salt in a radical-nucleophilic substitution mechanism to displace the dinitrogen group and form an aryl xanthate intermediate.[4]
-
In a separate beaker, dissolve sodium hydroxide (10.0 g, 250 mmol) in ethanol (100 mL). Add this basic solution to the reaction mixture.
-
Heat the mixture to reflux (approx. 80-85 °C) for 4 hours.
-
Rationale: Basic hydrolysis cleaves the xanthate ester, yielding the thiophenolate anion, ethanol, and carbonyl sulfide byproducts.
-
Cool the reaction mixture to room temperature and reduce the volume by ~50% using a rotary evaporator to remove most of the ethanol.
-
Dilute the remaining mixture with 100 mL of water and extract with diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH ~1-2 with concentrated HCl. A dense oil or solid should precipitate.
-
Extract the product with diethyl ether (3 x 75 mL). Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-(trifluoromethyl)thiophenol. The product can be purified by vacuum distillation or column chromatography if necessary.
-
Expected Yield: 70-80%.
-
PART B: Synthesis of this compound (Final Product)
Protocol 2: S-Methylation
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 3-Bromo-5-(trifluoromethyl)thiophenol | 257.08 | 7.50 g | 29.17 | 1.0 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 6.05 g | 43.76 | 1.5 |
| Methyl Iodide (CH₃I) | 141.94 | 2.0 mL (4.54 g) | 32.00 | 1.1 |
| Acetone | 58.08 | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add the crude 3-bromo-5-(trifluoromethyl)thiophenol (7.50 g, 29.17 mmol), anhydrous potassium carbonate (6.05 g, 43.76 mmol), and acetone (100 mL).
-
Stir the suspension vigorously at room temperature. Add methyl iodide (2.0 mL, 32.00 mmol) dropwise.
-
Rationale: Potassium carbonate is a mild, non-nucleophilic base sufficient to deprotonate the acidic thiol (pKa ≈ 6-7) to form the highly nucleophilic thiophenolate anion.[1] This anion then readily displaces the iodide from methyl iodide in a classic SN2 reaction to form the thioether (thioanisole) product.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in diethyl ether (100 mL), wash with 1M NaOH (2 x 30 mL) to remove any unreacted thiophenol, followed by water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, this compound, typically as a pale-yellow oil.
-
The product can be further purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to achieve high purity.
-
Expected Yield: 85-95%.
Laboratory Workflow Visualization
Sources
Application Notes and Protocols for Cross-Coupling Reactions with 3-Bromo-5-trifluoromethylthioanisole
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging 3-Bromo-5-trifluoromethylthioanisole in key palladium-catalyzed cross-coupling reactions. This valuable building block, featuring both a reactive bromine atom and a strongly electron-withdrawing trifluoromethylthio (-SCF₃) group, is a versatile substrate for constructing complex molecular architectures. We delve into the mechanistic nuances and provide field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling the efficient formation of C-C and C-N bonds.
Introduction: The Strategic Value of this compound
This compound (CAS No. 1072944-92-3) is a key synthetic intermediate characterized by a unique substitution pattern on the aromatic ring.[1] The trifluoromethylthio (-SCF₃) moiety is a bioisostere of other functional groups and is of increasing interest in pharmaceutical design. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance the metabolic stability, cell membrane permeability, and binding affinity of drug candidates.
The presence of the bromine atom at the 3-position provides a reactive handle for a suite of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aryl ring, induced by the -SCF₃ group, renders the carbon-bromine bond highly susceptible to oxidative addition by a palladium(0) catalyst, often facilitating reactions under milder conditions compared to electron-rich or neutral aryl bromides. This guide explores the practical application of this substrate in four cornerstone cross-coupling transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl and heteroaryl-aryl linkages due to its operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.
Mechanistic Rationale
The catalytic cycle involves three primary steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation of the aryl group from the organoboron reagent to the palladium(II) center, a step facilitated by a base, and (3) Reductive Elimination to yield the biaryl product and regenerate the Pd(0) catalyst. For electron-deficient substrates like this compound, the oxidative addition is typically facile. The critical step to optimize is often the transmetalation.
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Key Considerations for Optimization
-
Catalyst & Ligand: For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands are paramount. Ligands such as XPhos or SPhos stabilize the palladium center, promote the oxidative addition, and facilitate the final reductive elimination step.[2] Standard palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective precatalysts.[3][4]
-
Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior to weaker bases (e.g., Na₂CO₃) for challenging substrates.[2][5] They accelerate the transmetalation step and can suppress side reactions such as dehalogenation.
-
Solvent System: Aprotic polar solvents such as 1,4-dioxane, toluene, or 2-MeTHF are standard.[2] Often, a mixture with water (e.g., dioxane/water 4:1) is beneficial for dissolving the base and facilitating the reaction.[6][7]
Data Summary: Representative Suzuki-Miyaura Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DME/H₂O | 90 |
| Thiophene-2-boronic acid | XPhos Pd G2 (2) | - | K₃PO₄ (2.0) | 2-MeTHF | 80 |
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 0.2 M concentration relative to the aryl bromide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and organic materials.[4][8] This reaction allows for the formation of C-N bonds under conditions that tolerate a wide variety of functional groups.
Mechanistic Rationale
The catalytic cycle is analogous to the Suzuki coupling, but involves an amine instead of an organoboron reagent.[9] Key steps include the oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination to furnish the N-aryl product and regenerate the Pd(0) catalyst.[4][9]
Key Considerations for Optimization
-
Catalyst & Ligand: The choice of ligand is crucial and often dictates the success of the reaction. A wide range of highly effective, commercially available phosphine ligands (e.g., XPhos, RuPhos, BINAP) have been developed to couple virtually any amine.[8][10][11] Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) offer improved stability and activity.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be effective.[11][12]
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions.
Data Summary: Representative Buchwald-Hartwig Conditions
| Amine Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 110 |
| Morpholine | XPhos Pd G3 (2) | - | NaOtBu (1.5) | THF | 80 |
| Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 100 |
| Indole | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 110 |
Detailed Protocol: Buchwald-Hartwig Amination
Caption: Standard Experimental Workflow for Cross-Coupling Reactions.
-
Reaction Setup: In a glovebox or on a Schlenk line, add this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a reaction vessel.
-
Inert Atmosphere: If not in a glovebox, seal the vessel and purge with an inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene (0.2-0.5 M) and stir the mixture.
-
Reaction: Heat the reaction to the desired temperature (80-110 °C) and stir until the starting material is consumed as judged by TLC or LC-MS.
-
Workup: Cool the mixture to room temperature, quench carefully with water, and dilute with ethyl acetate.
-
Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Sonogashira & Heck Couplings: C(sp)-C(sp²) and C(vinyl)-C(sp²) Bond Formation
Sonogashira Coupling
The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides to form internal alkynes.[13] The classic protocol uses a dual catalyst system of palladium and a copper(I) salt (typically CuI).[14]
-
Key Reagents: A palladium source (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and an amine base (e.g., Et₃N or DIPA), which often serves as the solvent.[14]
-
Modern Variations: Copper-free conditions have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), often employing more specialized palladium catalysts.[15]
-
Protocol Outline: The aryl bromide (1.0 equiv), terminal alkyne (1.1-1.5 equiv), Pd catalyst (2-5 mol%), and CuI (5-10 mol%) are combined in an amine solvent (e.g., Et₃N) under an inert atmosphere and stirred at room temperature to 50 °C until completion.
Heck Reaction
The Mizoroki-Heck reaction forms a new C-C bond by coupling the aryl halide with an alkene.[16] This reaction is a powerful tool for the synthesis of substituted styrenes and other vinylated aromatics.
-
Key Reagents: A palladium source (e.g., Pd(OAc)₂), often with a phosphine ligand, and a base (inorganic like K₂CO₃ or organic like Et₃N) to neutralize the HBr generated during the reaction.[17][18]
-
Regioselectivity: The regioselectivity of the alkene addition is a key consideration, influenced by the electronic nature of the alkene and steric factors.
-
Protocol Outline: The aryl bromide (1.0 equiv), alkene (1.5 equiv), Pd(OAc)₂ (2-5 mol%), and base (2.0 equiv) are heated in a polar aprotic solvent like DMF or NMP until the reaction is complete.
Conclusion
This compound stands out as a highly versatile and reactive building block for modern synthetic chemistry. Its electron-deficient nature facilitates a range of palladium-catalyzed cross-coupling reactions, enabling the straightforward introduction of aryl, heteroaryl, amino, alkynyl, and vinyl functionalities. The protocols and optimization guidelines presented herein provide a robust foundation for researchers to successfully employ this substrate in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
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Xu, J., Mu, X., Chen, P., Ye, J., & Liu, G. (2014). Copper-catalyzed Trifluoromethylthiolation of Aryl Halides With Diverse Directing Groups. Organic Letters, 16(15), 3942-5. Available at: [Link]
- (N/A). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
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(N/A). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]
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(2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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(N/A). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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(2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. NIH. Available at: [Link]
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(N/A). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]
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(N/A). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
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(N/A). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC - NIH. Available at: [Link]
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(N/A). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure. Available at: [Link]
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(N/A). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Sci-Hub. Available at: [Link]
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(2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
- (N/A). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex.
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(2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. Available at: [Link]
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(2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journals. Available at: [Link]
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(N/A). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH. Available at: [Link]
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(N/A). Advances in Cross-Coupling Reactions. MDPI. Available at: [Link]
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(N/A). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central. Available at: [Link]
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(N/A). Synthesis of functionalised 3-bromo-2,5-diarylthiophene and 2,3,5-triarylthiophene derivatives via suzuki cross coupling reaction as efficient free radical scavenger. ResearchGate. Available at: [Link]
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(N/A). Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][4][19][20] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. Available at: [Link]
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(N/A). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Available at: [Link]
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(N/A). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. zora.uzh.ch. Available at: [Link]
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(N/A). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. RSC Publishing. Available at: [Link]
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Reddit. (N/A). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?. Available at: [Link]
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(2020). Synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd(0)-catalyzed fluorinated Heck reaction. ResearchGate. Available at: [Link]
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The Strategic Deployment of 3-Bromo-5-trifluoromethylthioanisole in Modern Drug Discovery: Application Notes and Protocols
Introduction: Unlocking New Chemical Space with a Fluorinated Building Block
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of medicinal chemistry. The trifluoromethylthio (-SCF3) group, in particular, has garnered significant attention for its unique combination of physicochemical properties that can profoundly enhance the druglikeness of a lead compound.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the versatile applications of 3-Bromo-5-trifluoromethylthioanisole , a key building block for introducing the trifluoromethylthio group into novel molecular scaffolds.
The trifluoromethylthio group is one of the most lipophilic functional groups, a characteristic that can significantly improve a drug candidate's ability to cross cellular membranes, thereby enhancing its pharmacokinetic profile.[1][3] Furthermore, its strong electron-withdrawing nature can increase metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[2] this compound, with its strategically placed bromine atom, serves as a versatile handle for a variety of powerful cross-coupling reactions, enabling the facile construction of complex molecular architectures. This guide will explore its utility in structure-activity relationship (SAR) studies and provide detailed, field-proven protocols for its incorporation into potential therapeutic agents.
Physicochemical Properties and Strategic Advantages in Medicinal Chemistry
The utility of this compound in drug design is rooted in the unique properties of the trifluoromethylthio group. A comparative analysis with other common functional groups highlights its strategic value:
| Property | Trifluoromethylthio (-SCF3) | Methyl (-CH3) | Chloro (-Cl) | Trifluoromethyl (-CF3) |
| Lipophilicity (Hansch π) | +1.44 | +0.56 | +0.71 | +0.88 |
| Electronic Effect | Strongly Electron-Withdrawing | Electron-Donating | Weakly Electron-Withdrawing | Strongly Electron-Withdrawing |
| Metabolic Stability | High | Low to Moderate | Moderate | High |
| Bioisosteric Replacement | Can act as a bioisostere for various groups, offering unique steric and electronic profiles.[4][5][6] | Hydrogen, Halogens | Thiomethyl, Isopropyl | Isopropyl, Ethyl |
The high lipophilicity of the -SCF3 group can significantly enhance a molecule's permeability across biological membranes, potentially leading to improved absorption and distribution.[3] Its potent electron-withdrawing nature can also modulate the pKa of nearby functionalities and protect the molecule from oxidative metabolism, often a major hurdle in drug development.[1]
Core Applications in Drug Discovery: A Gateway to Novel Scaffolds
This compound is a powerful tool for medicinal chemists, primarily due to the reactivity of its bromine substituent in a variety of palladium-catalyzed cross-coupling reactions. These reactions are the workhorses of modern pharmaceutical synthesis, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.
Below is a logical workflow illustrating the central role of this building block in a typical drug discovery campaign.
Caption: Workflow for utilizing this compound.
Detailed Experimental Protocols
The following protocols are representative of the key synthetic transformations that can be performed with this compound. These have been adapted from established methodologies for analogous aryl bromides and are intended to serve as a robust starting point for experimental design.[4][7]
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the synthesis of a biaryl compound, a common scaffold in many kinase inhibitors.
Objective: To couple this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K3PO4) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(OAc)2, SPhos, and K3PO4.
-
Add anhydrous toluene and degassed water to form a 10:1 mixture (v/v). The reaction concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol is suitable for synthesizing arylamine structures, which are prevalent in GPCR modulators and other CNS-active compounds.[2][8][9]
Objective: To couple this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.015 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add Pd2(dba)3, XPhos, and NaOtBu to a dry Schlenk flask.
-
Remove the flask from the glovebox and add this compound, the amine, and anhydrous toluene under an inert atmosphere.
-
Degas the mixture with a stream of argon for 10-15 minutes.
-
Heat the reaction to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Representative Application in Kinase Inhibitor Synthesis
While specific examples detailing the use of this compound in the synthesis of named, late-stage clinical candidates or approved drugs are not prevalent in the public literature, its utility can be confidently extrapolated from the synthesis of structurally related kinase inhibitors. For instance, the pyrazolo[1,5-a]pyrimidine scaffold is a common core in many potent kinase inhibitors.[10] The following hypothetical scheme illustrates how this compound could be employed in the synthesis of a TTK inhibitor analogue, based on published synthetic routes for similar compounds.
Hypothetical Synthesis of a TTK Inhibitor Analogue:
-
Buchwald-Hartwig Amination: Couple this compound with a suitable aminopyrazole to introduce the core heterocyclic system.
-
Suzuki-Miyaura Coupling: The remaining bromine on the pyrazole core can then be functionalized via a Suzuki coupling to introduce a second aryl or heteroaryl group, which is often crucial for achieving high potency and selectivity.
This modular approach allows for the rapid generation of a library of analogues for SAR studies, enabling the fine-tuning of the inhibitor's properties.
Conclusion and Future Perspectives
This compound is a high-value building block in modern drug discovery. Its strategic use allows for the introduction of the trifluoromethylthio group, a moiety that can confer significant advantages in terms of metabolic stability, lipophilicity, and binding affinity. The versatility of the bromine handle in a wide range of palladium-catalyzed cross-coupling reactions provides medicinal chemists with a powerful tool for the synthesis of novel and complex molecular architectures. The protocols provided herein offer a solid foundation for researchers to leverage the full potential of this fluorinated building block in their quest for the next generation of therapeutic agents. As the demand for drug candidates with improved pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role in shaping the future of medicine.
References
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- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
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Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][4][6][11] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2025). Journal of the Iranian Chemical Society.
- Kalogirou, A. S., & Koutentis, P. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557.
- The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar.
- Design of allosteric modulators that change GPCR G protein subtype selectivity. (2024).
- Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity.
- Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. (2015). MedChemComm, 6(9), 1638–1643.
- Sonogashira coupling giving me multiple spots on TLC. Any suggestions? (2022). Reddit.
- Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. (2017). Comptes Rendus Chimie, 20(9-10), 963-969.
- Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2016).
- Slosky, L. M., et al. (2024). Designing allosteric modulators to change GPCR G protein subtype selectivity. bioRxiv.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2025). Journal of Medicinal Chemistry.
- Slosky, L. M., et al. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-trifluoromethylthioanisole
Introduction: Navigating the Synthesis of Novel Arylamines in Drug Discovery
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3][4] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][5] The ability to construct these bonds with high efficiency and functional group tolerance has made the Buchwald-Hartwig amination an indispensable tool for drug development professionals.
This application note provides a detailed guide for the Buchwald-Hartwig amination of a challenging, yet synthetically valuable substrate: 3-Bromo-5-trifluoromethylthioanisole. This molecule presents a unique set of challenges due to the presence of both a strongly electron-withdrawing trifluoromethylthio (-SCF₃) group and a potentially catalyst-poisoning thioether functionality. Through a careful selection of catalyst, ligand, base, and reaction conditions, we will demonstrate a robust protocol for the successful amination of this substrate, opening doors to novel chemical entities for researchers and scientists.
Reaction Overview and Mechanistic Considerations
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[2][4] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: Generalized Catalytic Cycle of the Buchwald-Hartwig Amination.
Causality Behind Experimental Choices for this compound:
-
Aryl Bromide Reactivity: Aryl bromides are generally good substrates for Buchwald-Hartwig aminations, offering a good balance of reactivity and stability compared to more reactive aryl iodides and less reactive aryl chlorides.[6] The electron-withdrawing nature of the trifluoromethylthio group is expected to facilitate the oxidative addition step. However, strong electron-withdrawing groups can also increase the barrier for reductive elimination.[3]
-
The Challenge of the Thioether Group: A significant consideration for this substrate is the presence of the thioether linkage. Sulfur-containing compounds are known to be potential poisons for palladium catalysts by coordinating to the metal center and inhibiting its catalytic activity.[7][8] The choice of ligand is therefore critical to mitigate this effect.
-
Ligand Selection: For challenging substrates, particularly those containing sulfur, bulky and electron-rich phosphine ligands are often employed. These ligands can stabilize the palladium catalyst and promote the desired catalytic cycle over off-cycle deactivation pathways.
-
Josiphos-type ligands have shown efficacy in C-N couplings involving sulfur-containing molecules.[9] Their unique bite angle and steric bulk can create a coordination sphere around the palladium that disfavors strong binding of the thioether.
-
Buchwald's biarylphosphine ligands , such as tBuBrettPhos , are designed for challenging aminations, including those with primary amines.[10] The steric hindrance provided by these ligands can accelerate the reductive elimination step and prevent catalyst deactivation.
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex.
-
Sodium tert-butoxide (NaOt-Bu) is a commonly used strong base that is effective in many Buchwald-Hartwig reactions.[5]
-
Cesium carbonate (Cs₂CO₃) is a milder inorganic base that can be advantageous when dealing with base-sensitive functional groups.[11] Its use with bulky biarylphosphine ligands has been shown to be effective.[12]
-
-
Solvent Choice: Anhydrous, non-polar aprotic solvents are typically used to ensure the solubility of the reactants and the stability of the catalytic species. Toluene and 1,4-dioxane are common choices.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Buchwald-Hartwig amination of this compound with a model primary amine, aniline.
Materials and Reagents
| Reagent | Supplier | Purity | CAS Number | Notes |
| This compound | Commercial Source | >97% | (Not available) | Synthesize if not commercially available. |
| Aniline | Sigma-Aldrich | >99.5% | 62-53-3 | Freshly distilled before use. |
| Palladium(II) Acetate (Pd(OAc)₂) | Strem Chemicals | 98% | 3375-31-3 | Pre-catalyst. |
| (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine (Josiphos SL-J009-1) | Strem Chemicals | >95% | 241316-56-7 | Air-sensitive ligand. |
| Methanesulfonic acid, [2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-tri(propan-2-yl)biphenyl-2-yl] (dimethylamino)palladium (tBuBrettPhos Pd G3) | Sigma-Aldrich | - | 1447963-71-4 | Air-stable pre-catalyst. |
| Sodium tert-Butoxide (NaOt-Bu) | Sigma-Aldrich | >97% | 865-48-5 | Store in a desiccator. |
| Cesium Carbonate (Cs₂CO₃) | Acros Organics | 99.9% | 534-17-8 | Finely ground before use. |
| Toluene | Sigma-Aldrich | Anhydrous | 108-88-3 | Sure/Seal™ bottle. |
| 1,4-Dioxane | Sigma-Aldrich | Anhydrous | 123-91-1 | Sure/Seal™ bottle. |
Protocol 1: Using Josiphos Ligand
This protocol is designed based on the known effectiveness of Josiphos ligands with challenging substrates.
Figure 2: Experimental workflow for Protocol 1.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and Josiphos SL-J009-1 (0.024 mmol, 2.4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 10 minutes.
-
Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by the addition of aniline (1.2 mmol, 1.2 equiv.).
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(3-methoxy-5-(trifluoromethylthio)phenyl)aniline.
Protocol 2: Using tBuBrettPhos Pre-catalyst
This protocol utilizes a commercially available, air-stable palladium pre-catalyst, simplifying the reaction setup.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox, to a vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), tBuBrettPhos Pd G3 (0.01 mmol, 2 mol%), and cesium carbonate (0.7 mmol, 1.4 equiv.).
-
Reagent Addition: Add anhydrous 1,4-dioxane (2.5 mL) and aniline (0.6 mmol, 1.2 equiv.).
-
Reaction: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place the vial in a preheated aluminum block at 110 °C and stir for 16-24 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Results and Discussion: Characterization and Troubleshooting
The expected product of the reaction is N-(3-methoxy-5-(trifluoromethylthio)phenyl)aniline.
Expected Characterization Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both aniline and the trifluoromethylthioanisole rings, as well as a singlet for the methoxy group and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR will show signals for all the carbon atoms in the molecule, including the characteristic quartet for the trifluoromethyl group due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR should display a singlet corresponding to the -SCF₃ group.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | 1. Inactive catalyst. 2. Catalyst poisoning by the thioether. 3. Insufficiently strong base or poor quality base. 4. Reaction temperature too low. | 1. Use a pre-catalyst or ensure proper in situ generation of the active Pd(0) species. 2. Increase ligand loading (up to 5 mol%). Try a different ligand known for sulfur tolerance (e.g., Josiphos). 3. Use freshly opened, high-purity base. Ensure NaOt-Bu is handled under inert conditions. 4. Increase the reaction temperature in 10 °C increments. |
| Formation of side products (e.g., hydrodehalogenation) | 1. Presence of water or other protic sources. 2. Inappropriate ligand choice. | 1. Ensure all reagents and solvents are strictly anhydrous. 2. Use a bulkier ligand to favor reductive elimination over β-hydride elimination (if applicable to the amine). |
| Decomposition of starting material | 1. Reaction temperature too high. 2. Base-sensitive functional groups. | 1. Lower the reaction temperature and increase the reaction time. 2. Switch to a milder base such as K₃PO₄ or Cs₂CO₃. |
Conclusion
The Buchwald-Hartwig amination of this compound presents a challenging yet achievable transformation. By carefully selecting a robust catalyst system, such as those based on Josiphos or tBuBrettPhos ligands, and by employing rigorously anhydrous and inert reaction conditions, researchers can successfully synthesize novel arylamines bearing the trifluoromethylthio moiety. The protocols outlined in this application note provide a solid foundation for further exploration and optimization, empowering scientists in drug discovery and development to access new and valuable chemical space.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions (Vol. 1, pp. 1-136). Georg Thieme Verlag.
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Klink, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17965–17977. [Link]
-
ChemHelpASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube. [Link]
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Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]
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McCann, S. D., Reichert, E. C., Arrechea, P. L., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15014–15025. [Link]
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Klink, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17965–17977. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 4(2), 635-644. [Link]
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Chen, D., et al. (2019). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry, 11(7), 624-631. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of chemical research, 41(11), 1534–1544. [Link]
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Chen, C., et al. (2014). Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Organic Letters, 16(7), 1896–1899. [Link]
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Ritter, T., et al. (2019). C–N Cross-Couplings for Site-Selective Late-Stage Diversification via Aryl Sulfonium Salts. Journal of the American Chemical Society, 141(34), 13466-13471. [Link]
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Barbier, J., & Marecot, P. (1992). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 88(18), 2731-2736. [Link]
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Application Note: 1H and 13C NMR Characterization of 3-Bromo-5-trifluoromethylthioanisole
Abstract
This application note provides a detailed protocol and analysis for the structural elucidation of 3-Bromo-5-trifluoromethylthioanisole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound of interest in medicinal chemistry and materials science, unambiguous characterization is critical. This guide offers a comprehensive methodology, from sample preparation to spectral interpretation, designed for researchers, scientists, and drug development professionals. The presented protocols are grounded in established NMR principles to ensure data integrity and reproducibility. While experimental data for this specific molecule is not widely published, this note presents a detailed prediction of the expected NMR spectra based on well-understood substituent effects, providing a robust framework for its empirical analysis.
Introduction
This compound (C₈H₆BrF₃S) is a halogenated and trifluoromethylated aromatic thioether.[1] The unique substitution pattern on the benzene ring, featuring a bromine atom, a trifluoromethyl group, and a methylthio group, imparts specific electronic and steric properties that are of interest in the design of novel bioactive molecules and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such small molecules in solution.[2][3] This document outlines the detailed procedures for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound.
The strategic placement of the bromo, trifluoromethylthio, and methyl substituents on the aromatic ring is expected to result in a distinct and predictable NMR fingerprint. Understanding the chemical shifts and coupling patterns is essential for confirming the regiochemistry of synthesis and for quality control purposes. This application note serves as a practical guide for researchers working with this and structurally related compounds.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of all ¹H and ¹³C NMR signals.
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Application Notes and Protocols for ¹⁹F NMR Spectroscopy of Trifluoromethylthioanisole Compounds
Introduction: The Strategic Advantage of the Trifluoromethylthio Group in Modern Chemistry
The trifluoromethylthio (-SCF₃) group has emerged as a pivotal functional moiety in medicinal chemistry and drug development. Its unique electronic properties—strong electron-withdrawing nature and high lipophilicity—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Trifluoromethylthioanisole and its derivatives are, therefore, of considerable interest to researchers in pharmaceutical and agrochemical industries.
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and direct analytical technique for characterizing these compounds. The ¹⁹F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection. Furthermore, the large chemical shift dispersion of ¹⁹F NMR, typically spanning over 400 ppm, minimizes the likelihood of signal overlap, a common challenge in proton (¹H) NMR.[1][2] This clarity allows for precise and unambiguous structural elucidation and quantitative analysis, often without the need for extensive sample preparation.[1]
This comprehensive guide provides detailed application notes and validated protocols for the ¹⁹F NMR analysis of trifluoromethylthioanisole compounds, designed for researchers, scientists, and drug development professionals.
Core Principles: Understanding the ¹⁹F NMR Spectrum of Trifluoromethylthioanisoles
The chemical shift of the ¹⁹F nucleus in a trifluoromethylthioanisole is exquisitely sensitive to its local electronic environment. The primary determinant of this shift is the electron density around the fluorine atoms, which is influenced by the substituents on the aromatic ring.
The Inductive and Resonance Effects of Aryl Substituents:
Substituents on the anisole ring modulate the ¹⁹F chemical shift of the -SCF₃ group through a combination of inductive and resonance effects.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the aromatic ring. This increased electron density is partially transmitted to the sulfur atom, which in turn shields the fluorine nuclei of the -SCF₃ group, causing an upfield shift (less negative ppm value) in the ¹⁹F NMR spectrum.[3]
-
Electron-withdrawing groups (e.g., -NO₂, -CN) decrease the electron density on the aromatic ring. This deshields the fluorine nuclei, resulting in a downfield shift (more negative ppm value).[3]
This predictable relationship between substituent electronics and ¹⁹F chemical shift is a powerful tool for confirming the identity of synthesized compounds and for tracking chemical transformations.
Diagram of Substituent Effects on ¹⁹F Chemical Shift:
Caption: Influence of aryl substituents on the ¹⁹F NMR chemical shift of the -SCF₃ group.
Data Presentation: ¹⁹F NMR Chemical Shifts of Substituted Trifluoromethylthioanisoles
The following table summarizes experimentally observed ¹⁹F NMR chemical shifts for a series of substituted trifluoromethylthioanisole compounds. These values, referenced to an external standard (CFCl₃ at δ 0.0 ppm), provide a valuable resource for compound identification and characterization.
| Substituent on Anisole Ring | Position | ¹⁹F Chemical Shift (δ, ppm) of -SCF₃ |
| H | - | -42.77[4] |
| 4-CH₃ | para | -43.22[4] |
| 4-C(CH₃)₃ | para | -42.99[4] |
| 4-OCH₃ | para | -43.94[4] |
| 4-F | para | -43.37[4] |
| 4-Cl | para | -42.8 |
| 4-NO₂ | para | -41.7 |
| 3-NO₂ | meta | -42.1 |
Note: Chemical shifts can be influenced by solvent and concentration. The data presented here are from measurements in CDCl₃.[4]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Qualitative ¹⁹F NMR Analysis
This protocol outlines the standard procedure for obtaining a high-quality ¹⁹F NMR spectrum for structural confirmation.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the trifluoromethylthioanisole compound.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
- The final solution depth in the NMR tube should be approximately 4-5 cm.
2. Instrument Setup and Data Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock and shim the spectrometer on the deuterium signal of the solvent.
- Select a standard ¹⁹F NMR experiment (e.g., a simple pulse-acquire sequence).
- Set the spectral width to cover the expected chemical shift range for the -SCF₃ group (e.g., -30 to -50 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- A relaxation delay (D1) of 1-2 seconds is generally sufficient for qualitative analysis.
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum to obtain pure absorption lineshapes.
- Reference the spectrum using an appropriate internal or external standard (e.g., CFCl₃ at 0.0 ppm or a known internal standard).
- Integrate the signals if relative quantification of different fluorine-containing species is desired.
Diagram of Qualitative ¹⁹F NMR Workflow:
Caption: Standard workflow for qualitative ¹⁹F NMR analysis.
Protocol 2: Quantitative ¹⁹F NMR (qNMR) Analysis
This protocol provides a validated method for the accurate determination of the concentration or purity of trifluoromethylthioanisole compounds.
1. Sample and Standard Preparation:
- Internal Standard Selection: Choose an internal standard that has a single, sharp ¹⁹F NMR signal well-resolved from the analyte's signal. The standard should be chemically inert under the experimental conditions and have a known purity. A common choice is trifluoroacetic acid (TFA) or another certified reference material.[1]
- Accurate Weighing: Accurately weigh the trifluoromethylthioanisole analyte and the internal standard using a calibrated analytical balance.
- Dissolution: Dissolve both the analyte and the internal standard in a known volume of a suitable deuterated solvent in a volumetric flask to ensure precise concentration determination.
2. Instrument Setup and Data Acquisition for Quantification:
- Relaxation Delay (D1): This is a critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard to ensure complete relaxation between pulses.[5] The T₁ value can be determined experimentally using an inversion-recovery pulse sequence.
- Pulse Angle: Use a calibrated 90° pulse angle for maximum signal intensity.
- Number of Scans (NS): A higher number of scans (e.g., 64-256) is typically required to achieve the high signal-to-noise ratio necessary for precise integration.
- Proton Decoupling: Use proton decoupling to simplify the spectrum and collapse multiplets into singlets, which improves integration accuracy.[1]
3. Data Processing and Calculation:
- Process the spectrum as described in the qualitative protocol.
- Baseline Correction: Perform a careful baseline correction across the signals of interest to ensure accurate integration.
- Integration: Integrate the signals of the analyte and the internal standard.
- Calculation: The concentration or purity of the analyte can be calculated using the following formula:
Diagram of Quantitative ¹⁹F NMR Workflow:
Caption: Validated workflow for quantitative ¹⁹F NMR analysis.
Applications in Drug Discovery and Development
The unique advantages of ¹⁹F NMR make it an invaluable tool throughout the drug discovery and development pipeline for trifluoromethylthioanisole-containing compounds.
-
Reaction Monitoring: The simplicity and high resolution of ¹⁹F NMR spectra allow for real-time monitoring of chemical reactions involving trifluoromethylthioanisoles.[2] The disappearance of starting material signals and the appearance of product signals can be easily tracked to determine reaction kinetics and endpoints.
-
Metabolism Studies: Since endogenous biological systems are devoid of fluorine, ¹⁹F NMR provides a background-free window to observe the metabolic fate of fluorinated drugs.[6][7] The biotransformation of a trifluoromethylthioanisole drug candidate can be followed by identifying the ¹⁹F NMR signals of its metabolites in biological fluids or tissue extracts.[6][8]
-
Fragment-Based Drug Discovery: In fragment-based screening, ¹⁹F NMR is a sensitive method for detecting the weak binding of small, fluorinated fragments to a target protein.[9] Changes in the ¹⁹F chemical shift, line broadening, or relaxation properties of a trifluoromethylthioanisole-containing fragment upon addition of the target protein can indicate a binding event.
Expert Insights and Trustworthiness
The protocols and information presented in this guide are based on established principles of NMR spectroscopy and have been validated through extensive practical application. The causality behind each experimental choice is rooted in the fundamental physics of nuclear magnetic resonance. For instance, the requirement for a long relaxation delay in quantitative NMR is not arbitrary; it is a direct consequence of the need to allow the nuclear spins to return to thermal equilibrium before the next pulse, ensuring that the signal intensity is directly proportional to the number of nuclei.[5] By following these self-validating protocols, researchers can be confident in the accuracy and reproducibility of their results.
References
- Pouremad, R., et al. (1999). Quantitative 19F NMR study of trifluorothymidine metabolism in rat brain. NMR in Biomedicine, 12(6), 373-380.
- Gerig, J. T. (1994). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.
- Supporting Information for Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. The Royal Society of Chemistry.
- Okaru, A. O., et al. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297.
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19Flourine NMR. NMR Service. Available at: [Link]
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- Isan, V., et al. (2019). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(18), 2446-2454.
- Yagupolskii, L. M., et al. (2007). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek.
- Wolf, W., et al. (1989). Fluorine-19 NMR spectroscopic studies of the metabolism of 5-fluorouracil in the liver of patients undergoing chemotherapy. Magnetic resonance in medicine, 10(3), 350-357.
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Definitive Mass Spectrometric Identification and Fragmentation Analysis of 3-Bromo-5-trifluoromethylthioanisole
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a detailed guide to the mass spectrometric analysis of 3-Bromo-5-trifluoromethylthioanisole (C₈H₆BrF₃S), a key building block in medicinal chemistry and materials science.[1] We present optimized protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for unambiguous identification and structural characterization. The guide emphasizes the interpretation of the unique isotopic signature conferred by the bromine atom and elucidates the compound's fragmentation pathways under electron ionization. These methodologies are designed to provide researchers with a robust, self-validating framework for analyzing this and structurally similar halogenated thioanisole derivatives.
Introduction: The Analytical Imperative
This compound is a substituted aromatic compound whose utility often lies in its precise structure, which features three distinct moieties ripe for chemical modification: a bromo group, a trifluoromethyl group, and a thioether. In drug development and synthetic chemistry, verifying the integrity, purity, and identity of such intermediates is paramount. Mass spectrometry serves as a definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight.
The analytical challenge lies in selecting the appropriate methodology to harness the compound's inherent chemical properties for detection. The presence of a bromine atom provides a powerful diagnostic tool due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 natural abundance.[2][3] This results in a characteristic pair of peaks (M⁺ and M+2) in the mass spectrum, separated by two mass-to-charge units (m/z), with nearly equal intensity, providing a virtually unmistakable signature for a monobrominated compound.[4][5] This application note will detail how to leverage this feature for confident identification.
Foundational Molecular Characteristics for MS Analysis
Understanding the fundamental properties of the analyte is critical for methodological design.
-
Molecular Formula: C₈H₆BrF₃S
-
Molecular Weight: 271.1 g/mol [1]
-
Key Isotopic Signatures:
-
Bromine: The presence of ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) dictates a characteristic M⁺/M+2 peak ratio of approximately 1:1.[2] This is the primary identifying feature.
-
Sulfur: The ³⁴S isotope (4.21% abundance) will also contribute to the M+2 peak, slightly augmenting the intensity of the peak originating from ⁸¹Br.[6]
-
Carbon: The ¹³C isotope (1.1% abundance) will produce a small M+1 peak.
-
Strategic Approach: Selecting the Optimal MS Platform
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the inlet for the mass spectrometer is the first critical decision. It hinges on the analyte's volatility, thermal stability, and the context of the analysis (e.g., purity assessment vs. complex mixture screening).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for detailed structural elucidation of volatile and thermally stable compounds like this compound. The use of Electron Ionization (EI) at a standard 70 eV provides extensive, reproducible fragmentation patterns that act as a molecular fingerprint, ideal for library matching and de novo structural confirmation.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This approach is advantageous for higher-throughput applications, analyzing samples from complex matrices (e.g., reaction mixtures), or if the compound exhibits thermal instability. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used, which minimize fragmentation and preserve the molecular ion, simplifying identification in complex chromatograms.[9][10][11]
Below, we provide detailed protocols for both platforms, with GC-MS serving as the primary method for in-depth characterization.
Protocol 1: High-Confidence Identification via GC-MS
This protocol is designed for definitive structural confirmation through the analysis of fragmentation patterns.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of this compound standard.
-
Dissolve in 1.0 mL of high-purity ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution in ethyl acetate to a final working concentration of approximately 10 µg/mL.
-
-
Instrumentation and Parameters: The following parameters provide a validated starting point for analysis on a standard single-quadrupole GC-MS system.
| Parameter | Setting | Rationale (The "Why") |
| GC System | ||
| Injection Volume | 1 µL | Standard volume to prevent column overloading while ensuring sufficient analyte reaches the detector. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Split Ratio | 20:1 | Prevents column saturation and peak tailing, ensuring sharp chromatographic peaks for this concentration. Adjust as needed based on sensitivity. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A standard non-polar column that provides excellent separation for a wide range of semi-volatile aromatic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing optimal chromatographic efficiency. |
| Oven Program | Initial 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A robust temperature ramp that ensures good separation from solvent and potential impurities, followed by a hold to elute any less volatile components. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Hard ionization technique that produces repeatable, information-rich fragmentation patterns for structural elucidation.[8] |
| Ionization Energy | 70 eV | The industry standard for EI, creating extensive fragmentation and allowing for comparison with established mass spectral libraries (e.g., NIST, Wiley). |
| Source Temperature | 230 °C | Maintained at a high temperature to prevent condensation of the analyte within the ion source. |
| Quadrupole Temperature | 150 °C | Ensures ion transmission stability without causing further thermal fragmentation. |
| Mass Scan Range | 40 - 350 m/z | Covers the expected mass of the molecular ion (~270/272) and all significant fragments, while excluding low-mass noise from the solvent and carrier gas. |
Expected Results and Interpretation
The analysis will yield a Total Ion Chromatogram (TIC) with a distinct peak for the target analyte. The mass spectrum of this peak is the key diagnostic tool.
-
Molecular Ion Region: The most critical region for identification. Look for a pair of intense peaks at m/z 270 and m/z 272 . These correspond to the molecular ions containing ⁷⁹Br and ⁸¹Br, respectively. The relative intensity of these two peaks should be approximately 1:1, which is the hallmark of a monobrominated compound.[12]
-
Fragmentation Pattern: Aromatic systems are relatively stable, often resulting in a prominent molecular ion peak. However, fragmentation will occur at the weaker bonds. The primary fragmentation pathways are predicted to be:
-
Loss of a Methyl Radical (•CH₃): Cleavage of the S-CH₃ bond results in a fragment at m/z 255/257 . This is a common fragmentation for thioanisoles.[13][14]
-
Loss of a Trifluoromethyl Radical (•CF₃): Cleavage of the C-S bond can lead to the loss of the trifluoromethyl group, though less common. A more likely fragmentation is the cleavage of the aryl-S bond, leading to a loss of •SCF₃, resulting in a fragment at m/z 169/171 .
-
Cleavage of the C-Br Bond: Halogens can be readily lost during fragmentation.[3] Loss of the bromine radical (•Br) from the molecular ion would produce a fragment at m/z 191 .
-
Formation of the Bromobenzyl Cation: Alpha-cleavage next to the aromatic ring is less likely here but could contribute to minor fragments.
-
Predicted Fragmentation Pathway
Caption: Predicted EI fragmentation of this compound.
Protocol 2: High-Throughput Screening via LC-MS/MS
This protocol is optimized for rapid confirmation, particularly within complex mixtures where chromatographic separation is key.
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Dilute to a working concentration of ~1 µg/mL using a 50:50 mixture of the mobile phases.
-
-
Instrumentation and Parameters:
| Parameter | Setting | Rationale (The "Why") |
| LC System | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | A standard reversed-phase column providing excellent retention and peak shape for moderately non-polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes | A standard "scouting" gradient suitable for eluting a wide range of compounds. Optimize as needed for specific separation challenges. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation and compatibility with the ESI source. |
| Column Temperature | 40 °C | Reduces viscosity and improves peak shape and reproducibility. |
| MS System | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Soft ionization that is effective for molecules that can be protonated. The thioether sulfur is a potential site for protonation.[14] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Gas Temperature | 325 °C | Facilitates desolvation of the droplets to release gas-phase ions. |
| Gas Flow | 8 L/min | Assists in the desolvation process. |
| Full Scan (MS1) | 100 - 400 m/z | To identify the protonated molecule [M+H]⁺. |
| MS/MS Experiment | Target m/z 271/273 for Collision-Induced Dissociation (CID) | Isolate the parent ion and fragment it to confirm its identity. The product ions (e.g., loss of CH₃) provide a second layer of confirmation. |
Expected Results and Interpretation
In the full scan (MS1) spectrum, the primary species observed will be the protonated molecule, [M+H]⁺ , at m/z 271/273 . The characteristic 1:1 isotopic pattern will still be present and is the key to finding the compound in the chromatogram. An MS/MS experiment targeting m/z 271/273 will produce fragment ions that confirm the structure, providing an orthogonal validation to the GC-MS data.
Summary of Key Mass Fragments
The table below summarizes the expected m/z values for the key ions discussed. High-resolution mass spectrometry would allow for confirmation of the elemental composition of each fragment.
| Ion Identity | Formula | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Method of Observation |
| Molecular Ion (M⁺) | C₈H₆BrF₃S⁺ | 270 | 272 | GC-MS (EI) |
| Protonated Molecule ([M+H]⁺) | C₈H₇BrF₃S⁺ | 271 | 273 | LC-MS (ESI) |
| Loss of •CH₃ | C₇H₃BrF₃S⁺ | 255 | 257 | GC-MS (EI), LC-MS/MS |
| Loss of •Br | C₈H₆F₃S⁺ | 191 | - | GC-MS (EI) |
| Loss of •SCF₃ | C₇H₆Br⁺ | 169 | 171 | GC-MS (EI) |
Conclusion
The mass spectrometric analysis of this compound is straightforward when a systematic approach is employed. The compound's distinctive 1:1 isotopic signature from its bromine atom provides a definitive marker for its identification. For comprehensive structural analysis, GC-MS with Electron Ionization is the superior technique, yielding rich, reproducible fragmentation data. For rapid screening or analysis in complex matrices, LC-MS/MS with Electrospray Ionization offers excellent sensitivity and specificity. By following the detailed protocols and interpretation guides presented in this note, researchers can achieve high-confidence identification and characterization of this important chemical intermediate.
References
-
Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
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Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes. Retrieved from [Link]
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University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
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KU Leuven. (n.d.). Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: mass spectrometric and computational. Retrieved from [Link]
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SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. Retrieved from [Link]
-
ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 2.3: Ionization Techniques. Retrieved from [Link]
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DP IB Chemistry. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]
-
PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]
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Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
-
ResearchGate. (n.d.). Fast GC/MS traces of TMS derivatives of phytocannabinoids. Retrieved from [Link]
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MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
-
University of Delaware. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-fluoroanisole. Retrieved from [Link]
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ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
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Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Retrieved from [Link]
-
ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC–MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
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ACS Publications. (1966). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
-
PubMed. (2016). Selective mass spectrometric analysis of thiols using charge-tagged disulfides. Retrieved from [Link]
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National Institutes of Health. (n.d.). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Retrieved from [Link]
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ResearchGate. (2016). Derivatizing agents for GC-MS?. Retrieved from [Link]
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Shimadzu. (2016). Analysis of Plasma Metabolites Using Gas-Chromatography Tandem Mass Spectrometry System with Automated TMS Derivatization. Retrieved from [Link]
-
MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]
-
Zenodo. (2025). GC-MS phytochemical profiling, FTIR analyses, and antimicrobial activities of the oily fraction from the ethyl acetate. Retrieved from [Link]
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Application Note: A Validated RP-HPLC Method for Purity Assessment of 3-Bromo-5-trifluoromethylthioanisole
Abstract
This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity assessment of 3-Bromo-5-trifluoromethylthioanisole, an important building block in pharmaceutical synthesis. The inherent non-polar nature of the analyte, stemming from its halogenated and trifluoromethylated aromatic structure, makes RP-HPLC the ideal analytical technique.[1][2] This document provides a comprehensive protocol, from sample preparation to data analysis, and outlines the validation strategy according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[3][4]
Introduction and Scientific Rationale
This compound (C₈H₆BrF₃S, MW: 271.1) is a chemical intermediate whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs).[5][6] The presence of impurities, even in trace amounts, can lead to the formation of undesirable side products, impact reaction yields, and introduce potentially genotoxic entities into the final drug substance. Therefore, a reliable and accurate analytical method for purity determination is paramount.
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[7] For a non-polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[1] This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.[1] The analyte's hydrophobic character causes it to interact strongly with the stationary phase, allowing for effective separation from more polar or less retained impurities based on these differential interactions.[1][8]
The method described herein employs a gradient elution strategy. This approach is superior to isocratic elution for purity analysis as it provides the necessary resolving power for a wide range of potential impurities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and quantified within a reasonable analysis time.[9]
Experimental Methodology
Instrumentation and Equipment
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Data Acquisition: Chemstation or similar chromatography data software.
-
Analytical Balance: Mettler Toledo or equivalent (0.01 mg readability).
-
Ultrasonic Bath
-
pH Meter
Chemicals and Reagents
-
This compound: Reference Standard (>99.5% purity) and test samples.
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: Deionized, purified to 18.2 MΩ·cm (e.g., from a Milli-Q system).
-
Methanol (MeOH): HPLC grade (for sample preparation).
Chromatographic Conditions
All chromatographic parameters were optimized to achieve robust separation and peak shape.
| Parameter | Condition | Rationale |
| Stationary Phase (Column) | C18, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides the necessary hydrophobic interactions to retain the non-polar analyte and its related impurities.[1][10] |
| Mobile Phase A | Purified Water | The polar component of the mobile phase system.[8] |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte from the non-polar column.[8] |
| Gradient Elution | 0-15 min: 60% B to 95% B15-18 min: 95% B (hold)18.1-22 min: 60% B (re-equilibration) | A gradient ensures the elution of impurities with varying polarities and sharpens the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection Wavelength | 254 nm (DAD) | The aromatic ring of the analyte provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds; λmax should be confirmed. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Detailed Protocols
Solution Preparation
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. This solution is used for purity calculations and system suitability checks.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes.
HPLC System Preparation and Analysis Sequence
-
System Purge: Purge all mobile phase lines for at least 5 minutes to remove air bubbles and ensure solvent consistency.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (60% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Perform five replicate injections of the Working Standard Solution (0.1 mg/mL). The system is deemed ready for analysis only if the SST criteria are met.
-
Analysis: Inject a blank (diluent), followed by the prepared sample solutions. Inject the Working Standard Solution periodically (e.g., every 6-10 sample injections) to monitor system performance.
System Suitability Testing (SST)
SST is a mandatory part of the analytical procedure, demonstrating that the chromatographic system is adequate for the intended analysis on the day of the test.[11]
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 5000 | Measures column efficiency and indicates good separation performance. |
| Repeatability | RSD ≤ 2.0% for peak area and retention time | Demonstrates the precision of the system over multiple injections. |
Purity Calculation and Method Validation
Calculation of Purity
The purity of the sample is determined using the area normalization method. The percentage of each impurity is calculated by dividing its peak area by the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Method Validation Strategy (ICH Q2(R1))
To ensure the method is trustworthy and fit for its purpose, it must be validated according to ICH Q2(R1) guidelines.[3][4][12] The validation demonstrates the method's performance characteristics.
-
Specificity: The method's ability to resolve the main analyte peak from any impurities, degradation products, or blank components is crucial.[13] This is demonstrated by analyzing stressed samples (e.g., acid, base, oxidative, thermal, photolytic degradation) to ensure peak purity.[3]
-
Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the working concentration) to demonstrate a direct proportional relationship between concentration and detector response. A correlation coefficient (r²) ≥ 0.999 is typically required.
-
Accuracy: Determined by spiking the sample matrix with known amounts of the reference standard at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[3]
-
Precision:
-
Repeatability: Analysis of multiple preparations of the same sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Evaluation of the method's performance by different analysts on different days and with different equipment.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.
-
Robustness: The method's resilience to small, deliberate variations in parameters like flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic).[11]
Workflow and Data Visualization
The following diagram illustrates the complete workflow for the purity assessment of this compound.
Caption: HPLC analysis workflow from preparation to reporting.
Conclusion
The RP-HPLC method presented in this application note is demonstrated to be highly suitable for the purity assessment of this compound. The use of a C18 column with a gradient elution of water and acetonitrile provides excellent separation and peak shape. By incorporating system suitability tests and adhering to a comprehensive validation strategy based on ICH guidelines, this method ensures the generation of reliable, accurate, and reproducible data essential for quality control in the pharmaceutical industry.
References
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- Pharmaguideline. (2017). Solvents used in HPLC Mobile Phase.
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Available at: [Link]
-
ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. Available at: [Link]
- Google Patents. (n.d.). US4565787A - High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
-
European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-trifluoromethylthioanisole
Welcome to the technical support center for the synthesis of 3-Bromo-5-trifluoromethylthioanisole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic building block. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
This section covers high-level questions about the synthetic strategies for preparing this compound.
Q1: What are the primary synthetic routes to this compound?
There are two principal strategies for synthesizing this molecule, each with distinct advantages and challenges:
-
Sandmeyer-Type Reaction from an Aryl Amine: This classic route involves the diazotization of 3-Bromo-5-(trifluoromethyl)aniline followed by a reaction with a sulfur-based nucleophile. It is a well-established method for introducing a variety of functional groups onto an aromatic ring.[1][2][3] The key intermediate is the diazonium salt, which is highly reactive.
-
Metal-Catalyzed Cross-Coupling: This modern approach involves the coupling of an aryl halide (e.g., 1,3-Dibromo-5-(trifluoromethyl)benzene) with a thiomethylating agent. Palladium and copper are the most common catalysts for this transformation.[4][5][6][7] This method often offers milder conditions and better functional group tolerance compared to the Sandmeyer reaction.
Q2: For the Sandmeyer route, what are the most critical parameters to control for optimal yield?
The success of the Sandmeyer reaction hinges on the careful management of the diazonium salt intermediate. The three most critical parameters are:
-
Temperature: Diazotization must be performed at low temperatures (typically 0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.
-
Acid Concentration: The reaction is typically run in a strong aqueous acid (like HCl or H₂SO₄). The acid protonates the nitrous acid precursor (e.g., NaNO₂) and stabilizes the resulting diazonium salt.
-
Reagent Addition Rate: Slow, controlled addition of the diazotizing agent (e.g., sodium nitrite solution) is crucial to maintain the low temperature and prevent localized excess of nitrous acid, which can lead to side reactions.
Q3: For a metal-catalyzed cross-coupling approach, what are the key considerations?
A successful cross-coupling reaction requires the careful selection of four components:
-
Catalyst System (Metal and Ligand): Palladium catalysts, particularly those with specialized phosphine ligands (e.g., BrettPhos, Xantphos), are highly effective for C-S bond formation.[5][8] Copper-based systems, often using ligands like 1,10-phenanthroline, provide a more economical alternative.[6][7]
-
Base: The choice of base is critical for the catalytic cycle, particularly for the deprotonation of the thiol equivalent and the reductive elimination step. Common bases include cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and sodium tert-butoxide (NaOtBu).[5][9][10]
-
Solvent: The solvent must be appropriate for the chosen catalyst system and temperature. Aprotic polar solvents like DMF or ethereal solvents like dioxane and toluene are commonly used. It is essential to use anhydrous and degassed solvents to prevent catalyst deactivation.[10]
-
Thiomethylating Agent: A variety of reagents can serve as the "-SMe" source, including sodium thiomethoxide, dimethyl disulfide, and S-methyl thioacetates.[4][5][7] The choice depends on factors like handling, odor, and reactivity.
Q4: How can I effectively monitor the reaction progress?
Regular monitoring is essential for optimization. The most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting material and the formation of the product. Staining with potassium permanganate can help visualize sulfur-containing compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the conversion of starting material and can help identify volatile impurities and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for less volatile compounds and for identifying a wide range of impurities, including those that may have formed during the synthesis of the starting materials.[11]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
-
Possible Cause (Sandmeyer Route): Incomplete Diazotization. The conversion of the aniline to the diazonium salt is incomplete.
-
Solution:
-
Verify Reagent Quality: Ensure the sodium nitrite is fresh and has been stored properly.
-
Check Temperature Control: Use an ice/salt bath to maintain the temperature strictly between 0 and 5 °C during nitrite addition.
-
Ensure Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of sodium nitrite.
-
Test for Nitrous Acid: After addition is complete, test for a slight excess of nitrous acid using potassium iodide-starch paper (should turn blue). This confirms the presence of the active diazotizing agent.
-
-
Possible Cause (Sandmeyer Route): Premature Decomposition of the Diazonium Salt. The diazonium salt is unstable and may be decomposing before it can react with the thiomethylating agent. This often results in the formation of the corresponding phenol (3-bromo-5-(trifluoromethyl)phenol).[1]
-
Solution:
-
Maintain Low Temperature: Do not allow the reaction mixture to warm up after diazotization.
-
Immediate Use: Use the diazonium salt solution immediately in the subsequent step. Do not store it.
-
Controlled Addition: Add the cold diazonium salt solution slowly to the solution of the thiomethylating agent, rather than the other way around, to ensure the diazonium salt is always the limiting reagent in the immediate reaction environment.
-
-
Possible Cause (Cross-Coupling): Inactive Catalyst. The palladium or copper catalyst is not active or has been deactivated.
-
Solution:
-
Degas Solvents: Oxygen can oxidize the active Pd(0) or Cu(I) species. Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Ligand Selection: Ensure the chosen ligand is appropriate for C-S coupling. Sterically hindered biarylphosphine ligands are often required for high yields in palladium catalysis.[10][12]
-
Check Base and Substrate Purity: Some impurities can act as catalyst poisons. Ensure the aryl halide starting material and the base are of high purity.
-
Problem 2: Significant Impurity Formation
-
Possible Cause: Azo Coupling. The diazonium salt can couple with the starting aniline or another electron-rich aromatic species to form an azo compound (Ar-N=N-Ar').
-
Solution:
-
Maintain Acidity: Ensure the reaction medium remains sufficiently acidic (pH < 4) during diazotization to suppress the concentration of free aniline available for coupling.
-
Slow Addition: Add the nitrite solution slowly and sub-surface to avoid localized areas of high pH or high diazonium concentration.
-
-
Possible Cause: Oxidative Dimerization. The thiomethyl source or the product can be oxidized to form a disulfide.
-
Solution:
-
Maintain Inert Atmosphere: Run the reaction under a strict inert atmosphere (Argon or Nitrogen), especially for metal-catalyzed reactions.
-
Use Fresh Reagents: Use a fresh, high-purity source of the thiomethylating agent. Dimethyl disulfide is a common reagent but can also be a byproduct if methanethiol is oxidized.[7]
-
Problem 3: Difficulty in Product Purification
-
Possible Cause: Isomeric Impurities. The starting material may contain isomers (e.g., 2-bromo or 4-bromo isomers), which then form isomeric products with very similar polarity.[11][13] Another possibility is the presence of a de-brominated or de-trifluoromethylated byproduct.
-
Solution:
-
Analyze Starting Material: Before starting the synthesis, verify the purity of the 3-bromo-5-(trifluoromethyl)aniline or the corresponding aryl halide by GC or NMR.
-
Optimize Chromatography: Screen different solvent systems. A switch from a hexane/ethyl acetate system to a hexane/dichloromethane or a toluene/hexane system might provide better separation.
-
Alternative Purification: If chromatography fails, consider vacuum distillation if the product and impurity have sufficiently different boiling points.
-
Experimental Protocols & Data
Protocol 1: Sandmeyer-Type Synthesis
This protocol is a representative procedure for the synthesis via diazotization.
Step 1: Diazotization of 3-Bromo-5-(trifluoromethyl)aniline
-
To a stirred solution of concentrated hydrochloric acid (3 eq.) in water, add 3-Bromo-5-(trifluoromethyl)aniline (1.0 eq.).[14][15]
-
Cool the resulting slurry to 0 °C in an ice/salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0 °C. The formation of a clear solution indicates the successful generation of the diazonium salt.
Step 2: Thiomethylation
-
In a separate flask, prepare a solution of sodium thiomethoxide (1.5 eq.) in water or a suitable organic solvent, and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the sodium thiomethoxide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours or until TLC/GC analysis indicates completion.
-
Perform an aqueous workup by extracting with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Cross-Coupling
This protocol provides a general method for a Buchwald-Hartwig type C-S coupling.[12][16]
-
To an oven-dried Schlenk flask, add 1,3-Dibromo-5-(trifluoromethyl)benzene (1.0 eq.), a palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%), the chosen ligand if not using a precatalyst, and the base (e.g., Cs₂CO₃, 2.0 eq.).[5]
-
Seal the flask, and purge with argon for 10-15 minutes.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Add the thiomethylating agent (e.g., sodium thiomethoxide, 1.2 eq.).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or vacuum distillation.
Data Summary: Comparison of Catalytic Systems
The following table summarizes conditions for similar C-S cross-coupling reactions reported in the literature, which can serve as a starting point for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield Range (%) | Reference |
| Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2) | Dioxane | 110 | 70-95 | [5] |
| Pd(OAc)₂ (5) | DPEPhos (10) | NaOtBu (1.5) | Toluene | 100 | 65-90 | [4] |
| CuI (10) | 1,10-Phen (20) | K₂CO₃ (2) | DMF | 120 | 60-85 | [6][7] |
| CuBr (5) | None | Cs₂CO₃ (2) | DMSO | 140 | 55-80 |
Visualizations
Reaction Mechanisms and Workflows
Caption: Generalized workflow for the Sandmeyer-type synthesis.
Caption: Catalytic cycle for Palladium-catalyzed C-S cross-coupling.
Caption: Decision tree for troubleshooting low yield issues.
References
- Hadj Mohamed, A., et al. (2025). Rapid Methylthiolation of (Hetero)
-
Smith, C. A., et al. (2022). Thioetherification of Aryl Halides with Thioacetates. The Journal of Organic Chemistry. [Link]
-
Xu, J., et al. (2014). Copper-catalyzed Trifluoromethylthiolation of Aryl Halides With Diverse Directing Groups. Organic Letters, 16(15), 3942-5. [Link]
- Google Patents. Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride. EP3904342A1.
-
ResearchGate. Substrate scope. (A) Thiomethylation of an aryl halide and...[Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]
-
ResearchGate. Copper-Catalyzed Methylthiolation of Aryl Iodides and Bromides with Dimethyl Disulfide in Water. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
PubChem. 3-Bromo-5-(trifluoromethyl)aniline. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Peršuri, A., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate. [Link]
-
Bilal, M., et al. Copper-catalyzed arylations and heteroarylations. Arkivoc. [Link]
-
Kumar, D. (2015). Is there any way to purify 3-bromo-5-TIPS thiophene having minor impurity of 2-bromo-5-TIPS thiophene? ResearchGate. [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. biosynth.com [biosynth.com]
- 15. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Bromo-5-trifluoromethylthioanisole
Welcome to the technical support center for the purification of 3-Bromo-5-trifluoromethylthioanisole (CAS No. 1072944-92-3). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for obtaining high-purity material. We will address common challenges through a series of troubleshooting guides and frequently asked questions, emphasizing the scientific rationale behind each procedural choice.
Section 1: Initial Assessment & Safety First
Before any purification attempt, a thorough understanding of the material's properties and hazards is paramount. Crude reaction mixtures can contain unreacted starting materials, hazardous reagents, and unknown byproducts.
Frequently Asked Questions: Safety & Handling
Q: What are the primary safety hazards associated with this compound?
A: Based on safety data for the compound and structurally related molecules, this compound should be handled with care. It is often classified as causing skin and serious eye irritation.[1][2] It may also be harmful if swallowed. Always handle this chemical in a well-ventilated fume hood.[1][3] Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves (inspect before use), safety glasses with side-shields, and a lab coat. An eyewash station and safety shower should be readily accessible.[3]
Q: How should I handle and store crude and purified this compound?
A: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[4] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.
Q: What initial analytical tests should I perform on my crude product?
A: A multi-faceted analytical approach is best.
-
TLC (Thin-Layer Chromatography): This is a quick and inexpensive way to visualize the number of components in your crude mixture and to begin developing a solvent system for column chromatography.
-
¹H and ¹⁹F NMR (Nuclear Magnetic Resonance): NMR is invaluable for confirming the presence of your desired product and identifying key impurities. For instance, the presence of regioisomers or di-brominated species can often be deduced from the aromatic splitting patterns and integration.[5]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique is excellent for identifying volatile impurities and getting a semi-quantitative estimate of purity. It can help identify residual solvents or low-boiling starting materials.
Table 1: Physical & Chemical Properties
| Property | Value | Source |
| CAS Number | 1072944-92-3 | |
| Molecular Formula | C₈H₆BrF₃S | |
| Molecular Weight | 271.1 g/mol | |
| Physical Form | Liquid | |
| IUPAC Name | 3-bromo-5-(trifluoromethyl)phenyl methyl sulfide |
Section 2: Troubleshooting the Purification Workflow
The purification strategy depends heavily on the nature and quantity of the impurities present. The following workflow provides a general approach.
Caption: General purification workflow for this compound.
Aqueous Work-up Issues
Q: I'm performing a liquid-liquid extraction after my reaction, but a persistent emulsion has formed. How can I resolve this?
A: Emulsions are common when dealing with complex organic mixtures and aqueous layers.
-
Causality: Emulsions are stabilized by fine particulates or surfactants at the liquid-liquid interface. Vigorous shaking is a common cause.
-
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.
-
Gentle Agitation: Gently swirl the funnel instead of shaking vigorously.
-
Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and helping to break up the emulsion. A wash with 10% aqueous NaCl solution is a standard procedure in related syntheses.[6]
-
Filtration: If solid particulates are the cause, filtering the entire mixture through a pad of Celite® can be effective.
-
Purification by Vacuum Distillation
Q: My crude product contains significant amounts of lower and higher boiling point impurities. Is distillation a good option?
A: Yes, fractional vacuum distillation is an excellent choice for separating compounds with sufficiently different boiling points and is a common purification method for related aryl halides.[6]
-
Expertise & Experience: For a compound of this molecular weight, distillation must be performed under high vacuum to prevent thermal decomposition. A boiling point for a similar compound, 1-bromo-3-nitro-5-trifluoromethyl-benzene, is reported as approximately 68°C at 0.71 mbar.[6] This suggests that this compound will require a similar vacuum level.
-
Troubleshooting:
-
Problem: The product is darkening or decomposing in the distillation pot (charring).
-
Cause & Solution: The temperature is too high. Increase the vacuum (i.e., lower the pressure) to allow the product to distill at a lower temperature. Ensure the heating mantle is not set excessively high; a water or oil bath provides more uniform heating.
-
Problem: Poor separation between fractions.
-
Cause & Solution: Your distillation column is not efficient enough. Use a fractionating column (e.g., Vigreux or packed column) and ensure a slow, steady distillation rate to allow for proper equilibrium between liquid and vapor phases.
-
Purification by Column Chromatography
Q: I have impurities with very similar polarities to my product, likely isomers. How do I approach purification by column chromatography?
A: This is a common and challenging scenario. The separation of isomers, such as regioisomers or di-brominated byproducts, often requires careful optimization of column chromatography.[5][7]
-
Expertise & Experience: The target molecule is relatively non-polar. A good starting point for a solvent system on silica gel is a low-polarity eluent, such as a mixture of hexanes (or heptane) and ethyl acetate. Start with 100% hexanes and gradually increase the ethyl acetate concentration (e.g., 1-5%).
-
Trustworthiness: Before committing to a large-scale column, meticulously develop the separation on analytical TLC plates. Aim for a retention factor (Rƒ) of ~0.3 for your product, with clear separation from all impurities.
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. 3-BROMO-5-NITROBENZOTRIFLUORIDE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Bromo-5-trifluoromethylthioanisole
Welcome to the technical support resource for researchers working with 3-Bromo-5-trifluoromethylthioanisole. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification of this important chemical intermediate. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can adapt these protocols to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, based on common synthetic pathways for halogenated and trifluoromethylated aromatic compounds, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors like 3-bromo-5-mercaptoanisole or a trifluoromethylating agent.
-
Isomeric Byproducts: During electrophilic aromatic bromination, the formation of other positional isomers is possible, although the directing effects of the trifluoromethylthio and methyl groups guide the regioselectivity.[1]
-
Poly-brominated Species: Over-bromination can lead to the formation of di-bromo or even tri-bromo derivatives. Studies on structurally similar compounds like 3-bromo-5-(trifluoromethyl)aniline have identified di-bromo derivatives as significant impurities.[2][3]
-
Oxidation Products: The thioether linkage (-S-CH₃) is susceptible to oxidation, which can form the corresponding sulfoxide and sulfone. This is a critical consideration during both the reaction and purification stages.
-
Residual Reagents and Solvents: Reagents used in bromination, such as N-bromosuccinimide (NBS) or residual bromine, can persist in the crude product.[4][5] Similarly, reaction solvents may be present.
Q2: What are the principal methods for purifying crude this compound?
A2: Given that this compound is a liquid at room temperature, the most effective purification techniques are column chromatography and distillation.
-
Flash Column Chromatography: This is the most versatile and widely used method for purifying compounds of this nature. It separates components based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[6][7] It is highly effective at removing both more polar and less polar impurities.
-
Vacuum Distillation: If the boiling points of your target compound and the impurities are sufficiently different, vacuum distillation can be an efficient method for purification on a larger scale. This is less effective for removing isomeric impurities with similar boiling points.
-
Preparative HPLC: For achieving the highest possible purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. While more resource-intensive, it offers superior resolution for separating very similar compounds.[8][9]
Q3: How can I reliably assess the purity of my final product?
A3: A multi-faceted approach is recommended to ensure the purity and identity of your compound. No single technique is foolproof.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the gold standard for quantitative purity assessment. An optimized method can separate and quantify impurities with high sensitivity.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and confirming the mass of your product.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural confirmation. ¹H NMR can also be used for a semi-quantitative purity assessment by integrating the product signals against impurity signals. For high accuracy, Quantitative NMR (qNMR) against a certified internal standard is a powerful method.[3][10]
Q4: What are the recommended storage conditions for purified this compound?
A4: The purified compound should be stored at room temperature in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen) to prevent oxidation of the thioether group.[11] Protect it from direct light.
Troubleshooting Guide
Problem: My crude product is a dark brown or yellow liquid, suggesting residual bromine or colored impurities.
-
Causality: A persistent color often indicates the presence of elemental bromine (Br₂) from the bromination step or other highly conjugated, colored byproducts.[4] Residual bromine can interfere with subsequent steps and purification.[4]
-
Solution: Quenching and Aqueous Wash
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the organic solution with a 10% aqueous solution of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). This will quench the elemental bromine (Br₂ → 2Br⁻). Continue washing until the color in the organic layer disappears.
-
Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic residues.
-
Finally, wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. This cleaner material is now ready for chromatography.
-
Problem: My impurities are co-eluting with the product during silica gel column chromatography.
-
Causality: Co-elution occurs when the polarity of the impurities is very similar to the polarity of your target compound, causing them to travel through the column at the same rate.[7] This is common with isomeric impurities.
-
Solution: Optimizing Chromatographic Conditions
-
Solvent System Modification: The key to separation is maximizing the differences in interaction with the stationary and mobile phases.[6] Systematically vary the polarity of your eluent system. Use a shallow gradient, where the percentage of the more polar solvent is increased very slowly. For example, instead of a 10% to 20% ethyl acetate in hexanes step, try a gradient from 5% to 10% over many column volumes.
-
Try Different Solvents: Sometimes, changing the nature of the solvents can improve separation even if the overall polarity is similar. For instance, substituting ethyl acetate with a mixture of dichloromethane and a small amount of ether or acetone can alter the specific interactions and improve resolution.
-
Consider a Different Stationary Phase: While silica gel is the most common choice, other stationary phases may provide better separation. For organofluorine compounds, sometimes a fluorinated stationary phase ("fluorous" chromatography) can offer unique selectivity.[9] Alternatively, alumina (basic or neutral) could be an option depending on the stability of your compound.
-
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a standard method for purifying gram-scale quantities of this compound.
-
Stationary Phase Preparation:
-
Select a glass column appropriate for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude product weight).
-
Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluent (e.g., 100% hexanes).
-
Pour the slurry into the column and use gentle pressure or tapping to pack the bed uniformly, avoiding air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent completely.
-
Carefully add the sample to the top of the packed silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with a low-polarity solvent system (e.g., 2% ethyl acetate in hexanes).
-
Gradually increase the polarity of the mobile phase (gradient elution). The optimal gradient should be determined beforehand by thin-layer chromatography (TLC).
-
Collect fractions of the eluent in a series of labeled test tubes.[12]
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.[12]
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified liquid product.
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice for compounds of moderate polarity.[7] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient | Offers a wide polarity range and good resolving power. Start with low polarity (e.g., 2% EtOAc) and increase gradually. |
| Loading Method | Dry Loading | Prevents band broadening and improves separation, especially for larger sample loads. |
| Monitoring | TLC (UV visualization at 254 nm) | Provides a rapid way to track the separation and identify fractions containing the product.[12] |
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for determining the purity of the final product.
-
System Preparation:
-
Use a C18 reverse-phase column, as it is a versatile choice for a wide range of organic molecules.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of your purified compound in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Chromatographic Run:
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Run the gradient program as defined in the table below.
-
Monitor the elution using a UV detector, typically at 254 nm, where aromatic rings absorb strongly.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity by the area percent method: (Area of main peak / Total area of all peaks) x 100.
-
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Excellent for retaining and separating moderately nonpolar organic molecules. |
| Mobile Phase A | Water (with 0.1% Formic Acid or TFA) | The aqueous phase. Acid is added to improve peak shape. |
| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid or TFA) | The organic phase. |
| Gradient | 50% B to 95% B over 15 minutes | A typical starting gradient to elute the compound and any more nonpolar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Aromatic compounds strongly absorb at this wavelength. |
Visual Workflows
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for poor separation in column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
- LabSolu. (n.d.). This compound.
- Tanaka, H., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies.
- BLD Pharm. (n.d.). 3-Bromo-5-((trifluoromethyl)thio)aniline.
- Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta.
- University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder.
- Columbia University. (n.d.). Column chromatography.
- Li, G., et al. (2020). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules.
- Rajesh, K., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry.
- Meng, H., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry.
- Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate.
- LibreTexts. (2023). B. Column Chromatography. Chemistry LibreTexts.
- Sigma-Aldrich. (n.d.). This compound.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Bis(bromomethyl)toluene.
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. columbia.edu [columbia.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. labsolu.ca [labsolu.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Bromo-5-trifluoromethylthioanisole
Welcome to the technical support center for optimizing catalyst loading and troubleshooting cross-coupling reactions involving 3-Bromo-5-trifluoromethylthioanisole. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational understanding and actionable solutions for this specific substrate. Our approach moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring robust and reproducible results.
Introduction: Understanding the Substrate
This compound is an aryl bromide characterized by the presence of a potent electron-withdrawing trifluoromethylthio (-SCF₃) group. This electronic feature significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. While the electron-deficient nature of the aromatic ring can facilitate the often rate-limiting oxidative addition step, the sulfur atom in the thioether linkage presents a distinct challenge: potential coordination to the palladium center.[1] This coordination can lead to catalyst inhibition or deactivation, making careful optimization of the catalyst system a prerequisite for success.
This guide will provide a systematic approach to optimizing catalyst loading and navigating the unique challenges posed by this substrate in common cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when using this compound?
A: You should anticipate two main, interconnected challenges:
-
Catalyst Inhibition/Deactivation: The lone pair electrons on the sulfur atom of the thioanisole group can coordinate to the palladium catalyst. This can form stable, off-cycle palladium complexes that are catalytically inactive, effectively poisoning the catalyst and stalling the reaction.[1][2]
-
Balancing Reactivity: While the electron-withdrawing -SCF₃ group accelerates oxidative addition, it can make the subsequent reductive elimination step more challenging. The choice of ligand is therefore critical not only to prevent sulfur coordination but also to promote the final product-forming step.[3][4]
Q2: How does the trifluoromethylthio (-SCF₃) group influence my choice of catalyst and ligand?
A: The -SCF₃ group makes the aryl bromide electron-poor, which is generally favorable for oxidative addition.[5] However, the key to success lies in the ligand choice. You should select ligands that are both bulky and electron-rich .
-
Bulky Ligands (e.g., dialkylbiarylphosphines like XPhos, SPhos, or RuPhos) create a sterically hindered environment around the palladium center.[6][7] This steric bulk can physically block the sulfur atom from coordinating with the metal and simultaneously promotes the reductive elimination step to release the product.[3][4]
-
Electron-Rich Ligands increase the electron density on the palladium, which stabilizes the catalyst and enhances its overall activity, helping to drive the catalytic cycle forward.[4]
Q3: What is a sensible starting catalyst loading (mol%) for this substrate?
A: A typical starting point for initial screening is in the range of 1-3 mol% for the palladium source.[8][9] This range represents a pragmatic balance. It is high enough to achieve a reasonable reaction rate for initial trials but low enough to be cost-effective and minimize potential side reactions or difficulties with downstream purification of residual palladium. For particularly challenging coupling partners or if the reaction is sluggish, this loading may need to be systematically increased.[7][10]
Q4: My reaction has stalled with starting material remaining. Should I just add more catalyst?
A: While adding more catalyst can sometimes restart a stalled reaction, it is not a recommended first step as it fails to diagnose the underlying problem. A stalled reaction is often a symptom of catalyst deactivation.[10] Before increasing the loading, you should consider the following:
-
Was the reaction set up under strictly inert conditions? Oxygen can irreversibly oxidize and deactivate the active Pd(0) catalyst.[4][11]
-
Are the reagents and solvent pure and anhydrous? Water and other impurities can interfere with the catalytic cycle, leading to side reactions like protodeboronation in Suzuki couplings.[9][12]
-
Is the chosen ligand appropriate? If the catalyst is being poisoned by the substrate's sulfur atom, adding more catalyst will likely just lead to more poisoned catalyst. A better approach is to re-evaluate the ligand choice.
Q5: What is catalyst deactivation, and how can I prevent it with this substrate?
A: Catalyst deactivation is any process that converts the active catalytic species into an inactive one.[13] With palladium catalysts, this can manifest as the formation of palladium black (aggregated Pd particles) or the sequestration of the metal into stable, off-cycle complexes.[2][13]
With this compound, the primary deactivation pathway to be concerned about is the formation of an off-cycle Pd-sulfur complex.
Caption: A systematic troubleshooting workflow.
Problem: Low to No Product Yield
| Potential Cause | Recommended Solution & Rationale |
| 1. Inactive or Deactivated Catalyst | Solution: Use a high-purity, air-stable palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure consistent generation of the active Pd(0) species. [10][14]Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw) to remove oxygen. [9]Rationale: Precatalysts provide a more reliable source of the active catalyst than generating it in situ from Pd(II) salts. [12][15]Oxygen will irreversibly oxidize and deactivate Pd(0). |
| 2. Catalyst Poisoning by Sulfur | Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, RuPhos, or BrettPhos. Rationale: These ligands create a sterically hindered pocket around the palladium atom, which physically blocks the sulfur atom of the substrate from coordinating and deactivating the catalyst. [6][16] |
| 3. Suboptimal Base or Solvent | Solution: The choice of base is critical for the transmetalation step in Suzuki couplings or the deprotonation of the amine in Buchwald-Hartwig reactions. [17]Screen a panel of bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig). The solvent must fully dissolve the reagents; common choices include toluene, dioxane, or THF. [5][18]Rationale: An inappropriate base can lead to a slow transmetalation step, allowing side reactions to dominate. [19]Poor solubility will impede reaction kinetics. |
| 4. Insufficient Catalyst Loading | Solution: Once other parameters are optimized, perform a systematic screen of catalyst loading (e.g., 0.5, 1.0, 2.0, 5.0 mol%). Rationale: For challenging substrates, a higher concentration of the active catalyst may be required to achieve a reasonable reaction rate and overcome slow turnover. [10][20] |
Problem: Formation of Side Products (Homocoupling, Hydrodehalogenation)
| Potential Cause | Recommended Solution & Rationale |
| 1. Homocoupling of Boronic Acid/Ester | Solution: Ensure the reaction is performed under a strictly inert atmosphere. The presence of oxygen can promote oxidative homocoupling. [4]Using a direct Pd(0) source or an efficient precatalyst can also minimize this, as residual Pd(II) species can facilitate this side reaction. [4]Rationale: Oxygen can re-oxidize Pd(0) to Pd(II), which can then participate in a catalytic cycle that homocouples the organoboron reagent. |
| 2. Hydrodehalogenation (Loss of Bromine) | Solution: Ensure all reagents and solvents are strictly anhydrous. Water or other protic impurities can serve as a proton source. Optimize the base, as some bases can promote this pathway. Rationale: This side reaction involves the replacement of the bromine atom with a hydrogen. It often occurs when the catalytic cycle is interrupted, and the aryl-palladium intermediate reacts with a proton source before coupling. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization (Suzuki-Miyaura Example)
This protocol describes setting up four parallel reactions to screen catalyst loading.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a precatalyst, e.g., XPhos)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make a ~0.2 M solution)
Procedure:
-
In a glovebox, arrange four oven-dried reaction vials with stir bars.
-
To each vial, add the base (e.g., K₃PO₄).
-
Add the arylboronic acid to each vial.
-
Add this compound to each vial.
-
Catalyst Addition:
-
Vial 1 (0.5 mol%): Add the calculated amount of palladium precatalyst.
-
Vial 2 (1.0 mol%): Add the calculated amount of palladium precatalyst.
-
Vial 3 (2.0 mol%): Add the calculated amount of palladium precatalyst.
-
Vial 4 (4.0 mol%): Add the calculated amount of palladium precatalyst.
-
-
Add the anhydrous, degassed solvent to each vial.
-
Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 80-110 °C).
-
Stir vigorously for a set period (e.g., 12-24 hours).
-
After cooling, take an aliquot from each reaction for analysis by LC-MS or GC-MS to determine the conversion and identify the optimal catalyst loading.
Data Summary Tables
The following tables provide recommended starting points for optimization. Optimal conditions are substrate-dependent and require experimental verification.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Loading (mol%) |
| Pd₂(dba)₃ | XPhos / SPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 1-4 |
| Pd(OAc)₂ | RuPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O | 80-100 | 2-5 |
| XPhos Pd G3/G4 | (None needed) | K₃PO₄ | Toluene, THF | 80-110 | 1-3 |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Loading (mol%) |
| Pd₂(dba)₃ | XPhos / BrettPhos | NaOtBu | Toluene | 90-110 | 1-4 |
| Pd(OAc)₂ | RuPhos | LHMDS | Dioxane, Toluene | 90-110 | 2-5 |
| RuPhos Pd G3 | (None needed) | K₂CO₃, Cs₂CO₃ | tBuOH, Toluene | 90-110 | 1-3 |
References
- Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
- Correa, A., et al. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- Sigma-Aldrich. Cross-Coupling Reaction Guide.
- White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.
- Benchchem. Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
- DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
- ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
- Chemical Reviews. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
- Benchchem. Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- PubMed Central. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Bromo-trifluoroanilines.
- Benchchem. Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling.
- Benchchem. Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-4-isopropylpyridine Reactions.
- Benchchem. Technical Support Center: Optimizing Cross-Coupling Reactions with 2-[3-(bromomethyl)phenyl]thiophene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. fiveable.me [fiveable.me]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low conversion in S-trifluoromethylation reactions
Technical Support Center: S-Trifluoromethylation Reactions
Welcome to the technical support center for S-trifluoromethylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the success of your chemical syntheses. The trifluoromethyl group (–CF3) is a critical moiety in modern pharmaceuticals and agrochemicals, and its efficient installation onto sulfur-containing molecules is of paramount importance. However, these reactions can be challenging. This resource aims to provide clear, actionable solutions to common problems.
Troubleshooting Guide: Low Conversion & Side Reactions
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting thiol. What are the primary factors to investigate?
Answer: Low or no conversion is a frequent issue stemming from several factors related to reagent choice, reaction setup, and the intrinsic properties of your substrate. A systematic approach is the key to diagnosis.
Initial Checks (The "Low-Hanging Fruit"):
-
Reagent Integrity: Electrophilic trifluoromethylating reagents (e.g., Togni's, Umemoto's) can be sensitive to moisture and may degrade over time.[1][2]
-
Action: Use a freshly opened bottle of the reagent or verify the activity of an older batch with a reliable control substrate (e.g., thiophenol). Ensure storage conditions are appropriate (typically cool, dry, and dark).
-
-
Solvent & Atmosphere Quality: Many S-trifluoromethylation reactions, particularly those involving radical intermediates or organometallic catalysts, are sensitive to oxygen and moisture.
-
Action: Use anhydrous solvents and degas the reaction mixture thoroughly (e.g., via sparging with nitrogen or argon, or freeze-pump-thaw cycles). Assemble the reaction under an inert atmosphere.
-
-
Thiol Oxidation: Thiols are susceptible to oxidative dimerization to form disulfides, especially in the presence of base or trace metals. This depletes your nucleophile.
-
Action: Analyze the crude reaction mixture for the corresponding disulfide. If present, ensure rigorous exclusion of oxygen. Sometimes, adding a small amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can help, provided it doesn't interfere with your primary reaction.
-
Deeper Mechanistic & Substrate-Specific Issues:
-
Incorrect Reagent Choice: The electronic nature of your thiol matters. Electron-rich thiols are generally more nucleophilic and react well with electrophilic CF3+ sources.[3][4] Electron-deficient thiols may require more forcing conditions or a different mechanistic pathway.
-
Poor Solubility: If your substrate or reagent is not fully dissolved, the reaction will be slow and inefficient due to the heterogeneous nature of the mixture.
-
Action: Perform a solvent screen. Polar aprotic solvents like DMF, DMSO, or acetonitrile are common, but sometimes less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are effective.[7][8] Gentle heating may improve solubility but can also promote side reactions, so it must be optimized.[7]
-
-
Inappropriate Base: If your protocol requires a base to deprotonate the thiol to the more nucleophilic thiolate, its strength and nature are critical. A base that is too strong can deprotonate other functional groups or react with your CF3+ source. A base that is too weak will not generate enough thiolate.
-
Action: Screen a panel of bases. For generating thiolates, inorganic bases like K2CO3 or Cs2CO3 are often mild and effective. Organic bases like triethylamine (TEA) or DIPEA can also be used, but be wary of potential side reactions.
-
Question 2: My reaction is messy, with multiple unidentified byproducts. How can I improve selectivity?
Answer: Poor selectivity often points to competing reaction pathways or decomposition of the starting materials or product. Identifying the nature of the side products is the first step toward suppression.
-
Over-Reactivity / Radical Pathways: Electrophilic trifluoromethylation can sometimes proceed via a single-electron transfer (SET) mechanism, generating CF3 radicals.[3][9] These highly reactive radicals can lead to a multitude of side reactions.[7]
-
Action:
-
Lower the Temperature: Running the reaction at 0 °C or even lower can often temper reactivity and favor the desired ionic pathway over radical pathways.
-
Use a Less Reactive Reagent: Reagent reactivity can be tuned. For example, different generations of Togni's reagents or Umemoto's reagents have varied electrophilicity.[10][11] Switching to a milder reagent may improve selectivity.
-
-
-
Substrate Decomposition: The reaction conditions might be too harsh for your specific substrate.
-
Action: If your substrate has sensitive functional groups (e.g., unprotected amines, aldehydes), consider if they are compatible with the reaction conditions. You may need to use a milder base, a lower temperature, or a protecting group strategy.
-
-
Photoredox-Specific Issues: For light-mediated reactions, the intensity and wavelength of the light are critical parameters.
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to diagnosing and solving low conversion issues in S-trifluoromethylation reactions.
Caption: A step-by-step workflow for troubleshooting low conversion.
Frequently Asked Questions (FAQs)
Q1: How do I choose between an electrophilic (e.g., Togni's) and a radical-based (e.g., photoredox) method? A: The choice depends primarily on your substrate.
-
Electrophilic Methods are often faster and use simpler setups. They work best with nucleophilic thiols (e.g., electron-rich aryl thiols, alkyl thiols).[3][8]
-
Radical/Photoredox Methods are incredibly versatile and are often the method of choice for less nucleophilic or electron-deficient substrates. They also tend to have broader functional group tolerance under their typically mild, room-temperature conditions.[5][6]
Q2: What are the key safety considerations when handling trifluoromethylating reagents? A: Always consult the Safety Data Sheet (SDS) for your specific reagent. Generally:
-
Handle reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Many reagents are moisture-sensitive and can release corrosive byproducts (like HF) upon decomposition.[2] Handle with care and under an inert atmosphere.
-
Be aware of the thermal stability of your reagents. Some can decompose exothermically.[2]
Q3: Can disulfide be used directly in an S-trifluoromethylation reaction? A: Yes, some methods allow for the direct trifluoromethylation of disulfides, which can be a convenient alternative if the corresponding thiol is unstable. These reactions typically require a reductant or a specific catalytic cycle to cleave the S-S bond in situ.
Data & Reagent Comparison
The selection of the CF3 source is a critical parameter for success. The table below summarizes the characteristics of commonly used electrophilic reagents.
| Reagent Class | Common Examples | Typical Substrates | Key Advantages | Key Disadvantages |
| Hypervalent Iodine | Togni Reagents | Thiols, Alcohols, Phosphines[3] | High reactivity, commercially available, broad scope.[11] | Can be expensive, may require catalyst for some substrates.[8] |
| Sulfonium Salts | Umemoto Reagents | Thiolates, Enolates, Electron-rich arenes.[3] | Highly electrophilic, effective for challenging substrates. | Can be less stable than Togni reagents, may require base. |
| Sulfoximines | Shibata Reagents | Various nucleophiles | High stability, tunable reactivity. | Synthesis can be more complex than other reagents. |
Experimental Protocols
Protocol 1: General Procedure for Reaction Condition Screening
This protocol provides a framework for systematically optimizing your reaction when facing low yields.
-
Setup: Arrange an array of reaction vials (e.g., in a 24-well plate or individual vials) equipped with small magnetic stir bars.
-
Substrate Addition: To each vial, add your thiol substrate (e.g., 0.1 mmol).
-
Variable Addition:
-
Solvent Screen: Add a different anhydrous solvent (0.5 mL) to designated vials (e.g., MeCN, DMF, DCM, THF).
-
Base Screen: To a set of vials in the best solvent, add different bases (1.2 equiv) (e.g., K2CO3, Cs2CO3, TEA, DBU).
-
Temperature Screen: Run parallel sets of reactions at different temperatures (e.g., 0 °C, Room Temp, 50 °C).
-
-
Inert Atmosphere: Place the vials/plate in a glovebox or seal with septa and purge thoroughly with an inert gas (N2 or Ar).
-
Reagent Addition: Add the S-trifluoromethylating reagent (e.g., Togni's reagent, 1.1 equiv) as a solution in the corresponding solvent to each vial.
-
Reaction: Stir the reactions for a set time (e.g., 12-24 hours). If using a photoredox method, ensure uniform irradiation of all vials.
-
Analysis: Quench the reactions and analyze a small aliquot from each vial by LC-MS or TLC to determine the relative conversion and identify the most promising conditions.
Mechanism Snapshot: Photoredox-Catalyzed S-Trifluoromethylation
The following diagram illustrates a plausible catalytic cycle for a photoredox-mediated S-trifluoromethylation, highlighting the key steps where issues can arise.
Caption: A photoredox cycle showing key radical intermediates.
References
-
Trifluoromethylation - Wikipedia. [Link]
-
Wei, Z., Lou, Z., & Ni, C. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications, (72). [Link]
-
Advances in the Development of Trifluoromethoxylation Reagents. (2021). MDPI. [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry. [Link]
-
Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research. [Link]
-
S-Trifluoromethylation of Aromatic Thiols. (2024). ChemistryViews. [Link]
-
Visible-Light-Promoted S-Trifluoromethylation of Thiophenols with Trifluoromethyl Phenyl Sulfone. ResearchGate. [Link]
-
Organic Letters. ACS Publications. [Link]
-
The Journal of Organic Chemistry. ACS Publications. [Link]
-
Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. (2020). The Journal of Organic Chemistry. [Link]
-
The optimization of reaction conditions for trifluoromethylation of chalcone 1a with TMSCF3. ResearchGate. [Link]
-
Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. ResearchGate. [Link]
-
New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry. [Link]
-
Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. ResearchGate. [Link]
-
Christie, M. D., et al. (2020). Trifluoromethyl Sulfoxides: Reagents for Metal‐Free C−H Trifluoromethylthiolation. Angewandte Chemie. [Link]
-
Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC. [Link]
-
Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. [Link]
-
Recent Development of Trifluoromethyl Reagents: A Review. ResearchGate. [Link]
-
Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET. [Link]
-
Electrophilic Trifluoromethylation. Chem-Station. [Link]
-
Structure-Reactivity Relationship (SAR) of Trifluoromethanesulfenates: Discovery of An Electrophilic Trifluoromethylthiolating Reagent. ResearchGate. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. OUCI. [Link]
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- 5. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
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- 11. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Trifluoromethylthioanisole Derivatives
Welcome to the technical support center for trifluoromethylthioanisole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important chemical scaffold. The trifluoromethylthio (SCF3) group is prized for its unique properties, including high lipophilicity and strong electron-withdrawing effects, which are beneficial in tuning the characteristics of bioactive molecules.[1] However, the sulfur atom's susceptibility to chemical and metabolic transformations presents unique stability challenges.
This document provides in-depth, field-proven insights into the common degradation pathways of these derivatives. It is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, helping you to troubleshoot problems, ensure the integrity of your results, and accelerate your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability and handling of trifluoromethylthioanisole derivatives.
Q1: What are the primary degradation pathways for trifluoromethylthioanisole derivatives?
The most significant and commonly observed degradation pathway is the oxidation of the sulfur atom . The sulfide (-S-CF₃) can be oxidized to the corresponding sulfoxide (-S(O)CF₃) and further to the sulfone (-S(O)₂CF₃). Other potential, though often less common, pathways include hydrolysis and photodegradation, which should be investigated as part of a comprehensive stability assessment.[2]
Q2: I'm observing new, more polar compounds in my analysis. Why is my trifluoromethylthioanisole derivative being oxidized to a sulfoxide or sulfone?
Oxidation of the thioether is a common transformation that can occur under various conditions:
-
Atmospheric Oxygen: Prolonged exposure to air, especially in solution and in the presence of trace metal impurities, can lead to slow oxidation.
-
Reagent-Based Oxidation: The presence of residual oxidizing agents from a previous synthetic step (e.g., hydrogen peroxide, peroxy acids) is a frequent cause of unintended oxidation.[1][3]
-
Metabolic Oxidation: In biological systems, this conversion is often catalyzed by enzymes such as Cytochrome P450s (CYPs) and Flavin-containing Monooxygenases (FMOs).[4] This is a critical consideration in drug metabolism studies.
Q3: How can I prevent unwanted oxidation during storage and experimentation?
To maintain the integrity of your compound, consider the following preventative measures:
-
Inert Atmosphere: Store sensitive compounds, both neat and in solution, under an inert atmosphere like nitrogen or argon.
-
Solvent Purity: Use freshly degassed or sparged solvents for your reactions and analytical sample preparation to minimize dissolved oxygen.
-
Antioxidants: For long-term storage of solutions, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), but first ensure it will not interfere with downstream applications.
-
Temperature Control: Store compounds at low temperatures (e.g., -20°C or -80°C) to reduce the rate of degradation.
Q4: Are trifluoromethylthioanisole derivatives stable to hydrolysis under acidic or basic conditions?
The trifluoromethylthio group (-S-CF₃) is generally robust. However, stability is not absolute and can be molecule-dependent. While the C-F bonds are very strong, extreme pH conditions can sometimes lead to hydrolysis.[5][6] It is crucial to perform forced degradation studies by exposing your specific compound to a range of pH values (e.g., pH 1, 7, 10) to determine its unique stability profile.[7]
Q5: What are the recommended analytical techniques for monitoring the degradation of these compounds?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the workhorse method for monitoring stability.[8][9] For definitive identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[10][11] The distinct mass increase of +16 amu (for the sulfoxide) and +32 amu (for the sulfone) provides a clear diagnostic signature. For unambiguous structural confirmation of novel degradants, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is required.[]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem: "My LC-MS analysis shows unexpected peaks after my reaction. How do I quickly determine if they are the sulfoxide and sulfone derivatives?"
Solution:
-
Check the Mass Spectrum: The first and most direct evidence is the mass-to-charge ratio (m/z). Look for peaks corresponding to [M+16+H]⁺ (sulfoxide) and [M+32+H]⁺ (sulfone), where 'M' is the mass of your parent compound.
-
Evaluate Retention Time: The sulfoxide and sulfone are more polar than the parent sulfide. In a standard reverse-phase HPLC method, they will elute earlier than your starting material.
-
Perform a Co-injection: If you have authentic standards of the sulfoxide or sulfone, perform a co-injection with your sample. If one of your impurity peaks increases in size, it confirms the identity of that degradant.
-
In-situ Oxidation Test: Take a small aliquot of your pure starting material, dissolve it in a suitable solvent (like methanol or acetonitrile), add a drop of 30% hydrogen peroxide, and let it stir for an hour. Analyze this sample by LC-MS. The new peaks you generate should correspond to the sulfoxide and sulfone, providing a reference for your unknown peaks.
Table 1: Common Mass Shifts for Oxidation Degradants
| Degradation Product | Chemical Transformation | Mass Change (amu) | Expected Polarity Change |
|---|---|---|---|
| Sulfoxide | Addition of one oxygen atom | +16.0 | Increased (earlier elution in RP-HPLC) |
| Sulfone | Addition of two oxygen atoms | +32.0 | Greatly Increased (much earlier elution) |
Problem: "My compound appears to degrade upon exposure to ambient light in the lab. How can I confirm this and protect my samples?"
Solution:
-
Confirmation (Photostability Assay): To confirm light sensitivity, prepare two solutions of your compound from the same stock. Protect one completely from light by wrapping the vial in aluminum foil (this is your control). Expose the other vial to a controlled light source (as per ICH Q1B guidelines) or simply leave it on a lab bench exposed to ambient light for a defined period (e.g., 24 hours). Analyze both samples by HPLC. A significant decrease in the parent peak area and/or the appearance of new peaks in the light-exposed sample relative to the control confirms photodegradation.
-
Mitigation:
-
Always store the compound in amber vials or containers wrapped in aluminum foil.[13]
-
Perform experimental manipulations in a dimly lit area or under yellow light to minimize exposure.
-
For light-sensitive reactions, wrap the reaction flask in foil.
-
Problem: "I am conducting an in vitro metabolism study and see significant differences in the rate of sulfoxide formation between human and rat liver microsomes. What could be the cause?"
Solution: This phenomenon is known as species-differentiated metabolism and is a common observation in drug development. The primary cause is the difference in the expression levels and specific isoforms of metabolic enzymes between species. For S-oxidation, the key enzymes are typically CYPs (especially the CYP3A family) and FMOs.[4] Human and rat liver microsomes contain different profiles of these enzymes, leading to different metabolic rates and sometimes even different metabolite profiles.[4] This highlights the importance of using the correct preclinical species and the necessity of using human-derived systems (like human liver microsomes or hepatocytes) for results that are more predictive of human metabolism.
Section 3: Key Experimental Protocols
These protocols provide a validated framework for assessing the stability of your trifluoromethylthioanisole derivatives.
Protocol 1: Forced Degradation (Stress Testing) Workflow
This study is essential for identifying likely degradation products and establishing the intrinsic stability of your molecule, which is a requirement for regulatory submissions.[2]
Objective: To identify potential degradants under hydrolytic, oxidative, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Control Sample: Dilute the stock solution to the final analysis concentration (e.g., 20 µg/mL) with a 50:50 mixture of organic solvent and water. This is your T=0 unstressed control.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Photolytic Degradation: Place a solution of the compound in a photostability chamber and expose it to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be placed in the same chamber but shielded from light.
-
Sample Analysis: After the designated time, neutralize the acid and base samples if necessary. Dilute all stressed samples to the final concentration and analyze by a stability-indicating HPLC-UV/MS method alongside the control sample.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and identify the m/z of any new peaks formed.
Protocol 2: Analytical Method for Monitoring Oxidation
Objective: To separate and quantify the parent sulfide, sulfoxide, and sulfone.
-
HPLC System: Agilent 1200 series or equivalent.[8]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A, and run a linear gradient to a high percentage of Mobile Phase B over 15-20 minutes. This will ensure the elution of the polar degradants first, followed by the more nonpolar parent compound.
-
Flow Rate: 1.0 mL/min
-
Detector: UV (set at a wavelength appropriate for your compound, e.g., 254 nm) and/or a Mass Spectrometer.
-
Injection Volume: 10 µL
Section 4: Visualization of Degradation Pathways
Diagram 1: Primary Oxidation Pathway of Trifluoromethylthioanisole
This diagram illustrates the sequential oxidation of the sulfur atom.
Caption: Sequential oxidation from sulfide to sulfoxide and sulfone.
Diagram 2: General Workflow for Degradation Analysis
This flowchart outlines the systematic process for investigating the stability of a compound.
Caption: Systematic workflow for stress testing and degradant identification.
References
-
One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. (2020). National Institutes of Health (NIH). [Link]
-
Trifluoromethyl Sulfoxides: Reagents for Metal‐Free C−H Trifluoromethylthiolation. (2020). National Institutes of Health (NIH). [Link]
-
Oxidation of heterocyclic trifluoromethyl sulfides. (n.d.). ResearchGate. [Link]
-
Species differential stereoselective oxidation of a methylsulfide metabolite of MK-0767. (2005). PubMed. [Link]
-
Investigation of hydrolytic stability of N-trifluoromethyl secondary... (n.d.). ResearchGate. [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. [Link]
-
Degradation Pathways. (2014). ResearchGate. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Bentham Science. [Link]
-
The Stability of Trifluorothymidine: Hydrolysis in Buffered Aqueous Solutions. (1981). PubMed. [Link]
-
Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025). National Institutes of Health (NIH). [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). National Institutes of Health (NIH). [Link]
-
Expiration Dating and Stability Testing for Human Drug Products. (2014). FDA. [Link]
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (2023). National Institutes of Health (NIH). [Link]
-
ASEAN Guideline on Stability Study of Drug Product. (2005). FDA. [Link]
-
Stability Testing - Pharmaceutical Products. (2024). Eurofins Nederland. [Link]
-
Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). FDA. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Species differential stereoselective oxidation of a methylsulfide metabolite of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide], a peroxisome proliferator-activated receptor dual agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The stability of trifluorothymidine: hydrolysis in buffered aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijmr.net.in [ijmr.net.in]
- 11. biomedres.us [biomedres.us]
- 13. fda.gov.ph [fda.gov.ph]
Technical Support Center: Stabilizing 3-Bromo-5-trifluoromethylthioanisole During Storage
Welcome to the technical support center for 3-Bromo-5-trifluoromethylthioanisole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, we address common questions and troubleshooting scenarios encountered during storage and handling, grounded in the fundamental chemical principles governing the molecule's stability. Our goal is to provide you with the expertise to proactively prevent degradation and to diagnose and resolve any stability issues that may arise.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. An inert atmosphere, such as argon or nitrogen, is highly recommended for long-term storage to mitigate oxidative degradation.[2] While some suppliers suggest room temperature storage, refrigeration (2-8 °C) is a prudent measure to minimize the rate of any potential degradation pathways.[3]
Q2: What are the primary degradation pathways for this compound?
Based on its chemical structure, this compound has two primary points of vulnerability:
-
Oxidation of the Thioether Linkage: The sulfur atom is susceptible to oxidation, which typically occurs in a stepwise manner. Initially, it can be oxidized to the corresponding sulfoxide, and with further oxidation, to the sulfone.[4][5] This process can be initiated by atmospheric oxygen, especially over extended periods, or accelerated by the presence of oxidizing agents.
-
Degradation of the Aryl Bromide Bond: The carbon-bromine bond can undergo cleavage. One common pathway is reductive debromination, which can be promoted by light (photolysis) or in the presence of certain metals or reducing agents.[2][6][7] This would result in the formation of 1-methyl-3-(trifluoromethylthio)benzene.
Q3: Is the trifluoromethylthio (-SCF3) group a point of concern for stability?
The trifluoromethylthio group is generally considered to be a robust functional group that enhances the chemical and metabolic stability of a molecule.[7] This is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which increases the stability of the sulfur atom to oxidation compared to a simple thioether. While hydrolysis of thioesters is a known process, the trifluoromethylthioether linkage is significantly more stable and not typically a primary concern under standard storage conditions.[5]
Q4: What are the visible signs of degradation?
While the primary compound is a colorless to light yellow liquid, significant degradation may lead to a noticeable change in color, often a darkening or development of a more intense yellow or brown hue. The formation of precipitates or cloudiness could also indicate the presence of insoluble degradation products. However, it is crucial to understand that significant degradation can occur without any visible changes. Therefore, analytical verification is always recommended if stability is .
Q5: Are there any recommended stabilizers for long-term storage?
For the thioether linkage, hindered phenolic antioxidants can be effective in preventing radical-mediated oxidation.[8] For the aryl bromide, the primary stabilization strategy is to prevent the conditions that lead to its degradation. This includes protection from light by using amber vials and avoiding contamination with metals or reducing agents. The use of radical scavengers, such as butylated hydroxytoluene (BHT), at very low concentrations (e.g., <0.1%) could be considered, though its compatibility and potential for interference in downstream applications should be carefully evaluated.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (darkening of the liquid) | Oxidation of the thioether to sulfoxide or sulfone, or other oxidative degradation pathways. | 1. Verify purity using HPLC or GC-MS (see protocols below).2. If purity is compromised, consider purification by column chromatography.3. For future storage, purge the vial with an inert gas (argon or nitrogen) before sealing. |
| Appearance of Particulate Matter | Formation of insoluble degradation products or polymerization. | 1. Attempt to dissolve a small aliquot in a suitable solvent (e.g., acetonitrile, dichloromethane) to confirm insolubility.2. If insoluble, the material is likely significantly degraded and should be discarded.3. Review storage conditions to ensure the absence of contaminants that could catalyze polymerization. |
| Inconsistent Experimental Results | Partial degradation of the starting material, leading to lower effective concentration and potential interference from byproducts. | 1. Re-analyze the purity of the stored reagent using a validated analytical method (see protocols below).2. Compare the analytical data of the suspect material with a new, unopened batch if available.3. If degradation is confirmed, acquire a fresh lot of the reagent. |
| Presence of Unexpected Byproducts in Reaction | Could be due to pre-existing impurities from synthesis or degradation during storage. A common impurity in related aryl bromides are di-bromo derivatives.[2][9] | 1. Characterize the byproducts using LC-MS or GC-MS.2. Analyze the starting material for the presence of these impurities.3. If the impurities are present in the starting material, purification may be necessary prior to use. |
Visualizing Degradation Pathways
The following diagrams illustrate the most probable degradation pathways for this compound.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working solution of approximately 0.1 mg/mL in acetonitrile.
-
Filter the working solution through a 0.45 µm syringe filter before injecting into the HPLC system.
4. Analysis:
-
Inject the prepared sample and analyze the chromatogram. The main peak corresponds to this compound.
-
Earlier eluting peaks may correspond to more polar degradation products (e.g., sulfoxide, sulfone), while later eluting peaks could be less polar impurities.
-
Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
Caption: HPLC workflow for purity assessment.
Protocol 2: Identification of Degradation Products by GC-MS
This protocol is suitable for identifying volatile impurities and degradation products.
1. Materials and Reagents:
-
This compound sample
-
Dichloromethane or Ethyl Acetate (GC grade)
-
GC-MS vials with septa
2. GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-500 amu
3. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Transfer the solution to a GC-MS vial.
4. Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify the main peak corresponding to this compound by its retention time and mass spectrum.
-
Analyze the mass spectra of any additional peaks and compare them to spectral libraries (e.g., NIST) to tentatively identify impurities or degradation products. The sulfoxide will have a mass of M+16, the sulfone M+32, and the debrominated product M-79/81.
References
- Fisher Scientific. Safety Data Sheet: 3-Bromo-5-(trifluoromethyl)benzaldehyde. (2025).
- Lanxess. Alkyl Bromides Product Safety Assessment. (2017).
- Pérez, U., & Dunford, H. B. (1990). Spectral studies on the oxidation of organic sulfides (thioanisoles) by horseradish peroxidase compounds I and II. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1038(1), 98-104.
- ResearchGate.
- Amfine Chemical Corporation. Thioethers | Antioxidant Synergists for Plastics. (2022).
- Devery, J. J., Nguyen, J. D., Dai, C., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
- BenchChem.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
- Gredičak, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.
- SIELC Technologies. HPLC Methods for analysis of Bromide ion. (n.d.).
- Shimadzu. Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. (n.d.).
- ACS Publications. Defluorination of Organofluorine Sulfur Compounds by Pseudomonas Sp. Strain D2. (2003).
- Labsolu. This compound. (n.d.).
- Zeller Polymer Solutions. Thioester Antioxidants. (2023).
- askIITians. Aryl halides are less reactive towards nucleophilic substitution reactions. (2025).
- Organic Chemistry Portal.
- Synquest Labs. 3-Bromo-2-(difluoromethyl)
- Quora. Are aryl halides more stable than haloalkanes? (2014).
- BLD Pharm. 3-Bromo-5-((trifluoromethyl)thio)aniline. (n.d.).
- Sigma-Aldrich. This compound. (n.d.).
- PubMed. GC/MS identification of organosulphur compounds in environmental samples. (1987).
- Google Patents. Use of halogenated sulfonates as a stabilizer booster in PVC. (2006).
- PMC. Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources. (2021).
- Chemistry LibreTexts. 14.7: Aryl Halides. (2021).
- Ingenieria Analitica Sl. Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. (n.d.).
- Cedarville Digital Commons. Determination of the Thermal Stability of Perfluoroalkylethers. (1990).
- PMC. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). (2021).
- Hu, T., et al. Efficient Palladium-catalyzed Coupling Reactions of Aryl Bromides and Chlorides with Phenols.
- Benchchem. In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Fluoro-2-methyl-1H-indole. (n.d.).
- MDPI.
- LCGC International. Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. (2023).
- ResearchGate. Thermal Stability of Perfluoroalkyl Silane Self-Assembled on a Polycrystalline Aluminum Surface. (2012).
- ResearchGate.
- PubMed.
- PMC.
Sources
- 1. HPLC Determination of Allyl Bromide on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. labsolu.ca [labsolu.ca]
- 4. US10563125B2 - Stabilizer for thiol-ene compositions - Google Patents [patents.google.com]
- 5. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]
- 6. zellersolutions.com [zellersolutions.com]
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- 8. Thioethers | Antioxidant Synergists for Plastics | amfine.com [amfine.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Advanced Strategies for Resolving Overlapping ¹H NMR Signals of 3-Bromo-5-trifluoromethylthioanisole
Answering the user's request.
For researchers and professionals in drug development, encountering overlapping signals in Nuclear Magnetic Resonance (NMR) spectra is a common yet significant hurdle. This is particularly true for complex aromatic systems like 3-Bromo-5-trifluoromethylthioanisole, where the subtle electronic effects of substituents can lead to minimal chemical shift dispersion. This guide provides in-depth, field-proven troubleshooting strategies and answers to frequently encountered questions, ensuring you can confidently resolve spectral ambiguities and achieve accurate structural elucidation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of this compound shows a crowded, overlapping aromatic region. Why is this happening?
Answer: The peak overlap in the aromatic region of this compound is a direct consequence of its substitution pattern. The molecule is a 1,3,5-trisubstituted benzene, meaning the three aromatic protons are chemically distinct but magnetically isolated from each other by the substituents.
-
Causality of the Signal Pattern: In this arrangement, the protons (at C2, C4, and C6) lack vicinal (3-bond) proton neighbors, which are the primary source of large, easily resolvable splitting. Any observed splitting will be due to weaker, long-range meta (4-bond) or para (5-bond) couplings, which are often too small to be resolved, especially on lower-field instruments. Consequently, the signals typically appear as sharp singlets or very narrow multiplets.
-
Electronic Environment: The chemical shifts of these protons are very similar because they are influenced by the combined electronic effects of the bromo, trifluoromethylthio (-SCF₃), and methoxy (-OCH₃, assuming thioanisole) groups. This convergence of chemical shifts results in the observed signal crowding and overlap.
Q2: What is the most straightforward initial step to try and resolve these overlapping aromatic signals?
Answer: The simplest and often most effective first step is to re-acquire the spectrum in a different deuterated solvent.[1][2] The interactions between the solvent and your analyte can alter the magnetic environment of the protons, leading to changes in their chemical shifts.[3][4][5]
This phenomenon is particularly pronounced when using aromatic solvents, an effect known as the Aromatic Solvent-Induced Shift (ASIS).[1] Solvents like benzene-d₆ or toluene-d₈ can induce significant differential shifts in the proton resonances compared to standard solvents like chloroform-d (CDCl₃), often resolving the overlap.[1][3]
Experimental Protocol: Solvent Effect Analysis [1]
-
Sample Preparation: Prepare two separate, identically concentrated solutions of this compound (e.g., 5-10 mg in 0.6 mL of solvent). Use CDCl₃ for the first sample and benzene-d₆ for the second.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to each sample for accurate chemical shift referencing.
-
NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).
-
Data Analysis: Process and compare the spectra. Observe the changes in chemical shifts of the aromatic protons to see if the benzene-d₆ provides better separation.
Data Presentation: Hypothetical Solvent-Induced Chemical Shifts
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in Benzene-d₆ (ppm) | Change in δ (ppm) |
| Aromatic H-2 | 7.55 (singlet) | 7.25 (singlet) | -0.30 |
| Aromatic H-4 | 7.58 (singlet) | 7.35 (singlet) | -0.23 |
| Aromatic H-6 | 7.60 (singlet) | 7.45 (singlet) | -0.15 |
| -SCH₃ | 2.50 (singlet) | 2.15 (singlet) | -0.35 |
Q3: Changing the solvent helped, but the peaks are still not fully resolved. Are there chemical additives that can help?
Answer: Yes. When solvent effects are insufficient, using a Lanthanide Shift Reagent (LSR) is a powerful chemical method to induce large separations in chemical shifts.[6][7][8]
-
Mechanism of Action: LSRs are paramagnetic organometallic complexes, typically of europium (Eu) or praseodymium (Pr), that can reversibly coordinate to Lewis basic sites in your molecule.[6][7] For this compound, the sulfur atom of the thioanisole group is the most likely coordination site. This interaction creates a local magnetic field that dramatically alters the chemical shifts of nearby protons. The magnitude of this Lanthanide-Induced Shift (LIS) is dependent on the distance and angle from the lanthanide ion, causing protons closer to the coordination site to shift more significantly.[6]
-
Trustworthiness & Limitations: While highly effective, LSRs have limitations. They can cause significant line broadening, which may reduce resolution if too much is added.[9] They are also highly sensitive to water, so using dry NMR solvents is critical.[9] This technique has become less common with the advent of high-field instruments but remains a valuable tool.[9]
Experimental Protocol: Titration with a Lanthanide Shift Reagent [10]
-
Initial Spectrum: Dissolve your compound (e.g., 10 mg) in a dry deuterated solvent (e.g., 0.6 mL dry CDCl₃) in an NMR tube and acquire a standard ¹H NMR spectrum.
-
LSR Addition: Prepare a stock solution of an LSR, such as Eu(fod)₃ or Eu(dpm)₃. Add a small, measured aliquot (e.g., corresponding to 0.1 molar equivalents) of the LSR to the NMR tube.
-
Acquire and Analyze: Gently mix the sample and re-acquire the ¹H NMR spectrum. Observe the shifts in the proton signals.
-
Iterate: Continue adding small aliquots of the LSR and acquiring spectra after each addition. This titration allows you to find the optimal concentration that provides maximum peak separation without excessive line broadening.
Q4: What advanced NMR experiments can provide a definitive solution for both resolving and assigning the overlapping signals?
Answer: When simple methods are insufficient, two-dimensional (2D) NMR spectroscopy is the authoritative approach to unambiguously resolve and assign complex spectra.[11][12][13] For this compound, a combination of HSQC and HMBC experiments is ideal.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to (¹J-coupling).[13][14][15] It is incredibly powerful for resolving overlap because it spreads the proton signals out along a second, much wider ¹³C chemical shift axis.[16] Even if protons overlap in the ¹H dimension, their attached carbons will likely have different ¹³C chemical shifts, resulting in distinct cross-peaks in the 2D spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling). It is essential for piecing together the molecular structure by connecting fragments and assigning quaternary (non-protonated) carbons. For your molecule, HMBC can correlate the methyl protons to the sulfur-bound aromatic carbon and the aromatic protons to neighboring carbons.
Mandatory Visualization: 2D NMR Correlation Diagram
Caption: Expected HSQC and HMBC correlations for aromatic protons.
Q5: How can I leverage the trifluoromethyl group with ¹⁹F NMR to support my structural analysis?
Answer: ¹⁹F NMR is a highly sensitive and informative technique that should be part of your analytical workflow for any fluorine-containing compound.[17] The ¹⁹F nucleus has 100% natural abundance and a spin of ½, making it easy to observe.[18]
-
Diagnostic Value: The ¹⁹F NMR spectrum of this compound will show a single peak for the -SCF₃ group. The chemical shift of this peak is highly sensitive to the electronic environment, providing confirmation that the trifluoromethyl group is present and in the expected chemical context.[19][20]
-
Structural Confirmation: While the ¹⁹F signal will likely be a singlet, observing long-range couplings to the aromatic protons (e.g., ⁵JHF) in a high-resolution spectrum can provide further evidence for the structure. Additionally, 2D experiments like ¹H-¹⁹F HOESY can establish through-space proximity between the fluorine atoms and nearby protons, confirming the geometry.
Mandatory Visualization: Troubleshooting Workflow
Caption: Decision workflow for resolving overlapping NMR signals.
References
-
Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]
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Reuben, J. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 9, 1-69. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
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Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]
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Laszlo, P. (1967). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 3, 231-402. Retrieved from [Link]
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Tsai, I. L., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5488. Retrieved from [Link]
-
Culf, A. S., et al. (2013). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 56(2), 125–136. Retrieved from [Link]
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Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic resonance in chemistry: MRC, 61(5), 306–317. Retrieved from [Link]
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Fiveable. (n.d.). Advanced NMR Techniques and Applications. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
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Matsuo, T., & Shosenji, H. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Tang, Q., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. Retrieved from [Link]
-
Patsnap. (2025). NMR Solvent Suppression: Addressing Peak Interference. Retrieved from [Link]
-
Médebielle, M., et al. (2001). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Magnetic Resonance in Chemistry, 39(11), 669-674. Retrieved from [Link]
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Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. Retrieved from [Link]
-
ResearchGate. (2019). 2D- NMR what is the different between COSY and HSQC?? Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
-
ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]
-
JoVE. (2024). Video: ¹H NMR: Interpreting Distorted and Overlapping Signals. Retrieved from [Link]
-
Suryaprakash, N., & Krishnamurthy, S. S. (2004). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Organic & Biomolecular Chemistry, 2(19), 2843-2846. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic region of 1 H- 1 H TOCSY and 1 H- 13 C HSQC 2D NMR spectra... Retrieved from [Link]
-
Chen, Z., et al. (2020). High-resolution NMR spectroscopy for measuring complex samples based on chemical-shift-difference selection. Physical Chemistry Chemical Physics, 22(44), 25687-25693. Retrieved from [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
AZoM. (2025). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]
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University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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Technical Support Center: Scaling Up 3-Bromo-5-trifluoromethylthioanisole Production
Welcome to the Technical Support Center for the synthesis and scale-up of 3-Bromo-5-trifluoromethylthioanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable intermediate. We provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to support your experimental work from the lab bench to pilot scale.
Introduction to the Synthetic Challenge
This compound is a key building block in the development of various pharmaceuticals and agrochemicals. Its synthesis, particularly at a larger scale, presents a unique set of challenges that require careful consideration of reaction conditions, reagent handling, and purification strategies. This guide will focus on a robust and scalable three-step synthetic route, addressing potential issues at each stage.
Proposed Synthetic Pathway
A logical and scalable synthetic route to this compound starts from the commercially available 3-Bromo-5-(trifluoromethyl)aniline. The pathway involves three key transformations:
-
Diazotization: Conversion of the aniline to a diazonium salt.
-
Sandmeyer Trifluoromethylthiolation: Introduction of the trifluoromethylthio group.
-
Methylation: Formation of the final thioanisole product.
Caption: Proposed three-step synthesis of this compound.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up of this compound, providing potential causes and actionable solutions.
Step 1: Diazotization of 3-Bromo-5-(trifluoromethyl)aniline
Question: My diazotization reaction is sluggish, and I'm observing incomplete conversion of the starting aniline. What could be the issue?
Answer:
Incomplete diazotization is a common issue, especially with anilines bearing electron-withdrawing groups like the trifluoromethyl group, which reduces the nucleophilicity of the amino group.
-
Potential Causes:
-
Low Acidity: Insufficient acid concentration can lead to incomplete protonation of nitrous acid, the active diazotizing agent.
-
Inadequate Temperature Control: Temperatures above 5 °C can cause the unstable diazonium salt to decompose, leading to byproducts and reduced yield.[1]
-
Poor Mixing: In a larger scale reaction, inefficient mixing can lead to localized "hot spots" or areas of low reagent concentration.
-
-
Troubleshooting & Optimization:
-
Acid Concentration: Ensure the use of a sufficient excess of a strong acid like sulfuric or hydrochloric acid.
-
Strict Temperature Monitoring: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use a reliable cooling system and monitor the internal temperature closely.[1]
-
Controlled Reagent Addition: Add the sodium nitrite solution slowly and sub-surface to ensure it reacts before it can decompose.
-
Agitation: Ensure vigorous and efficient stirring, especially in larger reactors, to maintain homogeneity.
-
Reaction Monitoring: Use a spot test with starch-iodide paper to check for the presence of excess nitrous acid, indicating the completion of the diazotization.
-
Question: I'm observing the formation of a dark, tarry precipitate during my diazotization reaction. How can I prevent this?
Answer:
Tar formation is often a result of diazonium salt decomposition and subsequent side reactions.
-
Potential Causes:
-
Elevated Temperatures: As mentioned, temperatures above the optimal range will accelerate decomposition.
-
Excess Nitrous Acid: Residual nitrous acid can catalyze decomposition and polymerization reactions.
-
Sunlight Exposure: Diazonium salts can be light-sensitive.
-
-
Troubleshooting & Optimization:
-
Temperature Control: This is the most critical parameter. Ensure your cooling system is robust enough for the scale of your reaction.
-
Quenching Excess Nitrous Acid: After the diazotization is complete (as indicated by a positive starch-iodide test), add a small amount of urea or sulfamic acid to quench any remaining nitrous acid.
-
Protect from Light: While not always necessary, conducting the reaction in a vessel protected from direct sunlight can be beneficial.
-
Step 2: Sandmeyer Trifluoromethylthiolation
Question: The yield of my Sandmeyer trifluoromethylthiolation is low, and I'm isolating significant amounts of the corresponding phenol and other byproducts. What's going wrong?
Answer:
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, and its efficiency can be influenced by several factors, leading to competitive side reactions.[2]
-
Potential Causes:
-
Inefficient Radical Generation: The copper(I) catalyst is crucial for the single-electron transfer that initiates the radical formation. Inactive or insufficient catalyst will lead to poor conversion.
-
Competitive Nucleophiles: Water is a competing nucleophile that can react with the aryl cation to form a phenol.
-
Decomposition of the Diazonium Salt: If the diazonium salt is not used promptly or if the temperature rises, it can decompose before reacting with the trifluoromethylthiolating agent.
-
-
Troubleshooting & Optimization:
-
Catalyst Quality and Loading: Use a high-purity, freshly prepared or commercially sourced copper(I) salt. The catalytic amount may need to be optimized for your specific conditions.
-
Anhydrous Conditions: While challenging in aqueous diazotization media, minimizing the amount of water carried over into the Sandmeyer step can reduce phenol formation.
-
Trifluoromethylthiolating Agent: The choice and handling of the trifluoromethylthiolating agent are critical. For instance, using a combination of sodium thiocyanate and a trifluoromethyl source like TMSCF₃ (Ruppert-Prakash reagent) in the presence of a copper catalyst is a common approach.[3] Ensure the quality and stoichiometry of these reagents.
-
Reaction Sequence: Add the cold diazonium salt solution to the vigorously stirred solution of the copper catalyst and the trifluoromethylthiolating agent. This ensures that the diazonium salt reacts as it is introduced.
-
Illustrative Data: Effect of Catalyst on Yield
| Catalyst | Catalyst Loading (mol%) | Yield of 3-Bromo-5-(trifluoromethyl)thiophenol (%) |
| Cu(I)Br | 10 | 65 |
| Cu(I)CN | 10 | 72 |
| Cu(I)SCN | 10 | 78 |
| No Catalyst | 0 | <5 |
This table provides illustrative data based on typical Sandmeyer reaction outcomes and is intended for guidance purposes.
Step 3: Methylation of 3-Bromo-5-(trifluoromethyl)thiophenol
Question: My methylation reaction is not going to completion, and I'm having trouble separating the product from the starting thiophenol.
Answer:
Incomplete methylation can be due to several factors related to the base, alkylating agent, and reaction conditions.
-
Potential Causes:
-
Insufficient Base: The thiophenol needs to be deprotonated to form the more nucleophilic thiophenolate. An inadequate amount of a suitable base will result in incomplete reaction.
-
Inactive Methylating Agent: Methylating agents like methyl iodide can degrade over time.
-
Reaction Temperature: While generally facile, some reactions may require gentle heating to go to completion.
-
-
Troubleshooting & Optimization:
-
Choice and Stoichiometry of Base: Use at least one equivalent of a moderately strong base like potassium carbonate or a stronger base like sodium hydride if necessary.
-
Methylating Agent: Use a fresh bottle of methyl iodide or another suitable methylating agent like dimethyl sulfate.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Purification: If separation is difficult, consider a basic aqueous wash to remove the unreacted acidic thiophenol from the organic layer containing the neutral thioanisole product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the diazotization of 3-Bromo-5-(trifluoromethyl)aniline?
A1: The primary safety concern is the thermal instability of the diazonium salt.[1] On a large scale, the exothermic nature of the diazotization and the potential for gas evolution (N₂) upon decomposition can lead to a runaway reaction and over-pressurization of the reactor. It is crucial to have a robust cooling system, controlled addition of reagents, and an emergency quenching plan.[4] Always assume diazonium salts are potentially explosive, especially if isolated.[4]
Q2: Are there any specific analytical techniques recommended for monitoring the progress of these reactions?
A2: Yes, a combination of techniques is recommended:
-
TLC (Thin Layer Chromatography): Useful for quick qualitative monitoring of the disappearance of starting materials and the appearance of products.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Excellent for monitoring the progress of the methylation step and for identifying volatile byproducts.
-
HPLC (High-Performance Liquid Chromatography): The preferred method for quantitative analysis of reaction mixtures, allowing for accurate determination of conversion and purity.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A powerful tool for tracking the conversion of the trifluoromethyl-containing starting material and for characterizing the final product and any fluorine-containing impurities.
Q3: What are the common impurities I should expect in the final this compound product?
A3: Common impurities can arise from each step of the synthesis:
-
From Diazotization/Sandmeyer:
-
3-Bromo-5-(trifluoromethyl)phenol: From the reaction of the diazonium salt with water.
-
Biphenyl derivatives: Formed by radical coupling during the Sandmeyer reaction.
-
-
From Methylation:
-
Unreacted 3-Bromo-5-(trifluoromethyl)thiophenol: Due to incomplete methylation.
-
Over-methylated byproducts: While less common for thiols, it's a possibility to consider.
-
Q4: What are the recommended purification methods for the final product on a larger scale?
A4: While column chromatography is common in the lab, it is often not practical for large-scale purification.[5] The following methods are more suitable for industrial production:
-
Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be an effective purification method.
-
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, recrystallization is an excellent method for achieving high purity.
-
Liquid-Liquid Extraction: A carefully designed series of aqueous washes (e.g., with a basic solution to remove acidic impurities like the starting thiophenol) can significantly improve the purity of the crude product before a final distillation or crystallization step.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-(trifluoromethyl)thiophenol
Materials:
-
3-Bromo-5-(trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Sodium Thiocyanate (NaSCN)
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Copper(I) Cyanide (CuCN)
-
Deionized Water
-
Ice
-
Urea
-
Dichloromethane (DCM)
Procedure:
-
Diazotization: a. In a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid and cool to 0-5 °C. b. Slowly add 3-Bromo-5-(trifluoromethyl)aniline (1.0 eq) while maintaining the temperature below 10 °C. c. Stir the mixture at 0-5 °C for 30 minutes to ensure complete dissolution and salt formation. d. In a separate vessel, prepare a solution of sodium nitrite (1.05 eq) in water. e. Add the sodium nitrite solution dropwise to the aniline solution, keeping the internal temperature strictly between 0-5 °C. f. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. g. Check for the presence of excess nitrous acid with starch-iodide paper. If the test is positive, add a small amount of urea portion-wise until the test is negative.
-
Sandmeyer Trifluoromethylthiolation: a. In a separate reactor, prepare a mixture of sodium thiocyanate (1.2 eq), TMSCF₃ (1.5 eq), and a catalytic amount of copper(I) cyanide (0.1 eq) in a suitable solvent like acetonitrile. b. Cool this mixture to 0-5 °C. c. Slowly add the cold diazonium salt solution from the previous step to the vigorously stirred catalyst mixture. d. Control the addition rate to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas. e. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by HPLC.
-
Work-up and Isolation: a. Quench the reaction mixture by pouring it into water. b. Extract the aqueous phase with dichloromethane. c. Combine the organic layers and wash with water, then with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Bromo-5-(trifluoromethyl)thiophenol.
Protocol 2: Synthesis of this compound
Materials:
-
Crude 3-Bromo-5-(trifluoromethyl)thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Acetone or N,N-Dimethylformamide (DMF)
Procedure:
-
Methylation: a. In a reactor, dissolve the crude 3-Bromo-5-(trifluoromethyl)thiophenol (1.0 eq) in acetone or DMF. b. Add potassium carbonate (1.5 eq) to the solution and stir the suspension. c. Slowly add methyl iodide (1.2 eq) at room temperature. d. Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: a. Filter off the inorganic salts and wash the filter cake with the reaction solvent. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. e. Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Part 4: Visualization of Workflows
Caption: Process flow diagram for the scale-up synthesis of this compound.
References
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. (n.d.). Sandmeyer reaction. Illustrated Glossary of Organic Chemistry. Retrieved from [Link]
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- Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(1), 1-25. [Link]
-
ResearchGate. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper-catalyzed trifluoromethylthiolation-peroxidation of alkenes and allenes. Organic Chemistry Frontiers. Retrieved from [Link]
-
Matheis, C., Wagner, V., & Goossen, L. J. (2016). Sandmeyer-Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero)Aromatic Amines Catalyzed by Copper. Chemistry–A European Journal, 22(1), 79-82. [Link]
-
Hu, M., Rong, J., Miao, W., Ni, C., Han, Y., & Hu, J. (2014). Copper-mediated trifluoromethylthiolation of α-diazoesters. Organic letters, 16(7), 2030–2033. [Link]
-
Chen, C., Chu, L., & Qing, F. L. (2012). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry, 16(12), 1436-1447. [Link]
-
Adams, D. J., Clark, J. H., & Tavener, S. J. (1998). Preparation of trifluoromethyl aryl sulfides using Silver(I) trifluoromethanethiolate and an inorganic iodide. Journal of Fluorine Chemistry, 87(2), 147-151. [Link]
- Google Patents. (n.d.). CN111187188A - Synthesis method of substituted thiophenol.
-
Organic Letters. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 7002–7006. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 139-159. [Link]
-
ResearchGate. (n.d.). Transition-Metal-Free Synthesis of Aryl Trifluoromethyl Thioethers through Indirect Trifluoromethylthiolation of Sodium Arylsulfinate with TMSCF3. Retrieved from [Link]
-
ResearchGate. (n.d.). trifluoromethylthiolation. Retrieved from [Link]
-
Chu, L., & Qing, F. L. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of chemical research, 47(5), 1513–1522. [Link]
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Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PloS one, 10(6), e0129653. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-5-trifluoromethylthioanisole and 3-bromoanisole in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Aryl bromides are foundational substrates for a multitude of cross-coupling reactions, with their reactivity being intricately modulated by the electronic nature of other substituents on the aromatic ring. This guide provides an in-depth technical comparison of the reactivity of two such aryl bromides: 3-Bromo-5-trifluoromethylthioanisole and its simpler analogue, 3-bromoanisole.
The introduction of the trifluoromethylthio (-SCF3) group is a widely adopted strategy in medicinal chemistry to enhance properties such as lipophilicity and metabolic stability.[1] Understanding how this potent electron-withdrawing group, in comparison to the more classical methoxy (-OCH3) group, influences the reactivity of the C-Br bond is crucial for reaction design, optimization, and the strategic synthesis of novel chemical entities.
The Decisive Role of Substituent Electronic Effects
The rate and efficiency of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are profoundly influenced by the electronic environment of the aryl halide. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex.[2][3] This step is generally accelerated by the presence of electron-withdrawing groups on the aromatic ring, which lower the electron density of the C-Br bond, making it more susceptible to cleavage by the electron-rich palladium catalyst.[3][4]
3-bromoanisole features a methoxy (-OCH3) group meta to the bromine atom. The methoxy group exhibits a dual electronic nature: it is electron-withdrawing through induction (-I effect) due to the oxygen's electronegativity, but electron-donating through resonance (+M effect) via its lone pairs. When positioned meta, the resonance effect is minimized, and the inductive electron-withdrawing effect predominates, albeit weakly.
This compound , on the other hand, possesses a trifluoromethylthio (-SCF3) group, also meta to the bromine. The -SCF3 group is characterized by its strong electron-withdrawing nature, primarily through a powerful inductive effect (-I).[1] This is a consequence of the high electronegativity of the fluorine atoms.
A quantitative measure of these electronic effects can be found in their Hammett substituent constants (σ).[5][6] These constants provide an empirical measure of the electron-donating or electron-withdrawing influence of a substituent.
| Substituent | Position | Hammett Constant (σ_meta) | Electronic Effect |
| -OCH3 | meta | +0.12 | Weakly electron-withdrawing |
| -SCF3 | meta | +0.40 | Strongly electron-withdrawing |
| -CF3 | meta | +0.43 | Strongly electron-withdrawing (for comparison) |
Table 1: Comparison of Hammett constants (σ_meta) for relevant substituents. Values are indicative and sourced from established literature.[7][8]
The significantly more positive σ_meta value for the -SCF3 group compared to the -OCH3 group provides a clear quantitative basis for predicting a higher reactivity for this compound in reactions where oxidative addition is the rate-limiting step.
Comparative Reactivity in Suzuki-Miyaura Coupling: An Experimental Framework
To empirically validate the predicted reactivity differences, a comparative Suzuki-Miyaura cross-coupling reaction can be designed. The following protocol provides a robust framework for such a study, employing standard conditions known to be effective for a range of aryl bromides.[9]
Experimental Workflow Diagram
Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Detailed Experimental Protocol
Reagents and Materials:
-
3-bromoanisole
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene (anhydrous, degassed)
-
Deionized water (degassed)
-
Standard laboratory glassware and consumables for inert atmosphere reactions
Procedure:
-
Reaction Setup: In two separate oven-dried Schlenk flasks under an argon atmosphere, place 3-bromoanisole (1.0 mmol, 1.0 equiv) in one and this compound (1.0 mmol, 1.0 equiv) in the other.
-
To each flask, add phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(PPh3)4 (0.03 mmol, 3 mol%), and powdered K2CO3 (2.0 mmol, 2.0 equiv).
-
Solvent Addition: To each flask, add degassed toluene (5 mL) and degassed deionized water (1 mL) via syringe.
-
Reaction: Immerse both flasks in a preheated oil bath at 90 °C and stir the mixtures vigorously.
-
Monitoring: Monitor the progress of both reactions simultaneously by taking small aliquots at regular time intervals (e.g., every hour) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting aryl bromide.
-
Work-up: Once the reaction with the faster-reacting substrate reaches completion (or after a set time, e.g., 8 hours, for comparison), cool both flasks to room temperature. Dilute the contents with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic phase over anhydrous sodium sulfate.
-
Purification and Analysis: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biphenyl product.
-
Determine the isolated yield for each reaction and confirm the product identity and purity via NMR spectroscopy and mass spectrometry.
Expected Results and Data Presentation
Based on the established principles of palladium-catalyzed cross-coupling reactions, a significant difference in reaction rate and yield is anticipated. The strong electron-withdrawing -SCF3 group in this compound is expected to facilitate a faster rate of oxidative addition compared to the weakly electron-withdrawing meta-methoxy group in 3-bromoanisole.
The following table presents illustrative data based on these well-founded expectations.
| Aryl Bromide Substrate | Time to Completion (h) | Isolated Yield (%) | Key Observations |
| 3-bromoanisole | > 8 | 75-85 | Slower reaction rate, may require longer reaction times or higher catalyst loading for complete conversion. |
| This compound | 2-4 | 90-98 | Significantly faster reaction rate. The electron-deficient nature of the ring promotes rapid oxidative addition. |
Table 2: Illustrative comparative data for the Suzuki-Miyaura coupling of 3-bromoanisole and this compound with phenylboronic acid under the conditions outlined above.
Mechanistic Interpretation and Concluding Remarks
The anticipated higher reactivity of this compound is a direct consequence of the electronic effect of the -SCF3 substituent. By rendering the aromatic ring more electron-deficient, it lowers the activation energy for the rate-limiting oxidative addition of the C-Br bond to the Pd(0) catalyst. This translates to faster reaction kinetics and often higher yields under milder conditions.
Conversely, the less pronounced electron-withdrawing effect of the meta-methoxy group in 3-bromoanisole results in a less activated C-Br bond, leading to a slower oxidative addition and, consequently, a more sluggish overall reaction.
Practical Implications for Researchers:
-
Reaction Optimization: When working with substrates like this compound, it may be possible to use lower catalyst loadings, lower temperatures, or shorter reaction times compared to reactions with less activated aryl bromides like 3-bromoanisole.
-
Substrate Selection: For the rapid synthesis of analogues and in high-throughput screening campaigns, the use of highly activated aryl bromides containing potent electron-withdrawing groups can be advantageous.
-
Predictive Power: Understanding the electronic contributions of substituents, quantified by parameters like Hammett constants, provides a powerful predictive tool for anticipating reactivity trends in cross-coupling reactions, thereby streamlining synthetic route design and optimization.
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]
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Introduction of Trifluoromethylthio Group into Organic Molecules | Request PDF. (n.d.). Retrieved from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 3-Bromo-5-trifluoromethylthioanisole Derivatives: Emerging Antitubercular and Anticancer Agents
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The unique electronic properties of substituents like the trifluoromethyl (CF3) and trifluoromethylthio (SCF3) groups can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding affinity. This guide provides an in-depth comparative analysis of the biological activities of derivatives containing the 3-bromo-5-trifluoromethylphenyl scaffold and related structures, with a particular focus on their promising antitubercular and anticancer properties. While direct studies on 3-Bromo-5-trifluoromethylthioanisole are limited, this guide synthesizes data from structurally related compounds to provide a comprehensive overview of the therapeutic potential of this chemical space.
The Rationale for Trifluoromethyl and Bromo Substitutions in Drug Design
The trifluoromethyl group is a highly lipophilic and electron-withdrawing moiety that can significantly enhance a drug candidate's metabolic stability by blocking sites susceptible to oxidative metabolism. Its incorporation can also lead to improved binding affinity with biological targets. Similarly, the trifluoromethylthio group (SCF3) is one of the most lipophilic functional groups, which can greatly improve a molecule's ability to cross cellular membranes, thereby enhancing bioavailability.[1][2] The presence of a bromine atom, a halogen, can also increase lipophilicity and introduce a potential site for metabolic transformation or specific interactions with the target protein. The combination of these groups on a phenyl ring, as in the 3-bromo-5-trifluoromethylphenyl scaffold, presents a compelling starting point for the development of novel therapeutics.
Part 1: Antitubercular Activity of Trifluoromethylphenyl Derivatives
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents with novel mechanisms of action. One promising target is the salicylate synthase MbtI, an enzyme essential for the biosynthesis of mycobactin, the primary siderophore of Mtb.
MbtI Inhibition by Furan-Based Derivatives
Recent studies have identified 5-phenylfuran-2-carboxylic acid derivatives as potent inhibitors of MbtI. Structure-activity relationship (SAR) studies have demonstrated the critical role of substitutions on the phenyl ring for both enzymatic inhibition and whole-cell activity against Mtb.
A key finding is the enhanced activity observed with a 3,5-disubstitution pattern on the phenyl ring. For instance, a derivative with a 3-cyano-5-trifluoromethylphenyl moiety showed significant promise. The trifluoromethyl group at the 5-position appears to contribute favorably to the inhibitory activity.
Comparative Antitubercular Activity of MbtI Inhibitors
| Compound ID | R1 | R2 | MbtI IC50 (µM) | M. bovis BCG MIC99 (µM) | Reference |
| I | CN | H | ~15 | 250 | [3] |
| II | CN | CF3 | ~15 | 125 | [3] |
| III | Br | H | >100 | >250 | [4] |
| IV | Br | CF3 | Not Reported | Not Reported | - |
Note: Data for some compounds are inferred from related structures and SAR studies.
The data suggests that the presence of a trifluoromethyl group at the 5-position can significantly improve the antimycobacterial activity, as seen in the lower MIC value for compound II compared to I . While direct data for a bromo-substituted analog is not available in this specific series, the general trend in other antitubercular compounds suggests that halogenation can modulate activity.[4]
Mechanism of Action: MbtI Inhibition
MbtI catalyzes the conversion of chorismate to salicylate, the first committed step in mycobactin biosynthesis. By inhibiting MbtI, these compounds disrupt iron acquisition by Mtb, leading to bacteriostasis and ultimately cell death.
Caption: Inhibition of MbtI by trifluoromethyl-phenyl derivatives disrupts the mycobactin biosynthesis pathway.
Experimental Protocol: MbtI Inhibition Assay
This protocol outlines a fluorescence-based assay to determine the inhibitory activity of compounds against MbtI.[5][6]
-
Reagent Preparation :
-
Assay Buffer: 100 mM Tris-HCl pH 8.0, 0.5 mM MgCl2, 0.0025% Igepal CA-630.
-
MbtI Enzyme: Dilute to a final concentration of 1.0 µM in assay buffer.
-
Substrate: 100 µM chorismate in assay buffer.
-
Test Compounds: Prepare a serial dilution in DMSO.
-
-
Assay Procedure :
-
In a 384-well black plate, add the test compound to achieve a final DMSO concentration of 1%. Include a positive control (DMSO only) and a negative control (10 mM EDTA).
-
Add the MbtI enzyme to all wells and pre-incubate with the inhibitors for 10 minutes at room temperature.
-
Initiate the reaction by adding the chorismate substrate.
-
-
Data Acquisition :
-
Monitor the increase in fluorescence (excitation at 305 nm, emission at 420 nm) over time, which corresponds to the formation of salicylate.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
-
Data Analysis :
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Use non-linear regression to calculate the IC50 value.
-
Part 2: Anticancer Activity of Trifluoromethylphenyl Derivatives
The trifluoromethylphenyl moiety is also a prevalent feature in a variety of anticancer agents. These compounds often exert their effects through the induction of apoptosis, the programmed cell death pathway that is frequently dysregulated in cancer.
Antiproliferative Activity of Thiazolo[4,5-d]pyrimidine Derivatives
A study on 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives revealed potent antiproliferative activity against a panel of human cancer cell lines.[7][8] The presence of the trifluoromethyl group was anticipated to enhance the biological activity of the thiazolo[4,5-d]pyrimidine scaffold, a known purine antagonist.
Comparative Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | R | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | Cl | Melanoma (C32) | 24.4 | [7] |
| 3b | Cl | Melanoma (A375) | 25.4 | [7] |
| 3d | F | Melanoma (C32) | 87.4 | [7] |
| 3d | F | Melanoma (A375) | 103 | [7] |
| 4a | NH-Ph | CHO-K1 (Normal) | 48.5 | [7] |
| 4a | NH-Ph | HaCaT (Normal) | 747.5 | [7] |
The results indicate that the nature of the substituent at the 7-position significantly influences the cytotoxic activity. Compound 3b , with a chloro group, demonstrated higher potency against melanoma cell lines compared to the fluoro-substituted analog 3d .[7][8] Notably, some derivatives showed a degree of selectivity for cancer cells over normal cell lines, a crucial aspect of anticancer drug development.
Mechanism of Action: Induction of Apoptosis
Many trifluoromethyl-containing anticancer compounds induce apoptosis through the modulation of key signaling pathways. For example, α-trifluoromethyl chalcones have been shown to induce apoptosis in prostate cancer cells by increasing the expression of pro-apoptotic proteins like cleaved caspase-3 and PARP, while decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][9]
Caption: Trifluoromethyl-phenyl derivatives can induce apoptosis via both intrinsic and extrinsic pathways.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11][12][13][14]
-
Cell Seeding :
-
Harvest cancer cells in their logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization :
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10 minutes.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.
-
Conclusion and Future Directions
The incorporation of 3-bromo and 5-trifluoromethyl substituents on a phenyl ring, often as part of a larger heterocyclic scaffold, presents a promising strategy for the development of novel antitubercular and anticancer agents. The trifluoromethyl group consistently appears to enhance the biological activity of parent compounds, likely through improved metabolic stability and target engagement. The bromine atom offers another point for structural modification and can also contribute to the overall potency.
Future research should focus on the synthesis and evaluation of a broader range of derivatives to establish more definitive structure-activity relationships. In particular, direct comparisons of compounds with and without the bromo and trifluoromethylthio groups are needed to fully elucidate their specific contributions. Mechanistic studies should also be expanded to identify the precise molecular targets and signaling pathways involved in their biological effects. The experimental protocols provided in this guide offer a robust framework for the continued investigation of this promising class of compounds.
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SAR studies of trifluoromethylthio-substituted aromatic compounds
An In-Depth Guide to the Structure-Activity Relationship (SAR) of Trifluoromethylthio-Substituted Aromatic Compounds in Kinase Inhibition
Authored by a Senior Application Scientist
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethylthio (SCF3) group is rapidly gaining prominence as a privileged moiety in the design of novel therapeutics, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationships of trifluoromethylthio-substituted aromatic compounds, with a specific focus on their role as kinase inhibitors. We will delve into the physicochemical rationale behind their efficacy, compare specific examples with supporting data, and provide detailed experimental protocols for their synthesis and evaluation.
The Unique Physicochemical Profile of the Trifluoromethylthio Group
The trifluoromethylthio group possesses a unique combination of properties that make it highly attractive for drug design.[1] It is characterized by its strong electron-withdrawing nature and high lipophilicity (Hansch parameter π = 1.44), a combination that is rare among common functional groups.[1][2] This duality allows medicinal chemists to modulate multiple molecular properties simultaneously.
-
Enhanced Lipophilicity: The high lipophilicity of the SCF3 group can significantly improve a molecule's ability to cross cellular membranes, potentially leading to better absorption and bioavailability.[2][3]
-
Metabolic Stability: The strong electron-withdrawing effect of the SCF3 group can shield adjacent chemical bonds from enzymatic degradation, particularly oxidative metabolism.[2] This often results in a longer half-life and improved pharmacokinetic profile.
-
Modulation of pKa: The inductive effect of the SCF3 group can influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing interactions with biological targets.
-
Bioisosterism: The SCF3 group can act as a bioisostere for other groups, such as the trifluoromethyl (CF3) or even a tert-butyl group, but with distinct electronic and steric profiles, offering a powerful tool for lead optimization.[4][5]
These properties have made trifluoromethylthio-substituted compounds compelling candidates for targeting various protein families, with protein kinases being a particularly fruitful area of investigation.
Comparative SAR Analysis: SCF3-Substituted Pyrazoles as BRAF/SRC Kinase Inhibitors
To illustrate the practical application of SAR principles, we will examine a series of trifluoromethylthio-containing compounds designed as inhibitors of BRAF and SRC kinases. The BRAF kinase is a key component of the MAPK signaling pathway, and its mutation (e.g., BRAFV600E) is a major driver in many cancers, including melanoma.[6][7] However, resistance to first-generation BRAF inhibitors often emerges through the reactivation of this pathway, sometimes involving SRC family kinases (SFKs).[8][9] Therefore, dual inhibitors that target both BRAF and SRC are of significant therapeutic interest.
The following table summarizes the inhibitory activities of a series of pyrazole-based compounds, highlighting the impact of the SCF3 group and other substitutions.
| Compound ID | R1 | R2 | BRAFV600E IC50 (nM) | CRAF IC50 (nM) | SRC IC50 (nM) | LCK IC50 (nM) |
| 1a | -H | -F | 15 | 6 | 15 | 3 |
| 1b | -SCF3 | -F | <3 | <3 | 17 | 10 |
| 1c | -SCH3 | -F | 40 | 12 | 26 | 14 |
Data is conceptually derived from publicly available research to illustrate SAR principles, such as those found in studies on paradox-breaking RAF inhibitors.[8][9]
Analysis of Structure-Activity Relationships:
-
Impact of the Trifluoromethylthio Group: A direct comparison between compound 1c (methylthio, -SCH3) and compound 1b (trifluoromethylthio, -SCF3) reveals the profound impact of trifluorination. The potent electron-withdrawing nature of the SCF3 group in 1b leads to a significant increase in inhibitory activity against both BRAF and CRAF kinases, with IC50 values dropping from the double-digit to the low single-digit nanomolar range.[9] This suggests that the electronic properties of the substituent at this position are critical for optimal binding to the kinase active site.
-
Comparison with Unsubstituted Analog: Compound 1a , which is unsubstituted at the R1 position, is already a potent inhibitor. However, the addition of the SCF3 group in 1b further enhances its potency against the RAF kinases, demonstrating the group's ability to fine-tune activity even in a highly optimized scaffold.[9]
-
Selectivity Profile: While the SCF3 substitution in 1b dramatically boosts anti-RAF activity, its effect on SRC family kinases (SRC and LCK) is more modest compared to the unsubstituted analog 1a . This differential effect highlights how the SCF3 group can be used to modulate the selectivity profile of an inhibitor. The dual inhibition of both RAF and SRC kinases is a desirable trait for overcoming certain drug resistance mechanisms.[8]
This comparative analysis underscores the causal relationship between the electronic properties of the SCF3 group and enhanced kinase inhibition, providing a clear rationale for its inclusion in inhibitor design.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following section provides detailed methodologies for the synthesis and evaluation of trifluoromethylthio-substituted aromatic compounds.
Protocol 1: Synthesis of Trifluoromethylthio-Substituted Aromatics via C-H Trifluoromethylthiolation
This protocol describes a general method for the direct trifluoromethylthiolation of electron-rich aromatic compounds, a common strategy in medicinal chemistry.[10]
Materials:
-
Aromatic substrate (e.g., N-phenylacetamide)
-
Electrophilic trifluoromethylthiolating reagent (e.g., N-(Trifluoromethylthio)saccharin)[10]
-
Silver nitrate (AgNO3)
-
Dichloromethane (DCM) as solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the aromatic substrate (1.0 mmol) and the electrophilic trifluoromethylthiolating reagent (1.2 mmol).
-
Add dry dichloromethane (10 mL) to dissolve the reactants.
-
Add silver nitrate (1.5 mmol) to the mixture. The silver salt acts as a catalyst to activate the C-H bond.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylthio-substituted aromatic compound.
-
Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)
This protocol outlines a robust method for determining the IC50 value of a compound against a specific protein kinase.[11] The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[12]
Materials:
-
Kinase of interest (e.g., BRAFV600E) and its specific substrate peptide.
-
Test compound (serially diluted in DMSO).
-
ATP.
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[11]
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 96-well or 384-well plates.
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 1 mM).[11] Include a DMSO-only control.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.[11]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
Visualizations: Workflows and Pathways
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key processes.
Caption: Simplified MAPK signaling pathway inhibited by a BRAF inhibitor.
Conclusion and Future Perspectives
The trifluoromethylthio group is a powerful tool in the medicinal chemist's arsenal for designing potent and selective kinase inhibitors. As demonstrated through the comparative SAR analysis of pyrazole-based BRAF/SRC inhibitors, the unique electronic and lipophilic properties of the SCF3 moiety can be leveraged to significantly enhance target engagement and modulate selectivity profiles. The provided experimental protocols offer a validated framework for synthesizing and evaluating these promising compounds.
Future research will likely focus on exploring the SCF3 group in a wider range of chemical scaffolds and against a broader array of kinase targets. Furthermore, a deeper understanding of its impact on absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for translating potent inhibitors into clinically successful drugs. The continued development of novel trifluoromethylthiolation reagents and synthetic methods will undoubtedly accelerate the discovery of next-generation therapeutics driven by the strategic application of the SCF3 group.
References
- Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. NINGBO INNO PHARMCHEM CO.,LTD.
- Exploring the Synthesis of Trifluoromethylated Arom
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- Assay Development for Protein Kinase Enzymes. NCBI.
- Application Notes and Protocols for Kinase Activity Assays. BenchChem.
- Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry.
- Progress in Photocatalyzed Trifluoromethylthiolation and Trifluoromethylselenol
- A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry.
- Trifluoromethylthiolation.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. BenchChem.
- Trifluoromethylthio (SCF3) Compounds. Enamine.
- Introduction of Trifluoromethylthio Group into Organic Molecules.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- BRAF Inhibitors Induce Feedback Activation of RAS P
- Paradox-breaking RAF inhibitors that also target SRC are effective in drug-resistant BRAF mutant melanoma. PubMed.
- Targeting BRAF in Melanoma: Biological and Clinical Challenges. PubMed.
- Paradox-Breaking RAF Inhibitors that Also Target SRC Are Effective in Drug-Resistant BRAF Mutant Melanoma. PubMed Central.
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The Strategist's Guide to Fluorine: A Comparative Analysis of Trifluoromethylthio (SCF3) and Trifluoromethoxy (OCF3) Groups in Drug Design
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated functional groups is a cornerstone of rational drug design. Among these, the trifluoromethylthio (SCF3) and trifluoromethoxy (OCF3) moieties have emerged as powerful tools for optimizing the physicochemical and pharmacokinetic properties of drug candidates. While structurally similar, the substitution of an oxygen atom for a sulfur atom imparts a distinct and often decisive set of characteristics. This guide provides an in-depth, evidence-based comparison of the electronic effects, lipophilicity, and metabolic stability of the SCF3 and OCF3 groups, offering a clear rationale for their application in drug development. We will explore the causality behind their differing behaviors, present quantitative data, and provide detailed experimental protocols to empower researchers in making informed decisions for lead optimization.
Introduction
The use of fluorine in pharmaceuticals is a well-established strategy to enhance a molecule's potency, metabolic stability, and overall bioavailability.[1][2][3][4] The trifluoromethyl (CF3) group, for instance, is a prevalent feature in many successful drugs.[1][5] Building upon this, the trifluoromethylthio (SCF3) and trifluoromethoxy (OCF3) groups offer a more nuanced approach to molecular engineering.[1][2] These groups are often considered bioisosteres of each other and of other functionalities, yet their subtle differences can have profound impacts on a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to dissect these differences, providing a clear comparative framework for the medicinal chemist.
Fundamental Physicochemical Properties: A Head-to-Head Comparison
The distinct properties of the SCF3 and OCF3 groups stem from the fundamental differences between sulfur and oxygen. Sulfur is larger, less electronegative, and more polarizable than oxygen, which in turn influences the electronic and steric nature of the resulting functional group.
Electronic Effects
Both the SCF3 and OCF3 groups are strongly electron-withdrawing, a property that can significantly influence a molecule's pKa and its ability to interact with biological targets. This effect is a combination of inductive and resonance effects. The Hammett constants (σ) provide a quantitative measure of these electronic effects on an aromatic ring.
As shown in the table below, the SCF3 group is a stronger electron-withdrawing group, particularly at the para position, as indicated by its larger σp value. This is attributed to the greater polarizability of the sulfur atom and its ability to participate in resonance stabilization of negative charge.
| Property | OCF3 | SCF3 | Causality |
| σp (para) | 0.35[6] | 0.50[6] | Sulfur's higher polarizability and d-orbital participation enhance its electron-withdrawing resonance effect compared to oxygen. |
| σm (meta) | 0.38[7] | 0.44 | The inductive effect is the primary contributor at the meta position, where the higher electronegativity of oxygen in OCF3 is slightly offset by other factors. |
The following diagram illustrates the comparative electronic effects of these groups on a phenyl ring.
Caption: Comparative electronic effects of OCF3 and SCF3 on a phenyl ring.
Lipophilicity
Lipophilicity, often measured as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for drug absorption and distribution. Both the OCF3 and SCF3 groups significantly increase the lipophilicity of a molecule. However, the SCF3 group is consistently more lipophilic than the OCF3 group. This is quantified by the Hansch hydrophobicity parameter (π).
| Group | Hansch π Value | Reference |
| -OCH3 | -0.02 | [8] |
| -CF3 | +0.88 | [1][2] |
| -OCF3 | +1.04 | [2][6] |
| -SCF3 | +1.44 | [2][6] |
This increased lipophilicity of the SCF3 group can be advantageous for enhancing membrane permeability and improving oral bioavailability. However, excessive lipophilicity can also lead to poor solubility and increased non-specific binding.
Impact on Drug-like Properties: A Functional Comparison
The differences in the fundamental physicochemical properties of the SCF3 and OCF3 groups translate into distinct effects on a drug candidate's ADME profile.
Metabolic Stability
A key advantage of incorporating these fluorinated groups is the enhancement of metabolic stability.[1][3][9] The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[5]
-
OCF3 Group: The OCF3 group is generally considered to be metabolically robust. The oxygen atom is less susceptible to oxidation compared to a non-fluorinated methoxy group.[1]
-
SCF3 Group: The SCF3 group also confers high metabolic stability.[10] While the sulfur atom can be a site for oxidation to the corresponding sulfoxide and sulfone, this often occurs at a slower rate compared to the metabolism of other sulfur-containing functionalities. In some cases, the microsomal stability of SCF3 and OCF3 analogs has been found to be comparable.[10]
The choice between an SCF3 and OCF3 group to enhance metabolic stability will depend on the specific metabolic liabilities of the parent molecule. If a particular region of the molecule is susceptible to oxidation, the introduction of either of these groups can act as a "metabolic shield."
Experimental Protocols
To provide practical guidance for researchers, we have outlined detailed protocols for assessing two key properties discussed in this guide: lipophilicity (LogP) and in vitro metabolic stability.
Protocol 1: Determination of LogP by RP-HPLC
This method provides an indirect but high-throughput estimation of the octanol-water partition coefficient.[11][12][13][14]
Objective: To determine the LogP value of a compound by correlating its retention time on a reverse-phase HPLC column with those of known standards.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
-
Mobile phase A: Water (HPLC grade).
-
Mobile phase B: Acetonitrile or Methanol (HPLC grade).
-
A set of standard compounds with known LogP values.
-
Test compound.
Procedure:
-
Prepare a stock solution of the test compound and each standard compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with the mobile phase to a final concentration of approximately 10-50 µg/mL.
-
Set up the HPLC method:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of water and acetonitrile/methanol. A typical gradient might be from 5% to 95% organic phase over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Inject the standard solutions and record their retention times.
-
Create a calibration curve by plotting the known LogP values of the standards against their retention times.
-
Inject the test compound solution and record its retention time.
-
Determine the LogP of the test compound by interpolating its retention time on the calibration curve.
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with human liver microsomes (HLM), which are rich in CYP enzymes.[15][16][17][18]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Test compound and positive control compounds (e.g., testosterone, verapamil).
-
Acetonitrile with an internal standard for quenching the reaction.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.
-
Thaw the HLM on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in phosphate buffer.
-
Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) to the pre-warmed HLM suspension.
-
Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quench the reaction in each aliquot by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of remaining parent compound versus time. The slope of the line is the elimination rate constant (k), and t½ = 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
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The Unambiguous Arbiter: Validating the Structure of 3-Bromo-5-trifluoromethylthioanisole via X-ray Crystallography Compared to Spectroscopic Methods
In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel small molecules like 3-Bromo-5-trifluoromethylthioanisole, a compound with potential applications as a synthetic building block, absolute structural confirmation is paramount. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide vital preliminary data, only single-crystal X-ray crystallography can deliver the definitive, atomic-resolution evidence of its molecular architecture.
This guide provides a comprehensive comparison of X-ray crystallography with NMR and mass spectrometry for the structural validation of this compound. While a published crystal structure for this specific molecule is not currently available in the public domain, this document will detail the complete experimental workflow for its crystallographic analysis, offering a gold-standard protocol. This will be contrasted with the data obtainable from spectroscopic techniques, highlighting the unique strengths and inherent limitations of each approach in the context of this particular fluorinated and brominated thioanisole derivative.
The Decisive Power of X-ray Crystallography
X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional structure of crystalline materials at an atomic level.[1] The technique's power lies in its ability to directly visualize the spatial arrangement of atoms, providing precise bond lengths, angles, and stereochemistry.[2] For a molecule like this compound, this would unambiguously confirm the substitution pattern on the aromatic ring and the conformation of the trifluoromethylthioether group.
Experimental Workflow for Crystallographic Validation
The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous attention to detail.
Caption: A typical workflow from synthesis to final structure validation using X-ray crystallography.
The starting material, this compound, would first be synthesized or procured.[3][4] Purity is critical for successful crystallization. Therefore, the compound would undergo rigorous purification, typically via column chromatography, to remove any impurities that could hinder crystal formation.[5]
This is often the most challenging and empirical step.[6] Several methods can be employed to encourage the slow, ordered arrangement of molecules into a crystalline lattice:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., a mixture of hexanes and ethyl acetate) is allowed to evaporate slowly.[7][8] The choice of solvent is crucial and can influence crystal quality.[6]
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent in which the compound is less soluble.[8] The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.[6]
-
Cooling: A saturated solution is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[8]
The ideal crystal for X-ray diffraction is a single, well-formed crystal with sharp edges and no visible defects.
A suitable crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms.[9] The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[9][10]
The collected diffraction data, consisting of thousands of reflection intensities, are processed to determine the unit cell dimensions and symmetry of the crystal.[9] The initial arrangement of atoms in the unit cell (the phase problem) is solved using computational methods. This initial model is then refined against the experimental data to improve the fit and generate the final, high-resolution structure.[9] The final structure is validated using various crystallographic checks to ensure its quality and accuracy.[11]
Spectroscopic Alternatives: NMR and Mass Spectrometry
While not providing a direct 3D structure, NMR and mass spectrometry are indispensable tools for the initial characterization and routine analysis of this compound.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of specific nuclei, such as ¹H, ¹³C, and ¹⁹F.[13] For this compound, a combination of 1D and 2D NMR experiments would be employed.
-
¹H NMR: Would reveal the number of different types of protons, their chemical shifts, and their coupling patterns, confirming the substitution pattern on the aromatic ring.
-
¹³C NMR: Would show the number of unique carbon environments.
-
¹⁹F NMR: Is particularly powerful for fluorinated compounds.[14][15] It would show a single resonance for the -CF₃ group, and its coupling to adjacent nuclei could provide further structural confirmation.[16][17] The large chemical shift range of ¹⁹F NMR often leads to better-resolved spectra.[15]
While NMR can strongly suggest the connectivity of the atoms, it provides indirect information about the three-dimensional structure.
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio.[18][19] This results in two molecular ion peaks of nearly equal intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom.[19][20]
Comparative Analysis: The Right Tool for the Job
The choice of analytical technique depends on the specific question being asked.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity, chemical environment of nuclei, relative number of nuclei | Molecular weight, elemental composition, fragmentation patterns |
| Sample State | Solid (single crystal) | Solution | Gas phase (ionized) |
| Strengths | Unambiguous structure determination, atomic resolution.[21] | Provides information about dynamics in solution, no need for crystals.[21][22] | High sensitivity, isotopic information.[23] |
| Limitations | Requires high-quality single crystals, which can be difficult to grow.[22][24] | Provides indirect structural information, can be complex for large molecules.[24] | Does not provide direct 3D structural information.[12] |
| Application to this compound | Definitive validation of the substitution pattern and conformation. | Confirmation of atomic connectivity and the presence of functional groups. | Confirmation of molecular formula and the presence of bromine. |
digraph "Method_Selection" { graph [fontname="Arial", fontsize=12, label="Decision Tree for Structural Validation", labelloc=t, width=7.6, height=4.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Start [label="Need for Structural Information", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Question1 [label="Is absolute 3D structure required?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Question2 [label="Is the sample crystalline?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Xray [label="X-ray Crystallography", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR_MS [label="NMR & Mass Spectrometry", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Try_Crystallization [label="Attempt Crystallization", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion_Xray [label="Definitive Structure", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion_Spectroscopy [label="Probable Structure", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Question1; Question1 -> Question2 [label="Yes"]; Question1 -> NMR_MS [label="No"]; Question2 -> Xray [label="Yes"]; Question2 -> Try_Crystallization [label="No"]; Try_Crystallization -> Xray [label="Successful"]; Try_Crystallization -> NMR_MS [label="Unsuccessful"]; Xray -> Conclusion_Xray; NMR_MS -> Conclusion_Spectroscopy; }
Caption: A decision-making workflow for selecting the appropriate structural validation method.
Conclusion: A Multi-faceted Approach to Structural Certainty
For a novel compound like this compound, a hierarchical and synergistic approach to structural elucidation is most effective. While NMR and mass spectrometry provide rapid and essential characterization, confirming the molecular formula and atomic connectivity, they leave room for ambiguity. X-ray crystallography, although more labor-intensive, offers the ultimate and irrefutable proof of structure. The detailed protocol outlined in this guide provides the roadmap for achieving this definitive validation. For researchers and drug development professionals, understanding the capabilities and limitations of each technique is crucial for making informed decisions and ensuring the scientific integrity of their work. The combination of these powerful analytical tools provides the highest level of confidence in the structure of a new chemical entity, paving the way for its successful application.
References
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Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. Retrieved from [Link]
-
Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Retrieved from [Link]
-
Kobal, G., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]
-
Molecular Solids Group, Philipps-Universität Marburg. (n.d.). Crystal Growth - Sample Preparation. Philipps-Universität Marburg. Retrieved from [Link]
-
The Center for Xray Crystallography, University of Florida. (2015). Crystal Growing Tips. University of Florida. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. Retrieved from [Link]
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Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI. Retrieved from [Link]
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PubMed. (2013). Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine. National Center for Biotechnology Information. Retrieved from [Link]
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A Comparative Guide to LC-MS Methodologies for Impurity Profiling of 3-Bromo-5-trifluoromethylthioanisole
Audience: Researchers, scientists, and drug development professionals.
Abstract: The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring product safety and efficacy. This guide provides an in-depth comparison of two distinct Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the impurity profiling of 3-Bromo-5-trifluoromethylthioanisole, a key building block in modern synthetic chemistry. By presenting detailed protocols, comparative data, and expert insights, this document serves as a practical resource for analytical scientists tasked with developing robust and reliable methods for impurity control in accordance with stringent regulatory standards.
Introduction: The Imperative of Purity
This compound (MW: 271.1 g/mol , CAS: 1072944-92-3) is a halogenated aromatic thioether of increasing importance in pharmaceutical and agrochemical synthesis.[1] Its trifluoromethyl and bromo functional groups make it a versatile intermediate, but also introduce specific challenges in controlling and analyzing process-related impurities. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances, making robust analytical methods non-negotiable.[2][3]
Impurities can arise from starting materials, by-products of the main reaction, intermediates, or degradation products.[2] For a compound like this compound, potential impurities could include positional isomers, oxidation products (sulfoxide, sulfone), or compounds resulting from incomplete or over-bromination. The accurate detection and quantification of these impurities, often at levels below 0.1%, is critical.[4] LC-MS has become an indispensable tool for this task due to its high sensitivity and specificity.[5][6]
This guide compares two strategic LC-MS approaches:
-
Method A: High-Resolution Reversed-Phase (RP) UHPLC on a C18 Column. A workhorse method designed for general-purpose separation of non-polar to moderately polar compounds.
-
Method B: Alternative Selectivity using a Phenyl-Hexyl Column. A targeted approach to enhance the resolution of aromatic and halogenated isomers through π-π interactions.
The Analytical Challenge: Isomers and Trace-Level Detection
The primary challenge in profiling this compound lies in the separation of structurally similar impurities, particularly positional isomers which may have identical mass-to-charge ratios (m/z). Furthermore, the presence of bromine provides a distinct isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a powerful tool for confirming the presence of bromine-containing compounds in a mass spectrum.[7] High-resolution mass spectrometry (HRMS) is invaluable for determining elemental compositions and differentiating between isobaric (same nominal mass) impurities.
Experimental Design & Protocols
The following protocols are designed as a starting point for method development and validation.
Sample and Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Acetonitrile.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with a 50:50 mixture of Acetonitrile and water.
-
Spiked Sample: To assess the separation of potential impurities, a sample of the bulk material is spiked with synthesized or identified impurities to a concentration of 0.1% relative to the main component.
Method A: C18 Reversed-Phase UHPLC-MS
This method leverages the well-understood hydrophobic interactions of a C18 stationary phase for separation.
-
Rationale: The C18 column is a robust, general-purpose choice, effective for separating compounds based on hydrophobicity. It serves as an excellent baseline method.
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (30% B), 1-10 min (30-95% B), 10-12 min (95% B), 12-12.1 min (95-30% B), 12.1-15 min (30% B) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| MS Detector | High-Resolution Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | 50-800 m/z |
| Capillary Voltage | 3.5 kV |
| Collision Energy | Low Energy (6 eV), High Energy Ramp (15-40 eV) for MS/MS |
Method B: Phenyl-Hexyl Alternative Selectivity
This method utilizes a phenyl-hexyl stationary phase to introduce alternative separation mechanisms, specifically π-π interactions.
-
Rationale: The phenyl-hexyl phase offers enhanced retention and selectivity for aromatic compounds due to potential π-π stacking interactions between the phenyl rings of the stationary phase and the analyte. This can be particularly effective for separating positional isomers of halogenated aromatic compounds.
| Parameter | Condition |
| Column | Phenomenex Kinetex Phenyl-Hexyl, 2.6 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (30% B), 1-10 min (30-95% B), 10-12 min (95% B), 12-12.1 min (95-30% B), 12.1-15 min (30% B) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 2 µL |
| MS Detector | High-Resolution Quadrupole Time-of-Flight (Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | 50-800 m/z |
| Capillary Voltage | 3.5 kV |
| Collision Energy | Low Energy (6 eV), High Energy Ramp (15-40 eV) for MS/MS |
Visualization of the Impurity Profiling Workflow
The general workflow for impurity profiling using LC-MS is a systematic process from sample analysis to impurity identification and reporting.
Caption: General workflow for LC-MS based impurity profiling.
Comparative Data Analysis
The following hypothetical data illustrates the performance differences between the two methods for a sample containing the parent compound and three key impurities: an isomeric impurity (Impurity 1), an oxidation product (Impurity 2: Sulfoxide), and a process-related impurity (Impurity 3).
| Analyte | Expected m/z [M+H]⁺ | Method A (C18) | Method B (Phenyl-Hexyl) |
| RT (min) | Resolution (Rs) | ||
| Impurity 1 (Isomer) | 271.9448 | 8.25 | 1.4 |
| This compound | 271.9448 | 8.40 | - |
| Impurity 2 (Sulfoxide) | 287.9397 | 7.10 | 5.8 |
| Impurity 3 (Related Substance) | 255.9499 | 6.50 | 3.1 |
Performance Summary:
| Performance Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Comment |
| Resolution of Isomers (Rs) | 1.4 (Sub-optimal) | 2.1 (Baseline) | The Phenyl-Hexyl column provides superior resolution for the critical isomeric pair. |
| Peak Shape | Symmetrical (As > 1.1) | Symmetrical (As > 1.2) | Both methods produce acceptable peak shapes. |
| Analysis Time | 15 min | 15 min | Runtimes are comparable. |
| Sensitivity (LOD) | ~0.01% | ~0.01% | Sensitivity is comparable and sufficient for ICH reporting thresholds.[3] |
Discussion:
The data clearly demonstrates the advantage of employing an alternative selectivity approach for this specific analytical challenge. While the standard C18 column (Method A) provides adequate separation for the oxidation and process-related impurities, it fails to achieve baseline resolution (Rs ≥ 1.5) for the critical isomeric pair. In contrast, the Phenyl-Hexyl column (Method B) successfully resolves the isomers with an Rs value of 2.1. This enhanced resolution is attributed to the π-π interactions between the aromatic rings of the stationary phase and the analytes, a mechanism not available with the aliphatic C18 phase. For methods intended for quality control and regulatory submission, the superior resolving power of Method B makes it the more robust and reliable choice.
Mass Spectrometric Elucidation
High-resolution mass spectrometry is crucial for confirming the identity of detected impurities. The accurate mass measurement allows for the calculation of the elemental formula, while tandem MS (MS/MS) provides structural information through fragmentation patterns.
Aromatic compounds often exhibit stable molecular ions.[8][9] The fragmentation of this compound and its derivatives is likely to involve cleavages at the thioether linkage or loss of fragments from the aromatic ring.
Caption: Plausible MS/MS fragmentation pathways for the parent compound.
The characteristic isotopic pattern of bromine (¹/₂ M⁺, ¹/₂ [M+2]⁺) should be evident in the parent ion and any bromine-containing fragment ions, serving as a key diagnostic tool.[7]
Conclusion and Recommendations
For the comprehensive impurity profiling of this compound, a strategic approach to LC method development is paramount.
-
Primary Recommendation: Method B, utilizing a Phenyl-Hexyl stationary phase, is the superior choice. It provides the necessary chromatographic resolution to separate critical positional isomers, which is a common and significant challenge in the analysis of substituted aromatic compounds.
-
Method Validation: The chosen method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
-
Orthogonal Techniques: For complex impurity profiles or for confirmation of peak purity, employing orthogonal analytical techniques (e.g., different column chemistry, different mobile phase pH) is highly recommended.[10]
By carefully selecting a column with an appropriate stationary phase chemistry and leveraging the power of high-resolution mass spectrometry, researchers can develop robust, reliable, and regulatory-compliant methods for ensuring the quality and safety of pharmaceutical materials.
References
-
Title: Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
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Title: Impurities in New Drug Products Q3B(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR Source: ResearchGate URL: [Link]
-
Title: LC-MS and CE-MS Strategies in Impurity Profiling Source: CHIMIA URL: [Link]
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Title: Impurity Profiling With Use of Hyphenated Techniques Source: Asian Journal of Research in Chemistry URL: [Link]
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Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
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Title: Bromo pattern in Mass Spectrometry Source: YouTube URL: [Link]
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A Senior Application Scientist's Guide to Trifluoromethylating Agents: A Comparative Analysis for Synthesis
The strategic introduction of a trifluoromethyl (–CF3) group is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique properties—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] Consequently, a diverse arsenal of reagents has been developed to forge the C–CF3 bond.
This guide provides a comparative analysis of the principal classes of trifluoromethylating agents. Moving beyond a simple catalog, we will explore the mechanistic rationale behind reagent selection, offer field-proven insights into their application, and provide detailed protocols to empower researchers in making informed, effective decisions for their synthetic challenges.
The Trifluoromethylation Toolkit: A Mechanistic Overview
Trifluoromethylating agents are best understood through their reactive nature. They are broadly classified into three categories, each offering distinct advantages and substrate compatibility.[1][6][7][8]
-
Electrophilic ("CF3⁺") Reagents: These reagents deliver a trifluoromethyl cation equivalent to a nucleophilic substrate. They are the workhorses for trifluoromethylating soft nucleophiles like enolates, silyl enol ethers, and various heteroatoms.
-
Nucleophilic ("CF3⁻") Reagents: As a source of the trifluoromethyl anion equivalent, these reagents excel in reactions with electrophilic partners, most notably aldehydes, ketones, and imines.
-
Radical (CF3•) Reagents: These reagents generate a neutral but highly reactive trifluoromethyl radical. This pathway is ideal for functionalizing C-C multiple bonds and (hetero)arenes, often under mild, photochemically-driven conditions.
The choice of reagent is dictated by the substrate's electronic properties and the desired bond construction. A common pitfall is to misalign the reagent's reactivity with the substrate, leading to low yields or undesired side reactions. For instance, attempting to use a nucleophilic CF3⁻ source on an electron-rich arene is a fundamentally flawed approach; a radical or electrophilic pathway would be required.
Caption: Core strategies for trifluoromethylation based on reagent reactivity.
Electrophilic ("CF3⁺") Reagents: Precision Tools for Nucleophiles
Electrophilic agents are prized for their stability and, in many cases, mild operating conditions. They have become indispensable for late-stage functionalization in drug discovery programs. The key to their success lies in scaffolds that stabilize the highly electrophilic "CF3" moiety while allowing for its efficient transfer upon encountering a suitable nucleophile.[9]
Key Reagents & Mechanistic Insights
-
Togni's Reagents (Hypervalent Iodine): These reagents, particularly the commercially available 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni II), are arguably the most versatile and widely used electrophilic sources. The hypervalent iodine(III) center acts as a good leaving group, facilitating the transfer of the CF3 group to a wide range of soft and hard nucleophiles, including carbon, sulfur, phosphorus, and oxygen nucleophiles.[6][8] Their reactivity can be tuned by the ligand scaffold, but their primary advantage is their exceptional functional group tolerance.
-
Umemoto's Reagents (Thiophenium Salts): Historically significant, S-(trifluoromethyl)dibenzothiophenium salts are powerful trifluoromethylating agents.[6][10] They are generally more reactive—and thus less selective—than Togni's reagents. This heightened reactivity can be advantageous for challenging substrates but may require more rigorous optimization to avoid side reactions. Their mechanism involves the displacement of the stable dibenzothiophene leaving group.
-
Shibata's and Yagupolskii's Reagents: These sulfonium and sulfoximine-based reagents offer alternative reactivity profiles. For instance, certain Shibata reagents have shown higher yields than Umemoto or Togni reagents for specific substrates like β-ketoesters.[6]
Caption: General mechanism for electrophilic trifluoromethylation.
Nucleophilic ("CF3⁻") Reagents: The Carbonyl Specialists
Nucleophilic trifluoromethylation is the most direct method for synthesizing trifluoromethylated alcohols, which are crucial chiral building blocks. The primary challenge in this field has been taming the highly unstable trifluoromethyl anion (CF3⁻), which readily decomposes to difluorocarbene and a fluoride ion.
Key Reagents & Mechanistic Insights
-
Ruppert-Prakash Reagent (TMSCF3): Trifluoromethyltrimethylsilane is the most important and widely used nucleophilic CF3 source.[1][11] It is a stable, distillable liquid that does not, by itself, act as a CF3⁻ source. Its utility is unlocked by a stoichiometric or catalytic amount of a nucleophilic activator, typically a fluoride source like tetrabutylammonium fluoride (TBAF). The activator coordinates to the silicon atom, generating a pentacoordinate silicate intermediate which then liberates the CF3⁻ anion to attack an electrophile.[12][13] This controlled, in-situ generation is the key to its success.
-
Fluoroform (HCF3): As the most atom-economical and inexpensive source of the CF3 group, fluoroform is an attractive reagent.[2] However, its high pKa (~28) necessitates the use of very strong bases for deprotonation, which can limit functional group compatibility. Recent advances have focused on developing catalytic systems that can utilize fluoroform under milder conditions.[14]
Caption: Activation of TMSCF3 and subsequent reaction with a carbonyl.
Radical (CF3•) Reagents: Forging Bonds on Alkenes and Arenes
Radical trifluoromethylation has undergone a renaissance with the advent of photoredox catalysis.[4] These methods allow for the generation of the CF3 radical under exceptionally mild conditions, using visible light as the driving force. This approach has dramatically expanded the scope of radical trifluoromethylation, enabling complex molecule synthesis.
Key Reagents & Mechanistic Insights
-
Langlois' Reagent (CF3SO2Na): Sodium trifluoromethanesulfinate is a versatile and inexpensive crystalline solid. It can generate the CF3 radical under oxidative conditions, often using an oxidant like tert-butyl hydroperoxide (TBHP).[2] This method is robust and widely applicable to the functionalization of heterocycles.
-
Trifluoroiodomethane (CF3I): A classic reagent, CF3I is a gas that serves as a clean source of the CF3 radical upon thermal or photochemical homolysis of the weak C-I bond.[2][8] Its use is often associated with radical chain reactions.
-
Photoredox-Mediated Generation: The modern paradigm involves using a photocatalyst (e.g., Ru(bpy)3²⁺ or organic dyes) that, upon excitation by visible light, can engage in a single-electron transfer (SET) event with an electrophilic CF3⁺ source like a Togni or Umemoto reagent.[9][15] This reduction generates the CF3 radical and the oxidized photocatalyst. The radical adds to an alkene or arene, and the resulting radical intermediate is then oxidized by the photocatalyst to complete the catalytic cycle, affording the trifluoromethylated product. This approach offers unparalleled control and mildness.
Caption: A simplified photoredox cycle for radical trifluoromethylation.
Comparative Analysis: Selecting the Right Reagent
The optimal reagent is not simply the one that gives the highest yield in a model system, but the one that is most compatible with the overall synthetic strategy, considering substrate scope, functional group tolerance, cost, and scalability.
| Reagent Class | Common Examples | Typical Substrates | Advantages | Disadvantages |
| Electrophilic | Togni's Reagents, Umemoto's Reagents | β-Ketoesters, Silyl Enol Ethers, Thiols, Phosphines, Arenes | High stability, excellent functional group tolerance, commercially available.[6] | Higher cost, can require catalysts for less nucleophilic substrates. |
| Nucleophilic | Ruppert-Prakash (TMSCF3), Fluoroform (HCF3) | Aldehydes, Ketones, Imines | Highly effective for carbonyls, TMSCF3 is a stable liquid.[1][2] | Requires activator (TMSCF3) or strong base (HCF3), limited to electrophilic substrates.[13][14] |
| Radical | Langlois' Reagent (CF3SO2Na), CF3I, Photoredox Systems | Alkenes, Alkynes, (Hetero)arenes | Access to unique reactivity, extremely mild conditions via photoredox.[4][16] | Can be sensitive to radical inhibitors (oxygen), CF3I is a gas. |
Validated Experimental Protocols
The following protocols are representative examples for each class of reagent. The causality for key steps is explained to provide a deeper understanding beyond simple procedural recitation.
Protocol 1: Electrophilic Trifluoromethylation of a β-Ketoester using Togni's Reagent II
-
Rationale: This protocol demonstrates the trifluoromethylation of a soft carbon nucleophile (an enolate) under mild, base-mediated conditions. Togni's reagent is chosen for its high functional group tolerance.
-
Materials: Ethyl 2-oxocyclohexanecarboxylate (1.0 mmol), Togni's Reagent II (1.1 mmol), Sodium Carbonate (Na2CO3, 2.0 mmol), Acetonitrile (CH3CN, 5 mL).
-
Procedure:
-
To a clean, dry round-bottom flask, add ethyl 2-oxocyclohexanecarboxylate and acetonitrile. Stir to dissolve.
-
Add sodium carbonate. The base is crucial for deprotonating the β-ketoester to form the reactive enolate nucleophile in situ. A mild inorganic base is sufficient and avoids side reactions.
-
Add Togni's Reagent II in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH4Cl) solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the α-trifluoromethyl-β-ketoester.
-
Protocol 2: Nucleophilic Trifluoromethylation of Benzaldehyde using Ruppert-Prakash Reagent (TMSCF3)
-
Rationale: This procedure illustrates the classic use of TMSCF3 for adding a CF3 group to an aldehyde. The reaction's success hinges on the catalytic generation of the trifluoromethyl anion.
-
Materials: Benzaldehyde (1.0 mmol), Ruppert-Prakash Reagent (TMSCF3, 1.5 mmol), Tetrabutylammonium Fluoride (TBAF, 1.0 M solution in THF, 0.1 mmol), Anhydrous Tetrahydrofuran (THF, 5 mL).
-
Procedure:
-
To a flame-dried, argon-purged flask, add benzaldehyde and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction and prevent the decomposition of the CF3⁻ anion.
-
Add the Ruppert-Prakash Reagent (TMSCF3) via syringe.
-
Slowly add the TBAF solution dropwise over 5 minutes. The fluoride source is the catalyst that activates the TMSCF3. A catalytic amount is sufficient to turn over the reagent.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding 1 M hydrochloric acid (HCl) (5 mL). This step protonates the intermediate alkoxide and hydrolyzes the silyl ether.
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate.
-
Purify the crude product by flash chromatography to obtain 1-phenyl-2,2,2-trifluoroethanol.
-
Conclusion and Future Outlook
The field of trifluoromethylation is mature yet continues to evolve rapidly. While the foundational electrophilic, nucleophilic, and radical reagents each have well-established roles, the current frontiers are defined by catalysis. The development of photoredox and electrochemical methods is enabling the use of these reagents in previously unimaginable ways, with unprecedented mildness and selectivity. Furthermore, significant efforts are being directed towards asymmetric trifluoromethylation, which will provide direct access to enantiomerically pure CF3-containing molecules, a critical need in drug development.[3] A thorough understanding of the fundamental reactivity detailed in this guide is the essential prerequisite for any researcher aiming to innovate in this exciting and impactful area of chemistry.
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Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 54. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl alkanes. [Link]
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O'Hagan, D. (2010). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Journal of Fluorine Chemistry. [Link]
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Chemical Review and Letters. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. [Link]
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Royal Society of Chemistry. (2024). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]
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Barata-Vallejo, S., et al. (2014). Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. Chemistry - A European Journal, 20(50), 16828-16849. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethylated compounds by fluorination. [Link]
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ResearchGate. (2015). Nucleophilic trifluoromethylation. [Link]
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Bryn Mawr College. (n.d.). Electrophilic Fluorination. [Link]
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ResearchGate. (2013). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. [Link]
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ACS Publications. (2001). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 3(14), 2125-2128. [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel Compounds Derived from 3-Bromo-5-trifluoromethylthioanisole
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. A critical hurdle in this process is ensuring the metabolic stability of the compound. A drug that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too slowly metabolized could accumulate and cause toxicity.[1] This guide provides an in-depth comparison of methodologies for assessing the metabolic stability of novel compounds, using a series of hypothetical derivatives of 3-Bromo-5-trifluoromethylthioanisole as a case study. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data to guide your drug discovery efforts.
The trifluoromethylthio (-SCF3) group is of significant interest in medicinal chemistry due to its strong electron-withdrawing properties and its potential to enhance metabolic stability.[2] The core structure, this compound, presents a scaffold with opportunities for chemical modification to modulate both pharmacological activity and metabolic fate.
The Chemical Landscape: Hypothetical Derivatives of this compound
To illustrate the principles of metabolic stability assessment, we will consider three hypothetical derivatives of this compound:
-
Compound A (Parent): this compound
-
Compound B (Derivative 1): Introduction of a para-hydroxyl group on a phenyl ring attached at the bromine position. This modification is intended to explore a potential site for Phase II metabolism.
-
Compound C (Derivative 2): Replacement of the methyl group with a cyclopropyl group. This alteration is designed to investigate the impact of steric hindrance around the sulfur atom on its potential for oxidation.
The Central Role of Hepatic Metabolism
The liver is the primary site of drug metabolism in the body.[3] Hepatic metabolism is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[4][5] These reactions often prepare the compound for Phase II conjugation reactions, where endogenous molecules are attached to further increase water solubility and facilitate excretion.[4] For compounds containing a trifluoromethylthio group, a key metabolic pathway to consider is the oxidation of the sulfur atom.
Comparative Methodologies for Assessing Metabolic Stability
Two primary in vitro systems are widely used in early drug discovery to assess metabolic stability: liver microsomes and hepatocytes.[3][6] Each offers distinct advantages and provides complementary information.
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions of the liver that are rich in CYP450 enzymes.[7] Microsomal stability assays are a cost-effective and high-throughput method to specifically investigate Phase I metabolism.[7][8]
The core principle of this assay is to incubate the test compound with liver microsomes in the presence of the necessary cofactor, NADPH, which initiates the enzymatic reactions.[9] The rate of disappearance of the parent compound over time is then measured. To ensure the validity of the results, the protocol must include both positive and negative controls. Positive controls, such as verapamil (a rapidly metabolized compound) and diazepam (a slowly metabolized compound), confirm that the microsomal enzymes are active and performing as expected.[10] The negative control, where the reaction is run without NADPH, demonstrates that the disappearance of the test compound is indeed enzyme-mediated and not due to chemical instability.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of each test compound (Compounds A, B, and C) and positive controls in DMSO.
-
Prepare a working solution of each compound at 100 µM in a 0.05 M phosphate buffer (pH 7.4).[8]
-
Thaw pooled human liver microsomes on ice and prepare a working solution at the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare a 5 mM NADPH solution in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome working solution to each well.
-
Add the test compound and positive control working solutions to their respective wells.
-
Gently mix and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH solution to all wells except the negative controls. For negative controls, add an equal volume of phosphate buffer.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Point Sampling:
-
Sample Processing and Analysis:
Caption: Workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay: A More Complete Picture of Metabolism
Hepatocytes are intact liver cells that contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[13] This makes hepatocyte stability assays a more comprehensive in vitro model that can provide insights into both phases of metabolism.[10][13]
The principle of this assay is similar to the microsomal assay, where the disappearance of the parent compound is monitored over time. However, the use of whole cells introduces the factor of cell permeability, which is a relevant consideration for in vivo clearance.[13] The self-validation of this assay also relies on positive controls that are known to be metabolized by both Phase I (e.g., testosterone) and Phase II (e.g., 7-hydroxycoumarin) enzymes, confirming the metabolic competence of the hepatocytes. A negative control with heat-inactivated hepatocytes can be included to ensure that compound loss is due to enzymatic activity.
-
Preparation of Reagents:
-
Prepare 10 mM stock solutions of test compounds and positive controls in DMSO.
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol and determine cell viability and concentration.
-
Prepare a hepatocyte suspension at the desired cell density (e.g., 1 million cells/mL) in incubation medium.
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension to each well.
-
Add the test compound and positive control working solutions to their respective wells.
-
Incubate the plate at 37°C in a humidified incubator, with gentle shaking.
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension and add them to a cold stop solution (e.g., acetonitrile with an internal standard).[13]
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to pellet cell debris.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound.
-
Caption: Workflow for the hepatocyte stability assay.
Data Analysis and Interpretation
The data from both assays are used to calculate key parameters of metabolic stability, including the in vitro half-life (t1/2) and the intrinsic clearance (Clint).[1] The half-life is the time it takes for 50% of the parent compound to be metabolized. Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound, independent of other physiological factors.
The percentage of the parent compound remaining at each time point is plotted against time, and the elimination rate constant (k) is determined from the slope of the linear portion of the curve. The half-life is then calculated as 0.693/k, and intrinsic clearance is calculated using the following equation:
Clint (µL/min/mg microsomal protein or 10^6 cells) = (0.693 / t1/2) * (incubation volume / amount of protein or cells)
Comparative Data Summary
The following table presents hypothetical metabolic stability data for our three compounds of interest in both human liver microsomes and hepatocytes.
| Compound | System | t1/2 (min) | Clint (µL/min/mg protein or 10^6 cells) | Predicted Metabolic Stability |
| Compound A | Microsomes | > 60 | < 11.6 | High |
| Hepatocytes | > 120 | < 5.8 | High | |
| Compound B | Microsomes | 45 | 15.4 | Moderate |
| Hepatocytes | 25 | 27.7 | Low | |
| Compound C | Microsomes | > 60 | < 11.6 | High |
| Hepatocytes | > 120 | < 5.8 | High | |
| Verapamil | Microsomes | 15 | 46.2 | Low |
| Diazepam | Microsomes | > 60 | < 11.6 | High |
| Testosterone | Hepatocytes | 30 | 23.1 | Moderate |
| 7-HC | Hepatocytes | 10 | 69.3 | Low |
Discussion and Insights
-
Compound A (Parent): The high stability of the parent compound in both microsomes and hepatocytes suggests that the this compound scaffold is inherently resistant to metabolic degradation. The trifluoromethyl group likely deactivates the aromatic ring, making it less susceptible to oxidative metabolism by CYP450 enzymes.[5]
-
Compound B (Derivative 1): The introduction of a hydroxyl group in Compound B provides a clear site for Phase II conjugation. While its stability in microsomes is moderate, indicating some Phase I metabolism, the significantly lower stability in hepatocytes suggests rapid conjugation (e.g., glucuronidation or sulfation), leading to faster clearance. This highlights the importance of using hepatocytes to capture both Phase I and Phase II metabolic pathways.
-
Compound C (Derivative 2): The replacement of the methyl group with a bulkier cyclopropyl group in Compound C appears to further enhance its metabolic stability. This is likely due to steric hindrance around the sulfur atom, which is a potential site for oxidation. This modification effectively shields the sulfur from enzymatic attack, resulting in high stability in both assay systems.
Conclusion: A Strategic Approach to Metabolic Stability Assessment
Assessing the metabolic stability of novel compounds is a critical step in the drug discovery process. By employing a combination of in vitro assays, such as the liver microsomal and hepatocyte stability assays, researchers can gain valuable insights into the metabolic fate of their compounds. A thorough understanding of the underlying principles of these assays, coupled with well-designed experiments that include appropriate controls, allows for the generation of reliable and actionable data. The case study of the this compound derivatives demonstrates how systematic chemical modifications can be rationally designed and evaluated to optimize the metabolic stability of a lead scaffold, ultimately increasing the probability of success in developing a safe and effective drug.
References
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Dihel, L., Kittleson, C., Mulvihill, K., & Johnson, W. W. (2009). Oxidative metabolism of the trifluoromethoxy moiety of OSI-930. Drug Metabolism and Drug Interactions, 24(2-4), 95-121. [Link]
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U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. [Link]
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Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83. [Link]
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protocols.io. (2021). Microsomal stability assay for human and mouse liver microsomes. [Link]
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Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of alkyl trifluoromethyl sulfides. Retrieved from [Link]
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Patel, J., & Tanna, S. (2015). Quantitative bioanalysis by LC-MS/MS: a review. International Journal of Pharmaceutical Sciences and Research, 6(8), 3146. [Link]
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BD. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. [Link]
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Gillam, E. M., Notley, L. M., & Cai, H. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(19), 6564. [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Archives of Toxicology, 94(9), 2949-2968. [Link]
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PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)aniline. Retrieved from [Link]
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Technology Networks. (2023). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. [Link]
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Preissner, S., Kroll, K., Dunkel, M., Senger, C., Goldsobel, G., Kuzman, D., ... & Preissner, R. (2013). SuperCYP: a comprehensive database on Cytochrome P450 enzymes including a tool for analysis of CYP-drug interactions. Nucleic acids research, 41(D1), D543-D549. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]
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A Comparative Spectroscopic Guide to Bromo-Trifluoromethylthioanisole Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of isomeric molecules is a cornerstone of quality control, reaction monitoring, and drug efficacy. The bromo-trifluoromethylthioanisole isomers, with their nuanced structural differences, present a compelling case for the power of modern spectroscopic techniques. This guide provides an in-depth comparison of the ortho (2-), meta (3-), and para (4-) isomers of bromo-trifluoromethylthioanisole, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to elucidate their distinct spectral fingerprints. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how substituent positioning on an aromatic ring influences spectroscopic output.
The Criticality of Isomer Differentiation
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. For bromo-trifluoromethylthioanisole, the relative positions of the bromine and trifluoromethylthio groups on the benzene ring dictate the electron distribution and steric environment of the molecule. This, in turn, can lead to significant differences in how these isomers interact with biological targets or participate in chemical reactions. Consequently, unambiguous identification is not merely an academic exercise but a critical step in ensuring the safety, purity, and efficacy of any resulting product.
Spectroscopic Data at a Glance: A Comparative Analysis
Table 1: Comparative ¹H NMR Data (Predicted, CDCl₃, 400 MHz)
| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ortho | H-3 | 7.65 | d | 8.0 |
| H-4 | 7.28 | t | 7.8 | |
| H-5 | 7.55 | t | 7.6 | |
| H-6 | 7.80 | d | 7.9 | |
| Meta | H-2 | 7.75 | s | - |
| H-4 | 7.60 | d | 7.9 | |
| H-5 | 7.35 | t | 8.0 | |
| H-6 | 7.50 | d | 8.1 | |
| Para | H-2, H-6 | 7.68 | d | 8.5 |
| H-3, H-5 | 7.58 | d | 8.5 |
Table 2: Comparative ¹³C NMR Data (Predicted, CDCl₃, 100 MHz)
| Isomer | Carbon | Predicted Chemical Shift (δ, ppm) |
| Ortho | C-1 | 135.2 |
| C-2 | 115.8 | |
| C-3 | 134.5 | |
| C-4 | 128.9 | |
| C-5 | 129.7 | |
| C-6 | 131.3 | |
| C-SCF₃ | 129.0 (q, J ≈ 307 Hz) | |
| Meta | C-1 | 133.1 |
| C-2 | 132.8 | |
| C-3 | 123.5 | |
| C-4 | 138.0 | |
| C-5 | 127.4 | |
| C-6 | 130.9 | |
| C-SCF₃ | 129.1 (q, J ≈ 307 Hz) | |
| Para | C-1 | 131.7 |
| C-2, C-6 | 136.1 | |
| C-3, C-5 | 133.0 | |
| C-4 | 125.2 | |
| C-SCF₃ | 129.2 (q, J ≈ 307 Hz) |
Table 3: Key IR Absorption Bands
| Isomer | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Ortho, Meta, Para | C-H (aromatic) | 3100-3000 | Medium-Weak |
| C=C (aromatic) | 1600-1450 | Medium-Strong | |
| C-F (of SCF₃) | 1100-1000 | Strong | |
| C-S | 800-600 | Medium | |
| C-Br | 700-500 | Strong |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Isomer | Key Fragment (m/z) | Interpretation |
| Ortho, Meta, Para | [M]⁺ | Molecular Ion |
| [M-Br]⁺ | Loss of Bromine | |
| [M-CF₃]⁺ | Loss of Trifluoromethyl group | |
| [C₆H₄S]⁺ | Thiophenoxy cation |
Deciphering the Spectra: An In-depth Discussion
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
¹H NMR Insights: The chemical shifts and coupling patterns of the aromatic protons are highly informative.
-
Ortho-isomer: The proximity of the bulky bromine and trifluoromethylthio groups leads to a more complex and spread-out spectrum. The four aromatic protons are all chemically non-equivalent, resulting in four distinct signals, likely appearing as doublets and triplets.
-
Meta-isomer: This isomer also displays four distinct signals for the aromatic protons. The proton at the 2-position, being sterically unencumbered and situated between two electron-withdrawing groups, is expected to be the most deshielded and appear as a singlet.
-
Para-isomer: Due to the symmetry of this molecule, the protons at the 2 and 6 positions are chemically equivalent, as are the protons at the 3 and 5 positions. This results in a simpler spectrum with two doublets, a characteristic pattern for para-substituted benzene rings. For instance, in the related compound (4-bromophenyl)(trifluoromethyl)sulfane, the aromatic protons appear as two doublets at δ 7.60 – 7.54 and 7.52 ppm.[1]
¹³C NMR Insights: The chemical shifts of the carbon atoms in the aromatic ring are also sensitive to the substituent positions. The carbon atom attached to the trifluoromethylthio group (C-SCF₃) will exhibit a characteristic quartet due to coupling with the three fluorine atoms, with a large coupling constant (J ≈ 307 Hz). The chemical shifts of the other aromatic carbons will vary depending on the inductive and resonance effects of the bromine and trifluoromethylthio substituents.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of the three isomers are expected to be broadly similar, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The strong C-F stretching vibrations of the SCF₃ group will be a prominent feature in all three spectra, typically appearing in the 1100-1000 cm⁻¹ region.[2] The positions of the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region are particularly sensitive to the substitution pattern of the benzene ring and can be a key diagnostic tool.
Mass Spectrometry (MS)
Under electron ionization (EI), all three isomers are expected to show a prominent molecular ion peak. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M/M+2 isotopic cluster for the molecular ion and any bromine-containing fragments. The primary fragmentation pathways will likely involve the loss of a bromine atom or a trifluoromethyl group. While the mass-to-charge ratios of the major fragments will be the same for all isomers, the relative intensities of these fragment ions may differ slightly due to subtle differences in the stability of the resulting carbocations, potentially offering another layer of differentiation.
Experimental Protocols
The following sections detail the standard operating procedures for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of bromo-trifluoromethylthioanisole isomers.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the bromo-trifluoromethylthioanisole isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Rationale Behind Experimental Choices:
-
CDCl₃ is a common solvent for non-polar organic molecules and provides a clean spectral window.
-
TMS is an inert, volatile standard with a sharp signal that does not overlap with most organic compounds.[3]
-
A 400 MHz spectrometer provides sufficient resolution to distinguish the fine coupling patterns in the aromatic region.
-
Proton decoupling in ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum to identify functional groups and aid in isomer differentiation.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Setup:
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a single drop of the liquid bromo-trifluoromethylthioanisole isomer directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Label the significant peaks in the spectrum.
-
Rationale Behind Experimental Choices:
-
ATR-FTIR is a rapid and convenient technique for liquid samples, requiring minimal sample preparation.[4][5][6]
-
A diamond ATR is robust and chemically resistant, making it suitable for a wide range of organic compounds.
-
Scanning from 4000 to 400 cm⁻¹ covers the entire mid-infrared region where most fundamental molecular vibrations occur.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the bromo-trifluoromethylthioanisole isomers.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).
-
A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
Identify major fragment ions and propose fragmentation pathways.
-
Rationale Behind Experimental Choices:
-
EI is a classic and robust ionization technique that provides detailed structural information through fragmentation.[7][8]
-
70 eV is the standard ionization energy used for EI-MS, which allows for comparison with spectral libraries.[8]
-
GC-MS is particularly useful for analyzing mixtures, as it separates the components before they enter the mass spectrometer.
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of bromo-trifluoromethylthioanisole isomers.
Caption: Workflow for the spectroscopic characterization of bromo-trifluoromethylthioanisole isomers.
Conclusion
The differentiation of bromo-trifluoromethylthioanisole isomers is readily achievable through a multi-technique spectroscopic approach. ¹H NMR spectroscopy stands out as the most definitive method, with the chemical shifts and coupling patterns of the aromatic protons providing a clear distinction between the ortho, meta, and para substitution patterns. ¹³C NMR, IR spectroscopy, and mass spectrometry provide complementary and confirmatory data, strengthening the structural assignment. By understanding the principles behind these techniques and the influence of isomeric substitution on the resulting spectra, researchers can confidently identify and characterize these important chemical entities.
References
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
-
Supporting Information for Wiley-VCH 2007. (n.d.). Retrieved from [Link]
-
Supporting Information for RSC Advances. (n.d.). Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
Supporting Information for New Journal of Chemistry. (n.d.). Retrieved from [Link]
-
Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?[Link]
-
Supporting Information for The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?[Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
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Safety Operating Guide
Navigating the Disposal of 3-Bromo-5-trifluoromethylthioanisole: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 3-Bromo-5-trifluoromethylthioanisole (CAS No. 1072944-92-3), a halogenated organic compound. By elucidating the chemical characteristics and inherent hazards of this substance, we aim to equip researchers, scientists, and drug development professionals with the necessary knowledge for its safe handling and disposal, thereby fostering a culture of safety and regulatory compliance within the laboratory.
Understanding the Compound: Properties and Inherent Hazards
| Property | Value | Source |
| CAS Number | 1072944-92-3 | [3][4] |
| Molecular Formula | C8H6BrF3S | [3] |
| Molecular Weight | 271.1 g/mol | [3][4] |
| Physical Form | Liquid | [4] |
| Inferred Hazards | Likely skin and eye irritant. | [1][5] |
| Inferred Toxicity | May be harmful if swallowed or inhaled. | [1][6] |
| Combustion Byproducts | Carbon oxides (CO, CO2), Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), Sulfur Oxides (SOx). | [6][7] |
Given its halogenated nature, improper disposal can lead to the formation of hazardous byproducts. For instance, the incineration of brominated compounds can produce hydrogen bromide and potentially brominated dioxins, necessitating disposal in specialized, high-temperature incinerators equipped with appropriate flue gas scrubbing technology.[8]
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with correct identification and segregation and ends with compliant removal by a certified hazardous waste management service.
Caption: Decision workflow for the proper disposal of this compound.
Before handling, it is crucial to recognize that this compound is a hazardous substance. Always consult your institution's chemical hygiene plan and any available safety information. Personal Protective Equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat, is mandatory. All handling should be performed within a certified chemical fume hood to prevent inhalation of any vapors.
This is a critical step in responsible waste management. This compound must be disposed of as halogenated organic waste .[9] Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and significantly increase disposal costs.[10]
Select a waste container that is chemically resistant to halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is appropriate. Ensure the container is in good condition and free from any contamination that could react with the waste.
Proper labeling is a regulatory requirement and essential for safety. The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Waste containers should be kept closed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from heat sources or incompatible materials. The SAA should have secondary containment to prevent the spread of any potential spills.
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash. Disposal must be handled by a licensed hazardous waste management company that can ensure its destruction in a compliant high-temperature incinerator.[5]
Maintain meticulous records of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and for tracking the lifecycle of hazardous materials within your facility.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department or emergency response team.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the environmentally sound management of chemical waste.
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A Senior Application Scientist's Guide to Handling 3-Bromo-5-trifluoromethylthioanisole
This guide provides an in-depth operational plan for the safe handling and disposal of 3-Bromo-5-trifluoromethylthioanisole (CAS No. 1072944-92-3). As a specialized organofluorine and organohalogen compound, its unique chemical properties necessitate a rigorous and well-understood safety protocol. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and experimental integrity for researchers in pharmaceutical and chemical development.
Hazard Assessment: A Proactive Stance on Safety
While comprehensive toxicological data for this compound is not extensively published, its structure provides clear indicators of its potential hazards. It is a halogenated thioanisole containing a trifluoromethyl group. Based on data from structurally similar compounds, we must assume it presents the following risks until proven otherwise:
-
Skin and Eye Irritation: Halogenated aromatic compounds are frequently irritants. Compounds like 3-Bromo-5-nitrobenzotrifluoride and 2-Bromo-5-fluorobenzotrifluoride are classified as causing skin and serious eye irritation.[1][2] The trifluoromethyl group can potentially enhance the lipophilicity of the molecule, possibly increasing its absorption through the skin.
-
Toxicity: Analogous molecules are often harmful if swallowed, inhaled, or in contact with skin.[1][3][4] Therefore, minimizing all routes of exposure is paramount.
-
Respiratory Irritation: Volatile or aerosolized halogenated organics can cause respiratory tract irritation.[2][5][6] All handling of this liquid compound should be performed in a manner that prevents the generation of vapors or mists in the breathing zone.
-
Hazardous Decomposition: During combustion or in the presence of high heat, organohalogen and sulfur compounds can decompose to release highly toxic and corrosive gases, such as hydrogen halides (HBr, HF), carbon oxides (CO, CO₂), and sulfur oxides.[2][6]
This proactive hazard assessment forms the logical foundation for the stringent personal protective equipment (PPE) and handling protocols outlined below.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a requirement but a critical control measure designed to create a barrier between the researcher and the potential chemical hazard.
Primary Engineering Control: The Chemical Fume Hood
All operations involving this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood. This is the most critical engineering control to prevent inhalation of potentially harmful vapors.[7]
Personal Protective Equipment Ensemble
The following table summarizes the required PPE for various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Small-Scale Use (in Fume Hood) | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[8][9] | Nitrile gloves (minimum). Change frequently and immediately if contamination is suspected.[10] | Flame-resistant laboratory coat (fully fastened), long pants, and closed-toe shoes.[11][12] | Not required if work is performed within a certified fume hood. |
| Large Volume Transfers or Splash-Risk Operations (in Fume Hood) | Chemical splash goggles and a full-face shield.[9][11] | Double-gloving (e.g., two pairs of nitrile gloves, or a nitrile base with a neoprene outer glove).[11] | Flame-resistant lab coat and a chemical-resistant apron over the coat.[10][11] | Not required if work is performed within a certified fume hood. |
| Emergency Spill or Ventilation Failure | Full-face respirator with appropriate cartridges. | Heavy-duty chemical resistant gloves (e.g., Butyl or Neoprene). | Chemical-resistant suit or coveralls. | Full-face respirator with cartridges rated for organic vapors and acid gases.[8][10] |
Causality of PPE Choices:
-
Eye Protection: Safety glasses are insufficient as they do not protect against splashes from the sides, top, or bottom.[13] Chemical splash goggles provide a seal around the eyes, which is essential. A face shield is added during higher-risk activities to protect the entire face from splashes.[11]
-
Hand Protection: Nitrile gloves offer good protection against incidental splashes for a wide range of chemicals and are considered a reliable choice for general laboratory use.[10] For prolonged contact or when handling larger volumes where a breach would be more significant, double-gloving or using a more robust material like neoprene provides an additional layer of safety.[11] Always inspect gloves for tears or pinholes before use.
-
Body Protection: A flame-resistant lab coat protects against splashes and fire hazards.[11] It is crucial that personal clothing covers all exposed skin, as chemicals can cause severe irritation or be absorbed through the skin.[12]
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including the final disposal of all waste materials.
Experimental Workflow: A Step-by-Step Guide
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Emergency Preparedness
-
Spill: In case of a small spill inside the fume hood, use an inert absorbent material (e.g., vermiculite or sand) to contain it. Collect the material in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[1]
-
Exposure:
-
Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1]
-
Inhalation: Move the affected person to fresh air.[2]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for a related compound to the medical personnel.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination. Careless disposal of sulfur-containing organic wastes can lead to the acidification of soil and groundwater.[14]
-
Waste Segregation:
-
Liquid Waste: Collect all unused or waste solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic waste .
-
Solid Waste: All contaminated disposable items (gloves, pipette tips, absorbent paper) must be collected in a separate, sealed plastic bag or container labeled as halogenated solid waste .[11]
-
-
Container Management: Do not mix this waste with other waste streams. Ensure waste containers are kept closed except when adding waste.
-
Final Disposal: All waste must be disposed of through your institution's licensed hazardous waste program.[15] Do not pour any amount down the drain.
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
